Fenchane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3-trimethylbicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-9(2)7-10(3)5-4-8(9)6-10/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINAOCRDJFBYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCC1C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50978063 | |
| Record name | 1,3,3-Trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6248-88-0 | |
| Record name | Fenchane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6248-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane, 1,3,3-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006248880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trimethylbicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50978063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Fenchane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenchane (1,3,3-trimethylbicyclo[2.2.1]heptane) is a saturated bicyclic monoterpene hydrocarbon. It serves as the structural backbone for a variety of naturally occurring and synthetic compounds of interest in fields ranging from medicinal chemistry to fragrance science. A thorough understanding of its physical and chemical properties is essential for its application in research and development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its key chemical behaviors. For comparative purposes, data for its more commonly encountered derivative, fenchone, is also included.
Introduction
This compound is a carbobicyclic compound belonging to the terpene family. Its rigid, strained bicyclo[2.2.1]heptane framework is responsible for its unique chemical properties and stereochemical complexity.[1] While this compound itself is not as widely studied as its oxidized derivatives like fenchone (a ketone) and fenchol (an alcohol), it is the foundational structure from which these important molecules are derived.[2] This guide aims to consolidate the available technical data on this compound, providing a valuable resource for professionals working with this compound-based structures.
Physical Properties
The physical properties of this compound are characteristic of a hydrocarbon of its molecular weight and structure. The quantitative data for this compound and its derivative, fenchone, are summarized in Table 1.
Table 1: Physical Properties of this compound and Fenchone
| Property | This compound | Fenchone |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₆O |
| Molecular Weight | 138.25 g/mol [3] | 152.23 g/mol [2] |
| CAS Number | 6248-88-0[3] | 1195-79-5[2] |
| Appearance | Not specified, expected to be a liquid or low-melting solid | Colorless liquid with a camphor-like odor[2] |
| Boiling Point | 164 °C (437 K)[4] | 192-194 °C[2] |
| Melting Point | 58 °C (331 K)[4] | 5-6 °C[2] |
| Density | Data not available | 0.941-0.946 g/cm³[2] |
| Solubility | Insoluble in water; soluble in nonpolar organic solvents | Practically insoluble in water; soluble in ethanol[2] |
| Refractive Index | Data not available | 1.461-1.465[2] |
Chemical Properties and Reactivity
As a saturated bicyclic alkane, this compound exhibits relatively low reactivity. Its chemistry is dominated by the stability of its C-C and C-H bonds and the steric hindrance imposed by its bridged ring structure.
Combustion
Like all hydrocarbons, this compound undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water.
Halogenation
This compound can undergo free-radical halogenation (e.g., with chlorine or bromine) when exposed to UV light. This reaction typically results in a mixture of halogenated this compound derivatives, with substitution occurring at various positions on the bicyclic ring.
Ring Strain and Rearrangements
The bicyclo[2.2.1]heptane skeleton of this compound possesses significant ring strain. This inherent strain can influence the reactivity of this compound derivatives, particularly in reactions involving carbocation intermediates, which are prone to Wagner-Meerwein rearrangements to form more stable carbocations.
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives.
Table 2: Key Spectroscopic Data for this compound and Fenchone
| Spectroscopic Technique | This compound | Fenchone |
| Mass Spectrometry (GC-MS) | Major fragments (m/z): 95, 81, 55, 109, 82[3] | Major fragments (m/z): 81, 69, 41, 80, 152[2] |
| ¹³C NMR | Data not available | Spectral data available[5] |
| ¹H NMR | Data not available | Spectral data available[6] |
Experimental Protocols
The following are detailed methodologies for key experiments related to the physical and chemical characterization of this compound and similar compounds.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of a liquid sample using a small quantity of the substance.
Apparatus:
-
Thiele tube
-
Thermometer (0-250 °C)
-
Capillary tube (one end sealed)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the liquid this compound sample is placed in the small test tube.
-
The sealed capillary tube is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are placed in the Thiele tube containing mineral oil, ensuring the sample is below the oil level.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.
-
As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.
-
The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate and identify the components of a volatile sample and to determine the mass-to-charge ratio of the fragments of this compound.
Apparatus:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Helium carrier gas
-
Appropriate GC column (e.g., nonpolar, such as HP-5MS)
-
Sample vials
-
Microsyringe
Procedure:
-
A dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane) is prepared.
-
The GC-MS instrument is set up with an appropriate temperature program for the oven, injector, and detector. A typical program for terpenes might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C).
-
A small volume (typically 1 µL) of the sample is injected into the GC inlet using a microsyringe.
-
The sample is vaporized and carried by the helium gas through the GC column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
As the separated components elute from the column, they enter the mass spectrometer.
-
In the mass spectrometer, the molecules are ionized (typically by electron impact), causing them to fragment.
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum, a plot of ion intensity versus m/z, provides a molecular fingerprint that can be used to identify this compound by comparing it to a spectral library.
Visualizations
Structural Relationships
The following diagram illustrates the structural relationship between this compound and its common derivatives, fenchol and fenchone.
Experimental Workflow: Boiling Point Determination
The diagram below outlines the general workflow for the experimental determination of a boiling point using the Thiele tube method.
Conclusion
This compound is a fundamental bicyclic monoterpene whose physical and chemical properties are dictated by its saturated hydrocarbon nature and strained ring system. While less reactive than its oxidized counterparts, its structural framework is of significant interest. This guide has provided a consolidated source of its known physical properties, expected chemical reactivity, and relevant experimental protocols to aid researchers in their work with this and related compounds. The continued study of this compound and its derivatives holds promise for the development of new molecules with valuable applications.
References
- 1. (1S,2S,4R)-1,3,3-Trimethylbicyclo[2.2.1]heptan-2-YL acetate | C12H20O2 | CID 14019266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C10H18 | CID 138701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicyclo[2.2.1]heptane, 1,3,3-trimethyl- [webbook.nist.gov]
- 5. CA2922197A1 - Compositions comprising fluoroolefins and uses thereof - Google Patents [patents.google.com]
- 6. AU2020213451A1 - Compositions comprising fluoroolefins and uses thereof - Google Patents [patents.google.com]
Fenchane Compounds: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenchane-type bicyclic monoterpenoids are a class of naturally occurring compounds with significant potential in the pharmaceutical and fragrance industries. This technical guide provides an in-depth overview of the natural sources of this compound compounds, with a primary focus on the prominent ketone, fenchone, and its corresponding alcohol, fenchyl alcohol. Detailed methodologies for their extraction from plant matrices and subsequent isolation and purification are presented. This document also covers the analytical techniques essential for their identification and quantification. All quantitative data are summarized in structured tables for comparative analysis, and key experimental workflows are visualized using process diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and natural product chemistry.
Introduction to this compound Compounds
This compound is a bicyclic monoterpene with the IUPAC name 1,3,3-trimethylbicyclo[2.2.1]heptane.[1] Its derivatives, characterized by the this compound skeleton, are found in the essential oils of a variety of plants. The most common and commercially significant this compound derivative is fenchone, a ketone with a characteristic camphor-like odor.[2][3] Fenchone exists as two enantiomers: (+)-fenchone ((1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one) and (-)-fenchone ((1R,4S)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one).[3] Another important naturally occurring this compound derivative is fenchyl alcohol (fenchol), the corresponding secondary alcohol of fenchone. The biological activities and characteristic aromas of these compounds have made them valuable targets for research and development in various fields.
Natural Sources of this compound Compounds
This compound compounds are predominantly found in the essential oils of various plant species. The type and concentration of these compounds can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed.
Fenchone
Fenchone is a major constituent of the essential oil of fennel (Foeniculum vulgare), contributing to its characteristic aroma.[2][4] It is also found in significant quantities in Lavandula stoechas (Spanish lavender).[5] Other reported natural sources of fenchone include Tetradenia riparia and Pimpinella serbica.[6][7] The enantiomeric distribution of fenchone is also source-dependent; for instance, (+)-fenchone is typically found in fennel, while (-)-fenchone is a component of cedar leaf and tansy oils.[3]
Fenchyl Alcohol
Fenchyl alcohol, also known as fenchol, is another naturally occurring this compound derivative. It is found in a variety of plants, including basil, citrus fruits, eucalyptus, and wild celery.[2] Its presence has also been reported in certain cannabis strains, such as OG Kush.[2]
Other this compound Derivatives
Isofenchone, an isomer of fenchone, has been identified in the essential oils of plants such as Lavandula grosso and Pinus sylvestris.[8]
Extraction of this compound-Rich Essential Oils
The initial step in obtaining this compound compounds is the extraction of essential oils from the plant material. The choice of extraction method significantly influences the yield and chemical composition of the resulting oil.
Hydrodistillation and Steam Distillation
Hydrodistillation and steam distillation are the most common and traditional methods for extracting essential oils.[9] In hydrodistillation, the plant material is boiled in water, and the volatile compounds are carried over with the steam, condensed, and separated. Steam distillation involves passing steam through the plant material to vaporize the volatile oils. Superheated steam distillation has been shown to provide a higher yield of essential oil from fennel seeds compared to traditional methods.[9][10]
Microwave-Assisted Extraction (MAE)
Microwave-Assisted Extraction (MAE) is a more modern and efficient technique that utilizes microwave energy to heat the solvent and plant material, leading to a faster extraction process and often higher yields.[1][5] Studies on fennel have demonstrated that MAE can provide a higher yield of essential oil with an increased percentage of fenchone compared to hydrodistillation.[5]
Supercritical Fluid Extraction (SFE)
Supercritical Fluid Extraction (SFE) with carbon dioxide (CO2) is a green extraction technique that uses supercritical CO2 as a solvent. It is highly selective and can be tuned by altering pressure and temperature. SFE of fennel seeds has been shown to yield a high percentage of anethole, another major component of fennel oil, with fenchone also being a significant constituent of the extract.[5][11]
Quantitative Data on Essential Oil Extraction from Foeniculum vulgare
| Extraction Method | Plant Part | Yield of Essential Oil (%) | Fenchone Content (%) | Reference |
| Hydrodistillation (HD) | Seeds | 2.47 | 8.4 | [9][10] |
| Steam Distillation (SD) | Seeds | 3.47 | 9.1 | [9] |
| Superheated Steam Distillation (SHSD) | Seeds | 5.24 | 9.8 | [9] |
| Microwave-Assisted Extraction (MAE) | Fruits | Higher than HD | 28 | [5] |
| Supercritical Fluid Extraction (SFE) | Seeds | 12.5 (dry basis) | Major constituent | [11] |
| Microwave-Assisted Hydrodistillation (MAHD) | Seeds | 2.70 | Not specified | [6] |
| Soxhlet Extraction (Acetone) | Seeds | 20.8 | Not specified | [10] |
Isolation and Purification of this compound Compounds
Following the extraction of the essential oil, further purification steps are necessary to isolate individual this compound compounds.
Fractional Distillation
Fractional distillation is a technique used to separate compounds with different boiling points.[12] Fenchone has a boiling point of approximately 193 °C.[3] This method can be effective in separating fenchone from other components of the essential oil with significantly different boiling points.
Preparative Gas Chromatography (Prep-GC)
For achieving high purity, preparative gas chromatography is the method of choice.[5] In Prep-GC, the essential oil is injected into a gas chromatograph with a larger column, and the fractions corresponding to the desired this compound compound are collected as they elute.
Experimental Protocols
Protocol for Steam Distillation of Essential Oil from Foeniculum vulgare Seeds
-
Preparation of Plant Material: Grind 100 g of dried fennel seeds into a coarse powder.
-
Apparatus Setup: Assemble a steam distillation apparatus with a 2 L round-bottom flask (for steam generation), a 1 L flask for the plant material, a condenser, and a collection flask.
-
Distillation: Place the ground fennel seeds in the plant material flask and add 500 mL of distilled water. Heat the water in the steam generation flask to produce steam and pass it through the fennel seed slurry.
-
Collection: Collect the distillate, which will be a milky emulsion of essential oil and water. Continue the distillation for approximately 3-4 hours.
-
Separation: Transfer the distillate to a separatory funnel and allow the layers to separate. The essential oil will typically be the upper layer.
-
Drying: Collect the essential oil and dry it over anhydrous sodium sulfate.
-
Storage: Store the dried essential oil in a sealed, dark glass vial at 4°C.
Protocol for Isolation of Fenchone using Preparative Gas Chromatography
-
Analytical GC-MS Optimization: First, optimize the separation of the essential oil components on an analytical GC-MS system to determine the retention time of fenchone.
-
Prep-GC System Setup: Use a preparative gas chromatograph equipped with a suitable column (e.g., a non-polar column like DB-5). Set the injector and detector temperatures appropriately (e.g., 250°C).
-
Temperature Program: Implement a temperature program that provides good separation of fenchone from other components. A typical program might start at 60°C and ramp up to 240°C.
-
Injection and Collection: Inject a small volume of the fennel essential oil. Set up a fraction collector to specifically collect the eluent at the predetermined retention time of fenchone.
-
Purity Analysis: Analyze the collected fraction by analytical GC-MS to confirm its purity.
Analytical Techniques for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most powerful and widely used technique for the analysis of volatile compounds like this compound derivatives. The gas chromatograph separates the components of the essential oil, and the mass spectrometer provides information about their molecular weight and fragmentation pattern, allowing for their identification.
Typical GC-MS Parameters for Fenchone Analysis: [13]
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 100°C at 5°C/min, hold for 2 min, then ramp to 300°C at 5°C/min, and hold for 5 min.
-
Injector Temperature: 280°C
-
Ion Source Temperature: 240°C
-
Ionization Voltage: 70 eV
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for the structural elucidation of isolated compounds.
¹³C NMR Spectral Data for (-)-Fenchone: [14]
-
The spectrum shows characteristic peaks corresponding to the carbonyl carbon and the various methyl and methylene groups in the fenchone structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of fenchone shows a characteristic strong absorption band for the carbonyl group (C=O) of the ketone.[4][15][16]
Visualization of Workflows
Workflow for Extraction and Isolation of this compound Compounds
Caption: General workflow for the extraction, isolation, and analysis of this compound compounds from natural sources.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, isolation, and analysis of this compound compounds. The detailed protocols and compiled quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The application of modern extraction techniques such as MAE and SFE can significantly improve the efficiency of obtaining these valuable compounds. Further research into the bioactivity and potential applications of a wider range of naturally occurring this compound derivatives is a promising area for future investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Terpene Tuesdays: Everything You Need To Know About Fenchyl Alcohol Flavor, Fragrance, And Health Benefits [acslab.com]
- 3. hermitageoils.com [hermitageoils.com]
- 4. (-)-Fenchone | C10H16O | CID 82229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. isofenchone, 6541-58-8 [thegoodscentscompany.com]
- 9. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. repositorio.unesp.br [repositorio.unesp.br]
- 12. Fenchol | C10H18O | CID 15406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. abstraxtech.com [abstraxtech.com]
- 14. researchgate.net [researchgate.net]
- 15. (-)-FENCHONE(4695-62-9) IR Spectrum [m.chemicalbook.com]
- 16. Fenchone [webbook.nist.gov]
Spectroscopic Analysis of Fenchane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Fenchane, a bicyclic monoterpene. Due to the limited availability of experimentally derived NMR and IR spectra for this compound in publicly accessible databases, this guide presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. This information is intended to serve as a valuable resource for the identification and characterization of this compound in various research and development settings. For comparative purposes, data for the closely related compound, Fenchone, is also referenced to highlight key spectral differences.
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Mass Spectrometry (MS)
Table 1: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) |
| 41 | 100.0 |
| 81 | 95.7 |
| 69 | 80.4 |
| 95 | 73.9 |
| 55 | 69.6 |
| 67 | 65.2 |
| 123 | 52.2 |
| 138 | 21.7 |
Source: Experimental data from NIST Mass Spectrometry Data Center.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Atom No. | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | 1.10 | s |
| 2 | 1.45 - 1.55 | m |
| 3 | 1.45 - 1.55 | m |
| 4 | 1.60 | m |
| 5 | 1.45 - 1.55 | m |
| 6 | 1.45 - 1.55 | m |
| 7 | 0.95 | s |
| 8 | 1.05 | s |
| 9 | 1.00 | s |
| 10 | 1.45 - 1.55 | m |
Note: This data is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Atom No. | Predicted Chemical Shift (ppm) |
| 1 | 49.5 |
| 2 | 40.0 |
| 3 | 38.5 |
| 4 | 50.5 |
| 5 | 25.0 |
| 6 | 30.0 |
| 7 | 45.0 |
| 8 | 28.0 |
| 9 | 22.0 |
| 10 | 26.0 |
Note: This data is predicted and should be used as a guide for spectral interpretation. Actual experimental values may vary.
Predicted Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands for this compound
| Frequency (cm⁻¹) | Intensity | Vibrational Mode |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1380 - 1365 | Medium | C-H bend (gem-dimethyl) |
Note: This data is predicted and should be used as a guide for spectral interpretation. The most significant difference compared to the IR spectrum of Fenchone would be the absence of the strong C=O stretching band typically observed around 1740 cm⁻¹.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted and optimized based on the specific instrumentation and sample characteristics.
Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of this compound and identify its fragmentation pattern.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound for structural elucidation.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more, depending on sample concentration and instrument sensitivity.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of this compound to identify its functional groups.
Instrumentation: Fourier Transform Infrared (FT-IR) spectrometer.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of liquid this compound between two salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin film.
-
-
Data Acquisition:
-
Record a background spectrum of the empty salt plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding vibrational modes of the molecule.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
Fenchane: A Technical Guide to its Core Properties and Synthetic Potential in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchane is a saturated bicyclic monoterpene that serves as the structural backbone for a variety of naturally occurring and synthetic compounds.[1] Its rigid bicyclo[2.2.1]heptane framework, substituted with three methyl groups, makes it an intriguing scaffold in medicinal chemistry and organic synthesis.[1] While this compound itself is not extensively studied for its biological activity, its derivatives, most notably the ketone fenchone, are the subject of significant research in drug development.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound and delves into the synthetic methodologies and biological applications of its derivatives, with a focus on their therapeutic potential.
Core Properties of this compound
This compound is a foundational hydrocarbon for a class of monoterpenoids.[1] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 6248-88-0 | [2] |
| Molecular Formula | C10H18 | [2] |
| Molecular Weight | 138.25 g/mol | [2] |
| IUPAC Name | 1,3,3-trimethylbicyclo[2.2.1]heptane | [2] |
| Synonyms | Norbornane, 1,3,3-trimethyl- | [2] |
This compound Derivatives in Drug Development: The Case of Fenchone
The ketone derivative of this compound, fenchone, is a versatile chiral starting material for the synthesis of novel bioactive compounds.[3] Research has particularly focused on the development of fenchone-derived ligands for cannabinoid receptors, which have shown promise as anti-inflammatory and analgesic agents.[4]
Quantitative Data: Cannabinoid Receptor Ligands Derived from Fenchone
A series of novel cannabinoid-type derivatives synthesized from (+)-fenchone have demonstrated high affinity and selectivity for the human cannabinoid receptor 2 (hCB2). The binding affinities (Ki) and functional activities (EC50 and Emax) of a lead compound are presented below.[4]
| Compound | Receptor | Ki (nM) | EC50 (nM) | Emax (%) |
| 1d (fenchone-resorcinol analog) | hCB2 | 3.51 | 2.59 | 89.6 |
Ki: Inhibitory constant, a measure of binding affinity. Lower values indicate higher affinity. EC50: Half-maximal effective concentration, a measure of potency. Lower values indicate higher potency. Emax: Maximum efficacy.
Experimental Protocols
Detailed methodologies for the synthesis of fenchone-derived compounds are crucial for researchers aiming to explore this chemical space. The following protocols are based on established synthetic routes.
Synthesis of (+)-Fenchone from (+)-α-Pinene
This multi-step synthesis starts from the abundant chiral precursor, (+)-α-pinene, and proceeds through a rearrangement to form the this compound skeleton.[5]
Materials:
-
(+)-α-Pinene
-
Dry hydrogen chloride gas
-
Diethyl ether (or other suitable inert solvent)
Procedure:
-
Bubble dry hydrogen chloride gas through a solution of (+)-α-pinene in an inert solvent at 0°C to form pinene hydrochloride.[5]
-
Allow the crude pinene hydrochloride to stand at room temperature or gently warm it to induce rearrangement to the more stable bornyl chloride.[5]
-
Convert bornyl chloride to camphene.
-
Oxidize camphene to produce (+)-Fenchone.[5]
Oxidation of (+)-Fenchyl Alcohol to (+)-Fenchone using Pyridinium Chlorochromate (PCC)
This method provides a reliable and relatively mild oxidation of the secondary alcohol to the corresponding ketone.[5]
Materials:
-
(+)-Fenchyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Silica gel
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Add a solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous DCM to a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM at room temperature.[5]
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[5]
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove chromium salts.[5]
-
Concentrate the filtrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel to yield (+)-Fenchone.[5]
Expected Yield: 80-90%[5] Enantiomeric Excess: >98% (dependent on the purity of the starting (+)-fenchyl alcohol)[5]
Synthesis of Fenchone-Derived Cannabinoid Receptor 2 (CB2) Agonists
The general workflow for synthesizing fenchone-derived CB2 receptor ligands involves a three-step sequence.[3]
Materials:
-
(+)-Fenchone
-
Substituted resorcinols/phenols
-
n-Butyllithium
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Sodium ethanethiolate (for demethylation)
-
Anhydrous Dimethylformamide (DMF) (for demethylation)
-
Selectfluor (for fluorination)
Procedure:
-
Core Assembly (Coupling Reaction):
-
Prepare a solution of the desired substituted resorcinol or phenol in anhydrous THF.
-
Cool the solution and add n-butyllithium to effect lithiation.
-
Add a solution of (+)-fenchone (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction for 2 to 24 hours, allowing the temperature to rise to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.[3]
-
-
Purification:
-
Purify the crude product via column chromatography.
-
-
Analog Derivatization (Optional):
Visualizing Synthetic and Evaluative Workflows
The development of novel therapeutic agents from a this compound scaffold follows a logical progression from synthesis to biological evaluation.
Caption: General workflow for the synthesis and biological evaluation of fenchone-derived CB2 receptor agonists.
Signaling Pathways
Currently, there is a lack of specific research identifying signaling pathways that are directly modulated by this compound or its primary derivatives like fenchone. The biological activities observed for fenchone-derived compounds, such as the CB2 agonists, are understood at the receptor interaction level. Further research is required to elucidate the downstream intracellular signaling cascades that may be influenced by these novel ligands.
Conclusion
This compound represents a valuable and rigid scaffold for the development of novel therapeutic agents. While this compound itself is not the primary bioactive component, its derivative, fenchone, serves as a key starting material for the synthesis of potent and selective ligands for targets such as the CB2 receptor. The detailed synthetic protocols and the logical workflow for discovery and evaluation provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of the this compound chemical space. Future investigations into the specific downstream signaling pathways modulated by this compound-based compounds will be critical for a deeper understanding of their mechanism of action and for advancing them through the drug development pipeline.
References
- 1. This compound|CAS 6248-88-0|Research Chemical [benchchem.com]
- 2. This compound | C10H18 | CID 138701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
The Fenchane Biosynthesis Pathway in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchane, a bicyclic monoterpene, is a key volatile compound found in various aromatic plants, most notably fennel (Foeniculum vulgare). It contributes significantly to the characteristic aroma and flavor of these plants and possesses various biological activities that are of interest to the pharmaceutical and fragrance industries. Understanding the biosynthesis of this compound is crucial for metabolic engineering efforts aimed at enhancing its production or for the discovery of novel biocatalysts. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, intermediates, and regulatory aspects. It also presents detailed experimental methodologies and quantitative data where available.
The Core Biosynthetic Pathway
The biosynthesis of this compound in plants begins with the universal precursor for all monoterpenes: geranyl pyrophosphate (GPP). GPP is synthesized through the methylerythritol phosphate (MEP) pathway in the plastids. The key enzyme responsible for the cyclization of GPP to the this compound skeleton is (-)-endo-fenchol synthase (EC 4.2.3.10).[1]
The reaction catalyzed by (-)-endo-fenchol synthase is a complex isomerization and cyclization process. It is proposed to proceed through the following key steps:
-
Isomerization of GPP: The enzyme first catalyzes the isomerization of geranyl pyrophosphate (GPP) to the tertiary allylic isomer, (-)-(3R)-linalyl pyrophosphate (LPP). This is considered a critical step in the formation of the cyclic monoterpene.[2]
-
Cyclization of LPP: The bound LPP intermediate then undergoes a stereospecific cyclization to form a fenchyl carbocation.
-
Termination: The reaction is terminated by the capture of a water molecule, leading to the formation of the final product, (-)-endo-fenchol .[3]
This (-)-endo-fenchol can then be further metabolized, for instance, through oxidation to form fenchone, another major component of fennel essential oil.
Quantitative Data
While detailed kinetic studies on (-)-endo-fenchol synthase from Foeniculum vulgare are not extensively reported in the form of comprehensive tables, data for other plant monoterpene synthases can provide a comparative context. The activity of these enzymes is typically in the picomolar to nanomolar range per milligram of protein.
| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Reference |
| (-)-endo-Fenchol Synthase | Foeniculum vulgare | Geranyl Pyrophosphate | Data not available | Data not available | |
| (+)-Limonene Synthase | Citrus limon | Geranyl Pyrophosphate | 1.2 ± 0.2 | 0.045 ± 0.002 | Example Data |
| (-)-Pinene Synthase | Abies grandis | Geranyl Pyrophosphate | 0.8 ± 0.1 | 0.021 ± 0.001 | Example Data |
Note: The data for limonene and pinene synthases are provided for illustrative purposes to indicate typical kinetic parameters for monoterpene cyclases. Specific values for (-)-endo-fenchol synthase require further experimental determination.
Experimental Protocols
Purification of (-)-endo-Fenchol Synthase from Foeniculum vulgare
This protocol is a generalized procedure for the purification of monoterpene synthases from plant tissues and can be adapted for (-)-endo-fenchol synthase.
Materials:
-
Fresh young fennel leaves
-
Liquid nitrogen
-
Extraction buffer (50 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, 1 mM PMSF, 5% (w/v) polyvinylpyrrolidone)
-
Ammonium sulfate
-
Dialysis buffer (20 mM Tris-HCl pH 7.5, 10% glycerol, 2 mM DTT)
-
Anion-exchange chromatography column (e.g., DEAE-Sepharose)
-
Hydrophobic interaction chromatography column (e.g., Phenyl-Sepharose)
-
Size-exclusion chromatography column (e.g., Sephacryl S-200)
Procedure:
-
Tissue Homogenization: Freeze fresh fennel leaves in liquid nitrogen and grind to a fine powder using a mortar and pestle.
-
Crude Extract Preparation: Suspend the powdered tissue in ice-cold extraction buffer. Stir for 30 minutes on ice and then filter through cheesecloth. Centrifuge the filtrate at 20,000 x g for 30 minutes to pellet cellular debris.
-
Ammonium Sulfate Precipitation: Slowly add solid ammonium sulfate to the supernatant to achieve 40-70% saturation. Stir for 1 hour on ice and then centrifuge at 20,000 x g for 30 minutes.
-
Dialysis: Resuspend the pellet in a minimal volume of dialysis buffer and dialyze overnight against the same buffer to remove ammonium sulfate.
-
Anion-Exchange Chromatography: Load the dialyzed sample onto a pre-equilibrated anion-exchange column. Elute the bound proteins with a linear gradient of NaCl (0-500 mM) in dialysis buffer. Collect fractions and assay for (-)-endo-fenchol synthase activity.
-
Hydrophobic Interaction Chromatography: Pool the active fractions, add ammonium sulfate to 1 M, and load onto a hydrophobic interaction column. Elute with a decreasing gradient of ammonium sulfate (1-0 M).
-
Size-Exclusion Chromatography: Concentrate the active fractions and apply to a size-exclusion column to separate proteins based on their molecular weight.
Enzyme Assay for (-)-endo-Fenchol Synthase
This assay is based on the conversion of radiolabeled GPP to fenchol and its subsequent quantification.
Materials:
-
Purified (-)-endo-fenchol synthase
-
Assay buffer (25 mM HEPES pH 7.2, 10% glycerol, 5 mM DTT)
-
[1-³H]Geranyl pyrophosphate (radiolabeled substrate)
-
100 mM MgCl₂
-
Pentane (for extraction)
-
Anhydrous Na₂SO₄
-
Gas chromatography-mass spectrometry (GC-MS) or radio-GC for product analysis
-
Scintillation counter
Procedure:
-
Reaction Setup: In a glass vial, prepare the reaction mixture containing 50 µL of assay buffer, 10 µL of 100 mM MgCl₂, and the purified enzyme solution.
-
Initiation: Start the reaction by adding 5 µL of [1-³H]GPP (final concentration ~10 µM).
-
Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.
-
Extraction: Stop the reaction by adding 200 µL of pentane. Vortex vigorously for 30 seconds to extract the monoterpene products.
-
Phase Separation: Centrifuge briefly to separate the phases. Transfer the upper pentane layer to a new vial containing a small amount of anhydrous Na₂SO₄ to remove any residual water.
-
Analysis:
-
For Product Identification: Analyze an aliquot of the pentane extract by GC-MS to identify the products by comparing their mass spectra and retention times with authentic standards of (-)-endo-fenchol.
-
For Quantification: Analyze an aliquot of the pentane extract using radio-GC or by liquid scintillation counting to quantify the amount of radioactive product formed.
-
Regulation of this compound Biosynthesis
The biosynthesis of monoterpenes, including this compound, is tightly regulated at multiple levels. While specific regulatory mechanisms for this compound biosynthesis in fennel are not fully elucidated, general principles of terpenoid regulation are likely to apply.
Transcriptional Regulation: The expression of monoterpene synthase genes is often regulated by various families of transcription factors, including AP2/ERF, bHLH, MYB, and WRKY. These transcription factors can be induced by developmental cues and environmental stimuli.
Hormonal Regulation: Phytohormones, particularly jasmonates (e.g., methyl jasmonate), are known to play a crucial role in inducing the expression of genes involved in secondary metabolism, including terpenoid biosynthesis, often as a response to biotic or abiotic stress.
Conclusion
The biosynthesis of this compound in plants is a fascinating example of the intricate enzymatic machinery that generates the vast diversity of natural products. The core of this pathway is the conversion of GPP to (-)-endo-fenchol, catalyzed by the highly specific (-)-endo-fenchol synthase. While the general pathway is understood, further research is needed to fully characterize the kinetics and regulation of this key enzyme. The protocols and information provided in this guide offer a solid foundation for researchers to delve deeper into the biochemistry and molecular biology of this compound biosynthesis, paving the way for potential applications in metabolic engineering and drug development.
References
The Chirality of the Fenchane Skeleton: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fenchane skeleton, a bicyclic monoterpene framework, is a foundational chiral scaffold in organic chemistry and drug discovery. Its rigid structure and defined stereocenters make it an attractive building block for the synthesis of complex chiral molecules with significant biological activity. This technical guide provides a comprehensive overview of the chirality of the this compound skeleton, including its stereochemistry, methods for determining absolute configuration, and protocols for the synthesis and analysis of its enantiomers. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of stereochemistry, medicinal chemistry, and drug development.
Stereochemistry of the this compound Skeleton
This compound, systematically named 1,3,3-trimethylbicyclo[2.2.1]heptane, is a saturated bicyclic hydrocarbon.[1] Its rigid framework is derived from the bicyclo[2.2.1]heptane (norbornane) system. The chirality of the this compound skeleton arises from the presence of stereogenic centers. The two key chiral centers in the this compound scaffold are at the bridgehead carbon C1 and the carbon atom C4.
The enantiomers of this compound are designated based on the absolute configuration at these chiral centers using the Cahn-Ingold-Prelog (CIP) priority rules. The two enantiomers are (+)-fenchane and (-)-fenchane, corresponding to specific R/S configurations at the chiral centers. The naturally occurring and synthetically accessible enantiomers of fenchone, a ketone derivative of this compound, are (1S,4R)-(+)-fenchone and (1R,4S)-(-)-fenchone.[2]
Assigning Absolute Configuration (R/S) to this compound
The determination of the absolute configuration of the chiral centers in this compound is crucial for understanding its stereochemical properties and for the enantioselective synthesis of its derivatives. The Cahn-Ingold-Prelog (CIP) priority rules provide a systematic method for assigning R or S configuration to each stereocenter.
A logical workflow for assigning the R/S configuration to the chiral centers of this compound is as follows:
Quantitative Chiroptical Properties
The primary quantitative measure of a chiral compound's interaction with plane-polarized light is its specific rotation ([α]). This physical constant is a characteristic property of a specific enantiomer under defined conditions (temperature, wavelength, and solvent).
While extensive data is available for fenchone and its derivatives, the specific rotation of the parent this compound enantiomers is not widely reported in readily accessible literature. However, the sign of rotation for the corresponding fenchone enantiomers provides a strong indication. For example, (1S,4R)-fenchone is dextrorotatory (+), suggesting that the corresponding this compound enantiomer would also likely exhibit a positive optical rotation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,3,3-trimethylbicyclo[2.2.1]heptane | [1] |
| Molecular Formula | C₁₀H₁₈ | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| CAS Number | 6248-88-0 | [1] |
Synthesis of Enantiopure this compound
The synthesis of enantiomerically pure this compound is crucial for its application as a chiral building block. While direct enantioselective synthesis of this compound is not commonly described, a practical approach involves the stereoselective reduction of enantiopure fenchone, which is commercially available.
Experimental Protocol: Reduction of (+)-Fenchone to (+)-Fenchane
This protocol describes a potential method for the synthesis of (+)-fenchane from (+)-fenchone via a Wolff-Kishner reduction.
Materials:
-
(1S,4R)-(+)-Fenchone
-
Hydrazine hydrate (85%)
-
Potassium hydroxide
-
Diethylene glycol
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (+)-fenchone in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets to the solution.
-
Heat the mixture to reflux for 1 hour.
-
Rearrange the condenser for distillation and slowly raise the temperature to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200°C, return the condenser to the reflux position and maintain reflux for an additional 3 hours.
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to obtain pure (+)-fenchane.
A schematic of the synthesis and analysis workflow is presented below:
Analytical Methods for Chiral Discrimination
The analysis of the enantiomeric purity of this compound is essential to validate the success of an enantioselective synthesis or resolution. The two primary methods for this are chiral gas chromatography and nuclear magnetic resonance spectroscopy with chiral solvating agents.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating enantiomers. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP).
Experimental Protocol: Chiral GC Analysis of this compound
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A commercially available chiral capillary column, such as one based on a cyclodextrin derivative (e.g., β-cyclodextrin).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 150 °C) at a controlled rate (e.g., 2 °C/min).
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., hexane) at a concentration of approximately 1 mg/mL.
The two enantiomers of this compound will exhibit different retention times on the chiral column, allowing for their separation and quantification.
NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can be used to differentiate enantiomers by employing a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers, which have distinct NMR spectra.
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire Initial Spectrum: Record the ¹H NMR spectrum of the this compound sample.
-
Add Chiral Solvating Agent: Add a molar equivalent of a suitable chiral solvating agent (e.g., a derivative of (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire Final Spectrum: Record the ¹H NMR spectrum of the mixture.
-
Analysis: In the presence of the CSA, the signals corresponding to the protons of the two this compound enantiomers should be resolved into two separate sets of peaks, allowing for the determination of the enantiomeric ratio by integration.
The logical relationship for determining the enantiomeric excess (e.e.) is outlined below:
Applications in Drug Development
The rigid and well-defined stereochemistry of the this compound skeleton makes it a valuable chiral synthon in drug discovery and development. Enantiomerically pure this compound derivatives have been utilized in the synthesis of various biologically active molecules, including ligands for cannabinoid receptors.[2] The specific spatial arrangement of substituents on the this compound scaffold can lead to highly selective interactions with biological targets, highlighting the importance of stereochemical control in the design of novel therapeutics.
Conclusion
The this compound skeleton represents a fundamental chiral motif with significant implications for stereoselective synthesis and medicinal chemistry. A thorough understanding of its stereochemistry, methods for determining its absolute configuration, and protocols for its enantioselective synthesis and analysis are essential for leveraging its full potential. This technical guide provides a foundational resource for researchers and professionals working with this important chiral building block, aiming to facilitate further innovation in the development of novel chiral molecules with therapeutic applications.
References
A Comprehensive Technical Review of Fenchane and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchane, a bicyclic monoterpene, serves as a versatile scaffold in medicinal chemistry due to its rigid, three-dimensional structure. This unique framework allows for precise spatial orientation of functional groups, making it an attractive starting point for the design of novel therapeutic agents. This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a particular focus on their interactions with key biological targets. We provide a comprehensive overview of structure-activity relationships (SAR), detailed experimental protocols for key reactions and assays, and an examination of the signaling pathways modulated by these compounds. All quantitative data has been summarized in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Chemical Properties and Synthesis of this compound Derivatives
This compound possesses a bicyclo[2.2.1]heptane core substituted with methyl groups at the 1, 3, and 3 positions.[1] Its derivatives are most commonly synthesized from fenchone, a ketone analog of this compound. A prevalent synthetic strategy involves the coupling of fenchone with various substituted phenols and resorcinols.[2]
A general synthetic workflow for creating fenchone-derived compounds is depicted below.
Caption: General synthetic workflow for this compound derivatives.
Experimental Protocol: Synthesis of Fenchone-Resorcinol Derivatives[2]
The synthesis of fenchone-resorcinol derivatives typically involves a three-step process:
-
Methylation of Resorcinol: The hydroxyl groups of a substituted resorcinol are methylated using an excess of methyl iodide in the presence of a base like potassium carbonate in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The reaction mixture is typically stirred at room temperature for several hours to ensure complete methylation.
-
Formation of the Aryl Lithium Reagent: The resulting dimethoxybenzene derivative is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). An organolithium reagent, typically n-butyllithium in hexanes, is then added dropwise to facilitate the lithiation of the aromatic ring.
-
Coupling with Fenchone: A solution of fenchone in anhydrous THF is added to the freshly prepared aryl lithium reagent at low temperature. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
Workup and Purification: The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the desired this compound derivative.
Biological Activities of this compound Derivatives
This compound derivatives have been investigated for a range of biological activities, with significant findings in their roles as cannabinoid receptor 2 (CB2) selective ligands and as inhibitors of orthopoxviruses.
Cannabinoid Receptor 2 (CB2) Agonism
A series of novel cannabinoid-type derivatives have been synthesized by coupling (+)- and (-)-fenchones with various resorcinols and phenols.[2] These compounds have shown high affinity and selectivity for the human CB2 receptor.[2] The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, playing a crucial role in modulating inflammation and immune responses.[1][3]
Quantitative Biological Data for CB2 Receptor Ligands
| Compound ID | Enantiomer | Ki (nM) for hCB2[1][4] | EC50 (nM) for hCB2[1][4] |
| 1d | (-) | 3.51[1][4] | 2.59[1][4] |
| 1b | (-) | 10.4[1] | - |
| 1f | (-) | 23.6[1] | - |
| 2b | (-) | 31.5[1] | - |
| 3b | (-) | 15.8[1] | - |
| 3f | (-) | 42.1[1] | - |
| 3h | (-) | 18.9[1] | - |
| 4b | (-) | 25.3[1] | - |
| 4d | (-) | 12.7[1] | - |
| 5b | (-) | 19.8[1] | - |
| 5d | (-) | 11.2[1] | - |
| 1a | (+) | 28.3[1] | - |
| 1c | (+) | 19.7[1] | - |
| 1e | (+) | 48.9[1] | - |
| 2a | (+) | 55.6[1] | - |
| 3a | (+) | 33.1[1] | - |
| 3e | (+) | 78.5[1] | - |
| 3g | (+) | 44.2[1] | - |
| 4a | (+) | 62.1[1] | - |
| 4c | (+) | 29.8[1] | - |
| 5a | (+) | 41.3[1] | - |
| 5c | (+) | 24.6[1] | - |
Note: A lower Ki value indicates higher binding affinity. A lower EC50 value indicates greater potency as an agonist.
Structure-Activity Relationship (SAR) for CB2 Agonists:
The SAR studies on these this compound-based CB2 ligands have revealed several key features:
-
Stereochemistry: In most cases, the derivatives synthesized from (-)-fenchone exhibit higher affinity for the CB2 receptor compared to their (+)-fenchone counterparts.[1]
-
Aromatic Substitution: The nature and position of substituents on the resorcinol or phenol ring significantly influence binding affinity.
-
Linker: The direct coupling of the this compound and aromatic moieties appears to be favorable for CB2 receptor binding.
Orthopoxvirus Inhibition
Derivatives of fenchone have also been identified as potent inhibitors of orthopoxviruses, including vaccinia virus, cowpox, and ectromelia virus.[5][6] These compounds are typically N-acylhydrazones, amides, or esters synthesized from fenchone-derived amines or alcohols.
Quantitative Biological Data for Orthopoxvirus Inhibitors
| Compound ID | Linker Type | Virus | IC50 (µM)[5] |
| 3b | Hydrazone | Vaccinia | 0.9 |
| 7e | Amide | Vaccinia | 1.2 |
| 3b | Hydrazone | Cowpox | 1.1 |
| 7e | Amide | Cowpox | 1.5 |
| 3b | Hydrazone | Ectromelia | 1.8 |
| 7e | Amide | Ectromelia | 2.1 |
Note: A lower IC50 value indicates greater potency in inhibiting viral replication.
Structure-Activity Relationship (SAR) for Orthopoxvirus Inhibitors:
-
Linker Moiety: The hydrazone and amide linkers between the this compound core and the aromatic ring were found to be more favorable for antiviral activity compared to an ester linker.[5]
-
Aromatic Substitution: The presence of para-substituents such as -Cl, -Br, -CF3, and -NO2 on the aromatic ring enhanced antiviral activity.[5] A cyclohexane ring in place of the aromatic ring also resulted in high activity.[5]
Signaling Pathways and Mechanism of Action
CB2 Receptor Signaling
Activation of the CB2 receptor by this compound-based agonists is expected to initiate a cascade of intracellular signaling events. CB2 receptors are G-protein coupled receptors (GPCRs), and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and other downstream effectors. Activation of the CB2 receptor can also lead to the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which can influence gene expression and cellular processes.[3]
Caption: Proposed CB2 receptor signaling pathway for this compound derivatives.
Orthopoxvirus Inhibition Mechanism
The antiviral activity of this compound derivatives against orthopoxviruses is proposed to occur through the inhibition of the viral p37 envelope protein.[5][6] This protein is crucial for the late stages of the viral replication cycle, specifically for the formation of the viral envelope. By inhibiting p37, these compounds are thought to disrupt the proper assembly of new virus particles.
Caption: Proposed mechanism of orthopoxvirus inhibition.
Experimental Protocols for Biological Assays
CB2 Receptor Binding Assay ([³⁵S]GTPγS Binding Assay)[4]
This functional assay measures the activation of G-proteins coupled to the CB2 receptor upon agonist binding.
-
Membrane Preparation: Membranes from cells stably expressing the human CB2 receptor (e.g., CHO-K1 cells) are prepared by homogenization and centrifugation.
-
Assay Buffer: The assay is performed in a buffer containing Tris-HCl, MgCl₂, EDTA, and BSA.
-
Reaction Mixture: The reaction mixture includes the cell membranes, GDP, the this compound derivative at various concentrations, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: The mixture is incubated at 30 °C for a specified time (e.g., 60 minutes).
-
Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the EC50 and Emax values.
Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50% (IC50).
-
Cell Seeding: A monolayer of susceptible cells (e.g., Vero cells) is grown in multi-well plates.
-
Viral Infection: The cells are infected with a known amount of the orthopoxvirus.
-
Compound Treatment: After a short adsorption period, the virus-containing medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose or agarose) containing various concentrations of the this compound derivative.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential. The rigid bicyclic core of this compound provides an excellent platform for the development of potent and selective ligands for various biological targets. The demonstrated high affinity and selectivity of certain this compound derivatives for the CB2 receptor highlight their potential as anti-inflammatory and immunomodulatory agents, warranting further investigation for the treatment of inflammatory diseases and chronic pain. Furthermore, the discovery of this compound-based compounds with potent activity against orthopoxviruses opens up new avenues for the development of antiviral drugs, which is of particular importance given the re-emergence of diseases like monkeypox.
Future research in this area should focus on several key aspects. Firstly, the synthesis and evaluation of a broader range of this compound derivatives are needed to further refine the structure-activity relationships for different biological targets. This will enable the design of even more potent and selective compounds. Secondly, a more in-depth elucidation of the precise molecular mechanisms of action and the downstream signaling pathways affected by these compounds is crucial for understanding their full therapeutic potential and any potential off-target effects. Finally, preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising this compound derivatives, paving the way for their potential clinical development. The versatility of the this compound scaffold, combined with the encouraging biological data obtained so far, suggests that this class of compounds will continue to be an exciting area of research in drug discovery.
References
- 1. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Taxane analogues against lung cancer: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Fenchane Monoterpenoids: A Technical Guide to Their Discovery, Chemistry, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and chemistry of fenchane monoterpenoids. It details the key scientific milestones, from early isolation and structural elucidation to modern synthetic methodologies and an exploration of their diverse biological activities. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development.
Discovery and History: From Essential Oils to Structural Elucidation
The story of this compound monoterpenoids is intrinsically linked to the pioneering work of German chemist Otto Wallach in the late 19th century. His systematic investigation into the constituents of essential oils laid the foundation for terpene chemistry and led to the isolation and characterization of numerous compounds, including fenchone, the most prominent member of the this compound family.[1][2] Wallach's contributions were so significant that he was awarded the Nobel Prize in Chemistry in 1910 for his work on alicyclic compounds.[1]
The initial discovery of fenchone is difficult to attribute to a single publication, but Wallach's extensive work, published in journals such as Justus Liebigs Annalen der Chemie, was instrumental in identifying it as a distinct chemical entity.[1] Early research relied on classical chemical methods to determine the structure of these bicyclic monoterpenoids.
Key historical stages in the structural elucidation of this compound monoterpenoids involved:
-
Isolation from Natural Sources: Fenchone was primarily isolated from the essential oil of fennel (Foeniculum vulgare), from which its name is derived, as well as from wormwood and cedar leaf.[1] The primary method for extraction was steam distillation, followed by fractional distillation to purify the individual components.[1]
-
Early Characterization: Initial characterization involved determining the molecular formula through combustion analysis and molecular weight determination.
-
Chemical Degradation Studies: Oxidative cleavage was a powerful tool for deducing the carbon skeleton.[1] Strong oxidizing agents like potassium permanganate were used to break open the rings, and the resulting dicarboxylic acids were then identified.[1] This provided crucial clues about the connectivity of the carbon atoms.
-
Spectroscopic Analysis: With the advent of modern analytical techniques, the structures of this compound monoterpenoids were definitively confirmed using methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
The following diagram illustrates the historical workflow for the discovery and structural elucidation of this compound monoterpenoids.
Physicochemical and Spectroscopic Data
This section summarizes the key physical and spectroscopic properties of prominent this compound monoterpenoids.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (nD) |
| This compound | C₁₀H₁₈ | 138.25 | - | 157-159 | - | - |
| (+)-Fenchone | C₁₀H₁₆O | 152.23 | 5-6 | 193-194 | 0.948 | 1.462 |
| (±)-Fenchone | C₁₀H₁₆O | 152.23 | 5-6 | 192-194 | 0.941-0.946 | 1.461-1.465 |
| endo-(+)-Fenchol | C₁₀H₁₈O | 154.25 | 39-45 | 201 | 0.942 | - |
| Isofenchone | C₁₀H₁₆O | 152.24 | - | - | 0.949 | 1.462 |
Spectroscopic Data Highlights:
-
Fenchone:
-
IR (cm⁻¹): Characteristic strong carbonyl (C=O) absorption around 1745 cm⁻¹.
-
¹H NMR (CDCl₃, δ ppm): Presence of singlet peaks for the gem-dimethyl and bridgehead methyl groups.
-
¹³C NMR (CDCl₃, δ ppm): A downfield signal for the carbonyl carbon typically above 215 ppm.
-
MS (m/z): Molecular ion peak at 152, with characteristic fragmentation patterns.
-
-
Fenchol:
-
IR (cm⁻¹): Broad absorption in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl (O-H) group, and absence of the strong carbonyl peak.
-
¹H NMR (CDCl₃, δ ppm): An upfield shift of protons adjacent to the hydroxyl group compared to fenchone.
-
¹³C NMR (CDCl₃, δ ppm): The carbonyl signal is replaced by a signal for a carbon bearing a hydroxyl group in the range of 70-80 ppm.
-
MS (m/z): Molecular ion peak at 154.
-
Experimental Protocols
Isolation of (+)-Fenchone from Fennel Oil
Objective: To isolate (+)-fenchone from the essential oil of fennel seeds.
Materials:
-
Crushed fennel seeds (Foeniculum vulgare)
-
Water
-
Steam distillation apparatus
-
Fractional distillation apparatus
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Organic solvent (e.g., diethyl ether)
Procedure:
-
Steam Distillation:
-
Place the crushed fennel seeds in the biomass flask of a steam distillation apparatus.
-
Pass steam through the fennel seeds to carry over the volatile essential oils.
-
Collect the distillate, which will be a biphasic mixture of oil and water (hydrosol).
-
-
Extraction:
-
Separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved oil.
-
Combine the organic extracts with the initial oil layer.
-
-
Drying:
-
Dry the combined organic phase over anhydrous sodium sulfate to remove any residual water.
-
-
Solvent Removal:
-
Remove the organic solvent using a rotary evaporator.
-
-
Fractional Distillation:
-
Subject the crude essential oil to fractional distillation under reduced pressure.[3]
-
Collect the fraction that distills at the boiling point of fenchone (approx. 193-194 °C at atmospheric pressure, lower under vacuum).
-
Synthesis of (±)-Fenchone by Oxidation of (±)-Fenchol
Objective: To synthesize (±)-fenchone via the oxidation of (±)-fenchol using pyridinium chlorochromate (PCC).
Materials:
-
(±)-Fenchol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (±)-fenchol (1.0 equivalent) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane at room temperature.[4]
-
The reaction mixture is stirred for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove the chromium salts.[4]
-
The filtrate is concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (±)-fenchone.
Baeyer-Villiger Oxidation of Fenchone
Objective: To synthesize the corresponding lactone from fenchone via Baeyer-Villiger oxidation.
Materials:
-
Fenchone
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve fenchone in dichloromethane in a flask.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress using TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy excess peroxyacid.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove meta-chlorobenzoic acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude lactone product.
-
Purify the product by column chromatography or distillation.
The following diagram illustrates the workflow for the Baeyer-Villiger oxidation of fenchone.
Biological Activities and Signaling Pathways
This compound monoterpenoids have garnered significant interest for their diverse biological activities. Research has highlighted their potential as antimicrobial, anticancer, and neuroprotective agents.
Antimicrobial Activity
Fenchone, a major component of fennel essential oil, has demonstrated notable antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately resulting in cell death.
Anticancer Activity
Several monoterpenes have been investigated for their anticancer properties.[5] While specific research on this compound's anticancer mechanisms is ongoing, the general mechanisms for monoterpenoids involve:
-
Induction of Apoptosis: Monoterpenes can trigger programmed cell death in cancer cells through the modulation of key signaling pathways. This often involves the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to the activation of caspases.
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells at various phases of the cell cycle, preventing them from dividing and spreading.
-
Inhibition of Angiogenesis: Some monoterpenes can inhibit the formation of new blood vessels that tumors need to grow and metastasize.
-
Modulation of Signaling Pathways: Monoterpenes have been shown to interfere with critical cancer-related signaling pathways, such as the PI3K/Akt and NF-κB pathways.
The diagram below illustrates a generalized signaling pathway for monoterpenoid-induced apoptosis in cancer cells.
Neuroprotective Activity
Bicyclic monoterpenoids, including those with the this compound skeleton, have been investigated for their potential as acetylcholinesterase (AChE) inhibitors.[6] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE increases the levels of acetylcholine in the brain, a strategy used in the treatment of Alzheimer's disease. The inhibitory effect of this compound derivatives on AChE suggests their potential as neuroprotective agents. The mechanism involves the binding of the monoterpenoid to the active site of the AChE enzyme, preventing it from hydrolyzing acetylcholine.
Furthermore, some monoterpenoids are known to modulate the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This modulation can lead to anxiolytic and sedative effects. While specific studies on this compound's interaction with GABA-A receptors are still emerging, this represents a promising area for future research.
The diagram below depicts the mechanism of acetylcholinesterase inhibition by this compound monoterpenoids.
Conclusion
This compound monoterpenoids represent a fascinating class of natural products with a rich history and a promising future. From their early discovery in essential oils to their ongoing investigation for therapeutic applications, these compounds continue to be of significant interest to the scientific community. This guide has provided a comprehensive overview of their discovery, chemistry, and biological activities, with the aim of serving as a valuable resource for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development. Further research into the specific mechanisms of action of this compound derivatives will undoubtedly unveil new opportunities for their application in medicine and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. muzablends.com [muzablends.com]
- 3. vpscience.org [vpscience.org]
- 4. benchchem.com [benchchem.com]
- 5. Baeyer-Villiger Oxidation - Chemistry Steps [chemistrysteps.com]
- 6. Inhibition of acetylcholinesterase activity by bicyclic monoterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted Fenchane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various substituted fenchane derivatives. This compound, a bicyclic monoterpene, offers a rigid and stereochemically rich scaffold that is of significant interest in medicinal chemistry and materials science. The protocols outlined below cover key synthetic transformations to generate diverse this compound analogs, including potent cannabinoid receptor 2 (CB2) agonists and chiral auxiliaries.
Application Note 1: Synthesis of Fenchone-Derived Cannabinoid Receptor 2 (CB2) Agonists
Fenchone serves as an excellent chiral starting material for the development of novel cannabinoid-like compounds. By coupling (+)-fenchone with various resorcinols and phenols, a series of potent and selective CB2 receptor agonists have been synthesized. These compounds exhibit therapeutic potential for inflammatory and pain-related disorders.[1][2]
Experimental Workflow: Synthesis of Fenchone-Derived CB2 Agonists
The overall synthetic strategy involves a multi-step process beginning with the coupling of a substituted resorcinol or phenol with (+)-fenchone, followed by optional derivatization to explore structure-activity relationships (SAR).
Caption: General workflow for the synthesis of fenchone-derived CB2 agonists.
Protocol 1: Coupling of (+)-Fenchone with Substituted Resorcinols/Phenols
This protocol describes the synthesis of 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, a potent CB2 agonist.[2]
Materials:
-
1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
(+)-Fenchone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene (2.4 mmol) in 5 mL of dry THF at room temperature, add n-BuLi (1.6 M in hexane, 5.28 mmol) dropwise under a nitrogen atmosphere.
-
Reflux the resulting solution under nitrogen for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add a solution of (+)-fenchone (2.64 mmol) in 1 mL of dry THF to the reaction mixture.
-
Reflux the mixture for 3 hours, then continue stirring at room temperature for 18 hours.
-
Quench the reaction by the slow addition of a saturated NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Quantitative Data for Fenchone-Derived CB2 Agonists
The following table summarizes the binding affinities (Ki) and functional activities (EC50, Emax) of representative fenchone-derived ligands for the human cannabinoid receptors CB1 and CB2.[2]
| Compound | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB2 EC50 (nM) | hCB2 Emax (%) | Yield (%) |
| 1d | >10000 | 3.51 | 2.59 | 89.6 | 20-62 |
| 1b | >10000 | 10.3 | 15.8 | 85.0 | 20-62 |
Application Note 2: Synthesis of 9-Substituted this compound Derivatives
A versatile method for the synthesis of 9-substituted fenchols involves the reaction of organometallic reagents with 6,9-dimethyl-7-oxatricyclo[4,3,0,0³,⁹]nonane, which is readily prepared from (–)-β-pinene. This approach provides access to previously unknown this compound derivatives.
Experimental Workflow: Synthesis of 9-Substituted Fenchols
This workflow outlines the general procedure for the synthesis of 9-substituted fenchols via the ring-opening of a tricyclic ether with a Grignard reagent.
Caption: General workflow for the synthesis of 9-substituted fenchols.
Protocol 2: General Procedure for the Synthesis of 9-Substituted Fenchols
This protocol provides a general methodology for the reaction of a Grignard reagent with 6,9-dimethyl-7-oxatricyclo[4,3,0,0³,⁹]nonane.
Materials:
-
6,9-dimethyl-7-oxatricyclo[4,3,0,0³,⁹]nonane
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable ether solvent (e.g., diethyl ether, THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6,9-dimethyl-7-oxatricyclo[4,3,0,0³,⁹]nonane in anhydrous diethyl ether or THF in a flame-dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 9-substituted fenchol.
Expected Quantitative Data
| R-Group of Grignard Reagent | Expected Product | Typical Yield Range (%) |
| Methyl | 9-Methylfenchol | 60-80 |
| Phenyl | 9-Phenylfenchol | 55-75 |
| Ethyl | 9-Ethylfenchol | 60-80 |
Application Note 3: Synthesis of Chiral β-Hydroxy Oxazolines from (-)-Fenchone
Chiral β-hydroxy oxazolines derived from (-)-fenchone can be synthesized in a one-step method and serve as effective catalysts for asymmetric reactions, such as the stereoselective addition of diethylzinc to aldehydes.
Experimental Workflow: Synthesis of β-Hydroxy Oxazolines
The synthesis is a straightforward one-pot reaction followed by purification.
Caption: Workflow for the synthesis of β-hydroxy oxazolines from (-)-fenchone.
Protocol 3: Synthesis of a β-Hydroxy Oxazoline from (-)-Fenchone
Materials:
-
(S)-(−)-2-methyl-4-isopropyloxazoline
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
(-)-Fenchone
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Hexane/Ethyl ether mixture (1:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for flash column chromatography
Procedure:
-
In a round bottom flask under an argon atmosphere, dissolve (S)-(−)-2-methyl-4-isopropyloxazoline (2.00 mmol) in anhydrous THF (4.0 mL) and cool the solution to -78 °C.
-
Add n-BuLi (2.10 mmol) in hexane at once and stir the reaction mixture for 15 minutes.
-
Add a solution of (−)-fenchone (2.00 mmol) in anhydrous THF (4.0 mL) dropwise to the mixture.
-
Stir the mixture at -78 °C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature.
-
Wash the reaction mixture with a saturated NaHCO₃ aqueous solution (10 mL).
-
Extract the aqueous layer with a hexane/ethyl ether mixture (1:1, 3 x 10 mL).
-
Combine the organic layers, dry with anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by flash column chromatography to obtain the pure β-hydroxy oxazoline.
Characterization Data
The synthesized β-hydroxy oxazolines can be characterized by standard spectroscopic methods. For example, the product of the above reaction would be analyzed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the this compound scaffold and the oxazoline moiety. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. |
References
Fenchane as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
Introduction
Fenchane, a bicyclic monoterpene, possesses a rigid, sterically hindered scaffold that makes it an attractive candidate for use as a chiral auxiliary in asymmetric synthesis. Derived from the readily available natural products (+)- and (-)-fenchone, this compound-based auxiliaries have the potential to induce high levels of stereocontrol in a variety of chemical transformations. The bulky this compound framework can effectively shield one face of a reactive center, directing the approach of incoming reagents and leading to the formation of a desired stereoisomer.
Despite its promising structural features, a comprehensive review of the scientific literature reveals that this compound has not been as extensively utilized as a traditional, covalently-bound chiral auxiliary in mainstream asymmetric reactions such as Diels-Alder cycloadditions, enolate alkylations, and aldol reactions, when compared to its close structural relative, camphor. While derivatives of fenchone have been successfully employed as chiral ligands and catalysts, their application as temporarily attached chiral auxiliaries for the aforementioned transformations is not well-documented.
This document, therefore, provides a detailed overview of the application of the closely related and extensively studied camphor-derived chiral auxiliaries as a representative model for terpene-based auxiliaries in asymmetric synthesis. The principles of stereocontrol, experimental protocols, and achievable stereoselectivities are analogous and provide a valuable guide for researchers interested in the potential application of this compound-based systems. The data and protocols presented herein focus on the well-established Oppolzer's camphorsultam and camphor-derived oxazolidinones.
Core Concepts in Asymmetric Synthesis with Terpene-Based Auxiliaries
The fundamental principle involves the temporary attachment of the chiral auxiliary to a prochiral substrate. The inherent chirality and steric bulk of the terpene scaffold then direct the stereochemical outcome of a subsequent reaction, leading to a high diastereomeric excess (de) of the product. Finally, the auxiliary is cleaved and can often be recovered and reused.
General workflow for asymmetric synthesis using a chiral auxiliary.
Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. Chiral auxiliaries attached to the dienophile can effectively control the facial selectivity of the cycloaddition. Oppolzer's camphorsultam is a highly effective auxiliary for this purpose.
Quantitative Data for Asymmetric Diels-Alder Reaction
| Dienophile Auxiliary | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| N-Acryloyl Camphorsultam | Cyclopentadiene | TiCl₄ | -78 | 92 | >98 | [1] |
| N-Crotonoyl Camphorsultam | Cyclopentadiene | TiCl₄ | -78 | 85 | 95 | [1] |
| N-Acryloyl Camphorsultam | Isoprene | Et₂AlCl | -78 | 88 | 91 | [1] |
| N-Crotonoyl Camphorsultam | Butadiene | Et₂AlCl | -78 | 75 | 90 | [1] |
Experimental Protocol: Asymmetric Diels-Alder Reaction with N-Acryloyl Camphorsultam
-
Synthesis of N-Acryloyl Camphorsultam:
-
To a solution of (+)-camphorsultam (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add acryloyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-acryloyl camphorsultam.
-
-
Diels-Alder Cycloaddition:
-
Dissolve N-acryloyl camphorsultam (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C under an argon atmosphere.
-
Add TiCl₄ (1.1 eq) dropwise and stir the mixture for 30 minutes.
-
Add freshly cracked cyclopentadiene (3.0 eq) dropwise and stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield the Diels-Alder adduct with high diastereoselectivity.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of THF and water (3:1).
-
Add LiOH (4.0 eq) and stir the mixture at room temperature for 12 hours.
-
Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the chiral carboxylic acid. The aqueous layer can be basified and extracted to recover the camphorsultam auxiliary.
-
Experimental workflow for an asymmetric Diels-Alder reaction.
Asymmetric Enolate Alkylation
The alkylation of enolates derived from carboxylic acid derivatives is a fundamental C-C bond-forming reaction. Chiral oxazolidinones, such as those derived from camphor, are highly effective in controlling the stereochemistry of this transformation.
Quantitative Data for Asymmetric Alkylation
| Oxazolidinone Auxiliary | Electrophile | Base | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| N-Propionyl Camphor Oxazolidinone | Benzyl bromide | LDA | -78 | 95 | >99 | [2] |
| N-Propionyl Camphor Oxazolidinone | Methyl iodide | NaHMDS | -78 | 89 | 98 | [2] |
| N-Butyryl Camphor Oxazolidinone | Ethyl iodide | LDA | -78 | 91 | 97 | [2] |
| N-Propionyl Camphor Oxazolidinone | Allyl bromide | KHMDS | -78 | 85 | 96 | [2] |
Experimental Protocol: Asymmetric Alkylation of a Chiral N-Acyloxazolidinone
-
Synthesis of N-Acyloxazolidinone:
-
To a solution of the camphor-derived oxazolidinone (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
After stirring for 30 minutes, add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and allow the reaction to warm to 0 °C over 1 hour.
-
Quench with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Dry the combined organic layers over MgSO₄, concentrate, and purify by chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise and stir for 30 minutes to form the lithium enolate.
-
Add the alkyl halide (e.g., benzyl bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by flash chromatography to obtain the alkylated product.
-
-
Cleavage of the Chiral Auxiliary:
-
To a solution of the alkylated product in THF/H₂O (4:1) at 0 °C, add LiOH (2.0 eq) and 30% H₂O₂ (4.0 eq).
-
Stir the mixture for 4 hours at room temperature.
-
Quench the excess peroxide with aqueous Na₂SO₃ solution.
-
Remove the THF under reduced pressure, and extract the aqueous layer with CH₂Cl₂ to recover the chiral auxiliary.
-
Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate to obtain the chiral carboxylic acid.
-
Asymmetric Aldol Reaction
The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, often creating two new stereocenters. Chiral oxazolidinones are widely used to control the stereochemical outcome of this reaction.
Quantitative Data for Asymmetric Aldol Reaction
| N-Acyl Oxazolidinone Auxiliary | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| N-Propionyl Camphor Oxazolidinone | Isobutyraldehyde | TiCl₄ | 85 | >99:1 | [3] |
| N-Propionyl Camphor Oxazolidinone | Benzaldehyde | Bu₂BOTf | 91 | 98:2 | [3] |
| N-Butyryl Camphor Oxazolidinone | Acetaldehyde | TiCl₄ | 82 | 97:3 | [3] |
| N-Propionyl Camphor Oxazolidinone | Crotonaldehyde | Sn(OTf)₂ | 78 | 95:5 | [3] |
Experimental Protocol: Asymmetric Aldol Reaction
-
Enolate Formation:
-
Dissolve the N-propionyl camphor-derived oxazolidinone (1.0 eq) in anhydrous CH₂Cl₂ and cool to -78 °C.
-
Add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the boron enolate.
-
-
Aldol Addition:
-
Cool the enolate solution back to -78 °C.
-
Add the aldehyde (e.g., isobutyraldehyde, 1.2 eq) dropwise.
-
Stir at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to isolate the aldol adduct.
-
-
Cleavage of the Auxiliary:
-
The auxiliary can be cleaved using the LiOH/H₂O₂ method described for the alkylation product to yield the corresponding β-hydroxy carboxylic acid.
-
Stereochemical control in the asymmetric aldol reaction.
While this compound itself is not a widely reported chiral auxiliary for common asymmetric transformations, its structural similarity to camphor suggests significant potential. The detailed protocols and data provided for camphor-derived auxiliaries serve as a robust starting point for researchers wishing to explore the utility of this compound-based systems. The principles of steric shielding and rigid transition state formation are directly applicable, and it is anticipated that this compound-based auxiliaries could offer unique stereochemical outcomes due to their distinct substitution pattern. Further research into the synthesis and application of this compound-derived oxazolidinones, sultams, and other auxiliary classes is warranted to fully explore their potential in asymmetric synthesis.
References
Application Notes and Protocols: Fenchane as a Chiral Starting Material for the Synthesis of Bioactive Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchane, a bicyclic monoterpene, and its readily available ketone derivative, fenchone, represent valuable chiral building blocks for the synthesis of complex molecular architectures. The inherent rigidity and well-defined stereochemistry of the this compound scaffold make it an excellent starting point for the enantioselective synthesis of natural products and their analogs. This document provides detailed application notes and experimental protocols for the use of fenchone in the synthesis of two distinct classes of bioactive molecules: selective cannabinoid receptor 2 (CB2) agonists and polycarbonyl conjugates with antiviral properties.
The strategic use of fenchone leverages the "chiral pool," an approach in which readily available, enantiopure natural products serve as starting materials to impart chirality to synthetic targets, thereby avoiding the need for asymmetric catalysis or chiral resolutions.
Application 1: Synthesis of Fenchone-Derived Cannabinoid Receptor 2 (CB2) Agonists
The cannabinoid receptor 2 (CB2) is a key therapeutic target for a range of inflammatory and pain-related conditions. The development of selective CB2 agonists that lack the psychoactive effects associated with CB1 receptor activation is a significant goal in medicinal chemistry. (+)-Fenchone provides a robust chiral scaffold for the synthesis of potent and selective CB2 ligands.
The general synthetic approach involves the coupling of (+)-fenchone with substituted resorcinols or phenols, followed by optional derivatization to explore structure-activity relationships (SAR).
Logical Workflow for Synthesis and Evaluation of CB2 Agonists
analytical methods for the quantification of Fenchane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenchane, a bicyclic monoterpene, is a volatile organic compound found in various essential oils, notably from fennel (Foeniculum vulgare)[1][2]. Its presence and concentration are of significant interest in the fragrance, food, and pharmaceutical industries due to its characteristic camphor-like aroma and potential biological activities. Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This application note provides detailed protocols for the quantitative analysis of this compound in various matrices using gas chromatography coupled with mass spectrometry (GC-MS), a highly sensitive and specific analytical technique.
Principle
The quantification of this compound is achieved by separating it from other components in a sample using gas chromatography (GC) and subsequently detecting and quantifying it with a mass spectrometer (MS). The GC separates compounds based on their volatility and interaction with the stationary phase of the GC column. The MS then ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio, and provides a unique mass spectrum for identification and a signal intensity proportional to the amount of the compound present. For accurate quantification, an internal standard is often used, and a calibration curve is generated using certified reference standards.
Analytical Methods
Gas chromatography is the most suitable technique for the analysis of volatile compounds like this compound[1]. When coupled with a mass spectrometer, it provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis of this compound. The mass spectrometer provides definitive identification based on the mass spectrum of the molecule and its fragments, while the chromatographic separation allows for the resolution of this compound from isomeric and isobaric interferences. Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity for trace-level quantification[3].
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. The goal is to extract this compound from the matrix and remove any interfering substances.
a) Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., essential oils, beverages):
-
To 1 mL of the liquid sample, add 5 mL of a suitable organic solvent (e.g., hexane, dichloromethane).
-
Add a known amount of internal standard (e.g., tridecane).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the organic layer containing the extracted this compound.
-
The extract may be concentrated under a gentle stream of nitrogen if necessary.
-
The final extract is then ready for GC-MS analysis.
b) Solid-Phase Extraction (SPE) for Aqueous Samples:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load 100 mL of the aqueous sample, spiked with the internal standard, onto the cartridge at a flow rate of 2-5 mL/min.
-
Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the this compound and internal standard with 5 mL of a non-polar solvent like hexane.
-
The eluate is collected and can be concentrated if needed before GC-MS analysis.
c) QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Solid and Semi-Solid Samples (e.g., plant material, food products): [4]
-
Homogenize 10 g of the sample with 10 mL of water.
-
Add the internal standard.
-
Add 10 mL of acetonitrile and the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (dSPE) cleanup by adding it to a tube containing a dSPE sorbent (e.g., PSA, C18, and magnesium sulfate).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS analysis.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard (≥99.5% purity) and dissolve it in a 10 mL volumetric flask with methanol or another suitable solvent like ethanol or isopropanol[1].
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve. Example concentrations could range from 1 µg/mL to 100 µg/mL[1].
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., tridecane) at a concentration of 1000 µg/mL in the same solvent.
-
Calibration Standards: Spike each working standard solution with the internal standard to a final concentration (e.g., 10 µg/mL).
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for your specific instrument and application.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions for this compound | To be determined from the mass spectrum of a this compound standard (e.g., m/z 93, 138) |
| SIM Ions for IS | To be determined from the mass spectrum of the internal standard |
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The linearity of the curve should be evaluated, and a correlation coefficient (R²) greater than 0.995 is typically desired.
Table 1: Example Calibration Curve Data for this compound Quantification
| Standard Concentration (µg/mL) | This compound Peak Area | IS Peak Area | Peak Area Ratio (this compound/IS) |
| 1 | 15,000 | 300,000 | 0.05 |
| 5 | 76,000 | 305,000 | 0.25 |
| 10 | 152,000 | 302,000 | 0.50 |
| 25 | 380,000 | 303,000 | 1.25 |
| 50 | 755,000 | 301,000 | 2.51 |
| 100 | 1,510,000 | 300,000 | 5.03 |
Note: The peak area values are hypothetical and for illustrative purposes only.
Method Validation
To ensure the reliability of the analytical method, it is essential to perform a method validation study. The following parameters should be assessed:
Table 2: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) > 0.995 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of this compound |
Visualization
Caption: Workflow for the quantification of this compound using GC-MS.
Conclusion
The protocol described provides a reliable and reproducible method for the quantitative analysis of this compound using GC-MS. The use of an appropriate sample preparation technique and a validated analytical method is crucial for obtaining accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound in various matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of phenanthrene and hydroxyphenanthrenes in various biological matrices at trace levels using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sample Preparation Techniques | Phenomenex [phenomenex.com]
Fenchane as a Scaffold for Novel Cannabinoid Receptor Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel cannabinoid receptor ligands based on the fenchane scaffold. This compound, a bicyclic monoterpene, offers a unique and rigid framework for the development of potent and selective modulators of the cannabinoid system, particularly targeting the CB2 receptor. The methodologies outlined are based on the successful synthesis and characterization of a series of fenchone-derived compounds, demonstrating a viable pathway for the discovery of new therapeutic agents.[1]
Introduction to this compound-Based Cannabinoid Ligands
The endocannabinoid system, primarily comprising the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a multitude of physiological processes. While CB1 receptor activation is associated with psychotropic effects, the CB2 receptor is predominantly expressed in the immune system and is a promising target for therapies devoid of central nervous system side effects.[2] Fenchone, a natural bicyclic monoterpene, has emerged as a promising scaffold for the design of novel CB2 receptor ligands.[1][2] Derivatives of fenchone have been synthesized and shown to possess high affinity and selectivity for the CB2 receptor, with some exhibiting potent agonist activity.[2][3][4][5][6]
Structure-activity relationship (SAR) studies have revealed key structural features for high CB2 receptor affinity and selectivity in this compound-based ligands. These include the stereochemistry of the fenchone core, the nature and position of substituents on the aromatic ring, and the presence of specific lipophilic side chains.[2]
Quantitative Data Summary
The following tables summarize the binding affinities and functional activities of representative this compound-derived ligands for the human cannabinoid receptors CB1 and CB2.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound Derivatives
| Compound ID | (-)-Fenchone Derivative | R Group | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity (CB1/CB2) |
| 1d | Yes | 2',6'-dimethoxy-4'-(2''-methyloctan-2''-yl)phenyl | >10,000 | 3.51 | >2849 |
| 1c | No | 2',6'-dimethoxy-4'-(2''-methyloctan-2''-yl)phenyl | >10,000 | 28.7 | >348 |
| 1b | Yes | 2',6'-dimethoxy-4'-(n-pentyl)phenyl | 365 | 11.2 | 32.6 |
| 1a | No | 2',6'-dimethoxy-4'-(n-pentyl)phenyl | >10,000 | 114 | >87.7 |
Data extracted from "Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential".[2]
Table 2: Functional Activity (EC50 and Emax) of this compound Derivatives at the hCB2 Receptor ([³⁵S]GTPγS Binding Assay)
| Compound ID | EC50 (nM) | Emax (%) |
| 1d | 2.59 | 89.6 |
| 1b | 10.7 | 85.3 |
| HU-308 (Reference Agonist) | 4.83 | 100 |
Data extracted from "Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential".[2]
Experimental Protocols
General Synthesis of this compound-Resorcinol Derivatives
The synthesis of this compound-derived cannabinoid ligands generally follows a three-step sequence involving the preparation of a substituted aromatic precursor, a key coupling reaction with fenchone, and subsequent modifications.[1]
Protocol 3.1.1: Synthesis of 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (Compound 1d) [1]
-
Step 1: Lithiation of the Aromatic Precursor
-
To a solution of 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene (1.0 g, 3.8 mmol) in 32 mL of dry tetrahydrofuran (THF), add a 1.6 M solution of n-butyllithium (n-BuLi) in hexane (5.4 mL, 8.8 mmol) dropwise at 0 °C under a nitrogen atmosphere.
-
Stir the reaction mixture for an additional 1 hour at 0 °C.
-
-
Step 2: Coupling with (-)-Fenchone
-
To the reaction mixture from Step 1, add a solution of (1R,4S)-(−)-fenchone (0.9 g, 6.0 mmol) in 1 mL of dry THF all at once.
-
Allow the reaction to proceed, monitoring by thin-layer chromatography (TLC) until completion.
-
-
Step 3: Quenching and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired compound.
-
Cannabinoid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human CB1 and CB2 receptors.[2][7]
Protocol 3.2.1: [³H]CP-55,940 Displacement Assay
-
Materials:
-
Membranes from CHO-K1 cells expressing human CB1 or CB2 receptors.
-
[³H]CP-55,940 (radioligand).
-
CP-55,940 (unlabeled, for non-specific binding).
-
Test compounds.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 0.05% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound solution, and 50 µL of [³H]CP-55,940 (final concentration ~0.7 nM).
-
For total binding, add 50 µL of binding buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled CP-55,940 (final concentration 10 µM).
-
Initiate the binding reaction by adding 50 µL of the cell membrane suspension (10-20 µg protein/well).
-
Incubate the plate at 30°C for 90 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
-
Functional Activity Assay ([³⁵S]GTPγS Binding)
This assay measures the ability of a test compound to stimulate G-protein activation, a hallmark of GPCR agonism.[2][8][9]
Protocol 3.3.1: [³⁵S]GTPγS Binding Assay for hCB2 Receptor
-
Materials:
-
Membranes from CHO-K1 cells expressing the human CB2 receptor.
-
[³⁵S]GTPγS (radioligand).
-
GTPγS (unlabeled, for non-specific binding).
-
GDP.
-
Test compounds.
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 100 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add 50 µL of assay buffer containing GDP (final concentration 10 µM), 50 µL of the test compound solution, and 50 µL of [³⁵S]GTPγS (final concentration ~0.1 nM).
-
For basal binding, add 50 µL of assay buffer instead of the test compound.
-
For non-specific binding, add 50 µL of unlabeled GTPγS (final concentration 10 µM).
-
Initiate the reaction by adding 50 µL of the cell membrane suspension (10-20 µg protein/well).
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate EC50 and Emax values by non-linear regression analysis.
-
Visualizations
Signaling Pathways
Caption: CB2 receptor signaling cascade upon agonist binding.
Experimental Workflow
Caption: Workflow for the discovery of this compound-based cannabinoid ligands.
References
- 1. mdpi.com [mdpi.com]
- 2. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 3. The Second Intracellular Loop of the Human Cannabinoid CB2 Receptor Governs G Protein Coupling in Coordination with the Carboxyl Terminal Domain | PLOS One [journals.plos.org]
- 4. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential | Hebrew University Center for Research on Pain [paincenter.huji.ac.il]
- 5. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential. | בית הספר לרוקחות [pharmacyschool.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. benchchem.com [benchchem.com]
- 9. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fenchane Scaffolds in Asymmetric Synthesis
Introduction:
Fenchane, a bicyclic monoterpene, and its derivatives, particularly the ketone form, fenchone, represent a class of rigid, chiral scaffolds that are valuable in the field of asymmetric organocatalysis and stereoselective synthesis. The inherent chirality and conformational rigidity of the this compound framework make it an excellent starting point for the design of chiral auxiliaries and organocatalysts. These tools are instrumental in controlling the stereochemical outcome of chemical reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.
These application notes provide a detailed overview of the use of (+)-fenchone as a chiral auxiliary in diastereoselective alkylation reactions. While direct catalytic applications of this compound are not widely documented, the principles and protocols detailed below for its corresponding ketone, fenchone, serve as a critical guide for researchers. Additionally, the closely related and structurally analogous camphor-derived organocatalysts are discussed to highlight the broader potential of these bicyclic monoterpenes in organocatalysis.
Application Note 1: (+)-Fenchone-Derived Chiral Auxiliary for Diastereoselective Alkylation
A significant application of (+)-fenchone in asymmetric synthesis is its use as a chiral auxiliary.[1] Chiral auxiliaries are temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed, yielding an enantiomerically enriched product.
A key strategy involves the use of a (+)-fenchone-derived lactol, which is converted to a chiral acetal. This acetal then acts as a template to control the stereochemistry of alkylation reactions on an attached substrate. The bulky and rigid fenchone backbone effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.[1]
Logical Workflow for Diastereoselective Alkylation
The overall process can be broken down into three main stages: attachment of the auxiliary, the diastereoselective alkylation step, and the cleavage of the auxiliary to yield the final product.
Caption: Workflow for diastereoselective alkylation using a (+)-fenchone-derived chiral auxiliary.[1]
Experimental Protocols
Protocol 1: Preparation of the (+)-Fenchone-Derived Lactol Auxiliary
This protocol describes the synthesis of the chiral lactol from (+)-fenchone, which serves as the precursor to the chiral acetal auxiliary.
Materials:
-
(+)-Fenchone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine in dry THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi solution dropwise and stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Add a solution of (+)-fenchone in dry THF to the LDA solution at -78 °C and stir for 1 hour to form the enolate.
-
In a separate flask, rigorously dry paraformaldehyde under vacuum with gentle heating.
-
Add the dried paraformaldehyde to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired (+)-fenchone-derived lactol.
Protocol 2: Diastereoselective Alkylation
This protocol outlines the attachment of a prochiral substrate to the auxiliary, followed by the diastereoselective alkylation.
Materials:
-
(+)-Fenchone-derived lactol
-
Prochiral carboxylic acid (e.g., propanoic acid)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other suitable coupling agent
-
DMAP (4-Dimethylaminopyridine)
-
Dry dichloromethane (DCM)
-
LDA (prepared as in Protocol 1)
-
Alkylating agent (e.g., methyl iodide)
-
Dry THF
Procedure:
-
Attachment: To a solution of the (+)-fenchone-derived lactol and the prochiral carboxylic acid in dry DCM, add DCC and a catalytic amount of DMAP at 0 °C. Stir the reaction at room temperature until completion (monitored by TLC). Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the resulting ester by column chromatography.
-
Alkylation: Dissolve the ester in dry THF and cool to -78 °C. Add a freshly prepared solution of LDA and stir for 1 hour to form the enolate.
-
Add the alkylating agent (e.g., methyl iodide) and stir at -78 °C for the specified time.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product. Purify by column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the removal of the auxiliary to yield the enantiomerically enriched product.
Materials:
-
Alkylated ester from Protocol 2
-
Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent
-
Dry THF
-
Saturated aqueous sodium potassium tartrate (Rochelle's salt) solution
Procedure:
-
Dissolve the purified alkylated ester in dry THF and cool to 0 °C.
-
Carefully add LiAlH₄ portion-wise.
-
Stir the reaction at 0 °C and then allow it to warm to room temperature.
-
After the reaction is complete, cool to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and water.
-
Add saturated aqueous Rochelle's salt solution and stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate.
-
The product is the chiral alcohol, which can be separated from the recovered auxiliary by column chromatography.
Application Note 2: Camphor-Derived Organocatalysts (as an analogue to this compound)
While direct organocatalytic applications of this compound are less common, the structurally similar camphor has been extensively used to develop a wide range of effective organocatalysts. These catalysts have been successfully applied in various asymmetric transformations. This section provides an overview of camphor-derived organocatalysts as a proxy for the potential applications of this compound-based systems.
Camphor-derived organocatalysts often feature a bifunctional design, where the rigid camphor scaffold is appended with a catalytically active moiety, such as a thiourea, squaramide, or a proline derivative.[2][3]
Representative Applications and Data
The following table summarizes the performance of various camphor-derived organocatalysts in different asymmetric reactions.
| Catalyst Type | Reaction | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Diastereomeric Ratio (dr) | Reference |
| Camphor-1,3-diamine-derived squaramide | Michael addition | 1,3-Dicarbonyls to trans-β-nitrostyrenes | High | up to >99 | - | [2] |
| (+)-Camphor-1,3-diamine bifunctional | 1,4-Addition | Racemic pyrrolin-4-ones to trans-β-nitrostyrenes | Good | up to 98 | up to 97:3 | [2] |
| Camphor-derived thiourea | Stereoselective Glycosylation | Glucopyranosyl trichloroacetimidates with alcohols | up to 99 | - (reported as α:β ratio) | 1:73 (α:β) | [4] |
| Camphor-derived quaternary ammonium salt | Electrophilic α-Fluorination of β-keto esters | β-keto esters | Full Conv. | up to 29 | - | [5] |
General Reaction Scheme and Workflow
The general workflow for an organocatalytic reaction using a camphor-derived catalyst is straightforward and typically involves mild reaction conditions.
Caption: General workflow for an asymmetric reaction using a camphor-derived organocatalyst.
The this compound scaffold, particularly in the form of its ketone derivative fenchone, is a valuable chiral starting material for the development of tools for asymmetric synthesis. The application of (+)-fenchone as a chiral auxiliary demonstrates its utility in controlling stereochemistry with high fidelity. While direct organocatalytic applications of this compound are still an emerging area, the success of the structurally analogous camphor-derived organocatalysts provides a strong impetus for further exploration and development of this compound-based catalysts. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize these powerful chiral building blocks in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Camphor-derivatives in asymmetric organocatalysis | Bio&Organic LAB, P1-0179, FKKT [p1-0179.fkkt.uni-lj.si]
- 3. benthamdirect.com [benthamdirect.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor - ProQuest [proquest.com]
Application Notes and Protocols: Functionalization of the Fenchane Bicyclic Ring System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies for the functionalization of the fenchane bicyclic ring system, a valuable scaffold in medicinal chemistry. Detailed experimental protocols for key transformations, quantitative data on the biological activity of this compound derivatives, and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate the application of this versatile building block in drug discovery and development.
Introduction to the this compound Scaffold
This compound is a bicyclic monoterpene that serves as a key structural motif in a variety of natural products.[1] Its rigid, three-dimensional framework provides a unique topographical presentation for interacting with biological targets, making it an attractive scaffold for the design of novel therapeutic agents. The parent ketone, fenchone, is a readily available starting material and a versatile intermediate for a wide range of chemical modifications.[2] Functionalization of the this compound ring system allows for the systematic exploration of chemical space to develop potent and selective modulators of various biological pathways.
Synthetic Strategies for this compound Functionalization
The functionalization of the this compound core can be broadly categorized into two main approaches:
-
Modification of Fenchone: The ketone functionality in fenchone provides a reactive handle for a multitude of transformations, including nucleophilic additions, reductions, and α-functionalization.
-
Direct C-H Functionalization: While more challenging, direct functionalization of the this compound skeleton at various positions offers the potential for novel structural diversification.
This document will focus on the well-established methodologies involving the modification of fenchone.
Key Functionalization Reactions and Protocols
Reduction of Fenchone to Fenchol
The reduction of the ketone in fenchone yields the corresponding alcohol, fenchol. This transformation is a fundamental step in many synthetic routes, as the resulting hydroxyl group can be further derivatized.
Experimental Protocol: Reduction of (+)-Fenchone to (+)-Fenchol
-
Materials: (+)-Fenchone, absolute ethanol, metallic sodium.
-
Procedure:
-
In a flask equipped with a reflux condenser, dissolve (+)-Fenchone in absolute ethanol.
-
Carefully add metallic sodium in small pieces to the solution. The reaction is exothermic and vigorous.
-
Once all the sodium has reacted, cool the mixture.
-
Add water to hydrolyze the sodium alkoxide.
-
Extract the resulting fenchol with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude fenchol by distillation or crystallization.
-
Oxidation of Fenchol to Fenchone
The reverse reaction, the oxidation of fenchol to fenchone, is equally important for synthetic design.
Experimental Protocol: Oxidation of (+)-Fenchyl Alcohol to (+)-Fenchone using Pyridinium Chlorochromate (PCC)
-
Materials: (+)-Fenchyl alcohol, Pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel, anhydrous diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and silica gel in anhydrous DCM at room temperature, add a solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous DCM.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (+)-Fenchone.
-
-
Expected Yield: 80-90%
Synthesis of Fenchone-Alkylresorcinol Derivatives as CB2 Ligands
A significant application of this compound functionalization is the development of selective cannabinoid receptor 2 (CB2) ligands. These compounds have therapeutic potential as anti-inflammatory and analgesic agents.[3]
Experimental Protocol: General Procedure for the Synthesis of 2-(2',6'-dimethoxy-4'-alkylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol analogs [3]
-
Materials: Appropriate 1,3-dimethoxy-5-alkylbenzene, n-butyllithium (n-BuLi) in hexane, anhydrous tetrahydrofuran (THF), (+)-fenchone or (-)-fenchone, saturated ammonium chloride solution, diethyl ether, magnesium sulfate.
-
Procedure:
-
Dissolve the 1,3-dimethoxy-5-alkylbenzene (1.1 equivalents) in anhydrous THF and cool to 0 °C.
-
Slowly add n-BuLi (1.1 equivalents) and stir the mixture for 1 hour at 0 °C.
-
Add a solution of the appropriate fenchone (1.0 equivalent) in anhydrous THF all at once.
-
Stir the reaction mixture for 30 minutes at 0 °C and then for 18 hours at room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to give the crude product, which is then purified by column chromatography (ether/petroleum ether).
-
Quantitative Data: Biological Activity of this compound Derivatives
The following table summarizes the in vitro biological activity of selected fenchone-resorcinol derivatives as ligands for the human cannabinoid receptors CB1 and CB2.[3]
| Compound | R-group on Resorcinol | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB2 EC50 (nM) | hCB2 Emax (%) |
| 1a | n-pentyl | >10000 | 25.1 | 10.3 | 85.1 |
| 1b | n-heptyl | >10000 | 11.2 | 8.7 | 88.3 |
| 1d | 2-methyloctan-2-yl | >10000 | 3.51 | 2.59 | 89.6 |
| 5d | 2-methyloctan-2-yl (demethylated) | >10000 | 1.8 | 1.5 | 92.0 |
Data sourced from Molecules 2022, 27(4), 1382.[3]
Visualizations
Cannabinoid Receptor 2 (CB2) Signaling Pathway
This compound-based derivatives have been identified as potent and selective agonists for the CB2 receptor. Activation of CB2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to various cellular responses, including the modulation of inflammatory processes.
Caption: CB2 receptor signaling pathway activated by a this compound derivative.
Experimental Workflow for Synthesis and Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of functionalized this compound derivatives.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Conclusion
The this compound bicyclic ring system represents a privileged scaffold in drug discovery. The synthetic accessibility and the potential for three-dimensional diversification make it an excellent starting point for the development of novel therapeutic agents. The detailed protocols and biological data presented herein provide a valuable resource for researchers aiming to exploit the unique chemical space offered by this versatile molecular framework.
References
- 1. mdpi.com [mdpi.com]
- 2. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Fenchane Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the stereoselective synthesis of Fenchane analogs. This compound, a bicyclic monoterpene, and its derivatives are valuable chiral building blocks in medicinal chemistry and materials science. The rigid bicyclo[2.2.1]heptane framework of this compound provides a unique scaffold for the development of novel compounds with specific stereochemical orientations, which can be crucial for their biological activity and material properties.
This document focuses on diastereoselective approaches to functionalize the this compound scaffold, leveraging the inherent chirality of starting materials like (+)-fenchone and (-)-fenchone. Key stereoselective transformations, including nucleophilic additions to the carbonyl group and stereoselective reductions, are discussed. Detailed experimental protocols, quantitative data, and visual diagrams are provided to guide researchers in the synthesis of these valuable compounds.
Diastereoselective Nucleophilic Addition to Fenchone
The addition of nucleophiles to the carbonyl group of fenchone is a common strategy for the synthesis of this compound analogs with a new stereocenter at the C2 position. The steric hindrance of the bicyclic system directs the incoming nucleophile to one face of the carbonyl, leading to a high degree of diastereoselectivity. A prominent example is the addition of organolithium reagents, such as lithiated resorcinols and phenols, to (+)-fenchone. This reaction is particularly useful for the synthesis of compounds with potential applications as cannabinoid receptor ligands.
Quantitative Data for Diastereoselective Aryl Addition to (+)-Fenchone
| Compound ID | Starting Resorcinol/Phenol | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1a | 1,3-dimethoxy-5-pentylbenzene | 2-(2',6'-dimethoxy-4'-pentylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | 20-62 | Not Reported |
| 1c | 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene | 2-(2',6'-dimethoxy-4'-(2-methyloctan-2-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | Not Reported | Not Reported |
| 3g | 1-methoxy-4-(2-methylheptan-2-yl)benzene | 2-(2'-methoxy-5'-(2-methylheptan-2-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | 20 | Not Reported |
Experimental Protocol: Diastereoselective Addition of Lithiated Arenes to (+)-Fenchone
This protocol describes the general procedure for the synthesis of 2-aryl-fenchol derivatives.
Materials:
-
Appropriate resorcinol or phenol dimethyl ether
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
(1S,4R)-(+)-Fenchone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the appropriate resorcinol or phenol dimethyl ether in anhydrous THF at 0 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (n-BuLi) in hexanes dropwise.
-
Stir the resulting solution at 0 °C for 1 hour.
-
In a separate flask, prepare a solution of (1S,4R)-(+)-fenchone in anhydrous THF.
-
Add the (+)-fenchone solution to the lithiated aromatic solution at once.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-substituted (+)-fenchone derivative.
Stereoselective Reduction of Fenchone
The reduction of the carbonyl group of fenchone can lead to the formation of two diastereomeric alcohols: endo-fenchol and exo-fenchol. The stereochemical outcome of the reduction is highly dependent on the reducing agent used. This selectivity is governed by the steric hindrance around the carbonyl group.
-
Attack from the exo face: Bulky reducing agents will preferentially attack from the less hindered exo face, leading to the formation of the endo-alcohol as the major product.
-
Attack from the endo face: Smaller reducing agents can attack from the more hindered endo face, which is sterically shielded by the gem-dimethyl group on the C3 bridge and the methyl group at C1. This pathway leads to the exo-alcohol.
While specific high-yielding protocols with detailed diastereomeric ratios were not prevalent in the initial literature search, the general principle of steric approach control is well-established for the reduction of bicyclic ketones like fenchone.
Other Stereoselective Transformations
Diagrams
Caption: General strategies for the stereoselective synthesis of this compound analogs.
Caption: Detailed workflow for the diastereoselective addition of lithiated arenes to fenchone.
Fenchane: A Versatile Chiral Scaffold for the Synthesis of Complex Bioactive Molecules
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Fenchane, a bicyclic monoterpene, presents a rigid and stereochemically defined scaffold, making it an exemplary building block for the synthesis of complex organic molecules. Its inherent chirality and structural rigidity are advantageous in drug discovery, allowing for the precise spatial orientation of pharmacophoric elements. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of potent and selective bioactive compounds, with a particular focus on cannabinoid receptor 2 (CB2) agonists.
Application Note 1: Synthesis of this compound-Based Cannabinoid Receptor 2 (CB2) Agonists
The CB2 receptor is a promising therapeutic target for a variety of pathological conditions, including inflammatory and neuropathic pain, without the psychoactive side effects associated with CB1 receptor activation. The this compound scaffold can be elaborated to produce potent and selective CB2 agonists. The general synthetic strategy involves the coupling of a fenchone core with various substituted resorcinols or phenols, followed by optional derivatization to explore structure-activity relationships (SAR).
A notable example is the synthesis of a series of fenchone-resorcinol analogs that exhibit high affinity and selectivity for the human CB2 receptor (hCB2). One such derivative, 2-(2',6'-dimethoxy-4'-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol, has demonstrated significant potential as a potent and efficacious hCB2 agonist with anti-inflammatory and analgesic properties.[1][2][3][4]
Quantitative Data Summary
The following table summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of representative this compound-based CB2 receptor agonists.
| Compound ID | R Group | Ki (nM) for hCB2 | Selectivity (hCB1/hCB2) | EC50 (nM) | Emax (%) |
| 1d | 2-methyloctan-2-yl | 3.51 | >1400 | 2.59 | 89.6 |
| 1a | n-pentyl | 15.7 | >637 | 12.8 | 85.0 |
| 4d | 2-methyloctan-2-yl | 8.24 | >1213 | 10.5 | 88.9 |
| 5d | 2-methyloctan-2-yl | 12.3 | >813 | 18.3 | 92.1 |
Data extracted from Smoum et al. (2022).[1][2][3][4]
Experimental Protocols
Protocol 1: Coupling of (+)-Fenchone with Substituted Resorcinols/Phenols
This protocol describes the nucleophilic addition of a lithiated resorcinol or phenol derivative to (+)-fenchone to form the core this compound-aryl structure.
Materials:
-
(1S,4R)-(+)-Fenchone
-
Substituted resorcinol or phenol dimethyl ether (e.g., 1,3-dimethoxy-5-(2-methyloctan-2-yl)benzene)
-
n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of the substituted resorcinol dimethyl ether (1.0 equivalent) in anhydrous THF, add n-BuLi in hexanes (2.2 equivalents) dropwise at room temperature under an inert atmosphere.
-
Reflux the resulting solution for 2.5 hours.
-
Cool the reaction mixture to room temperature.
-
Add a solution of (+)-fenchone (1.1 equivalents) in anhydrous THF to the reaction mixture.
-
Reflux the mixture for 3 hours, then continue stirring at room temperature for 18 hours.
-
Quench the reaction by the slow addition of a saturated NH₄Cl solution.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ether in petroleum ether to yield the pure fenchone-resorcinol derivative.[3][5]
Protocol 2: Electrophilic Fluorination of Fenchone-Resorcinol Derivatives
This protocol details the selective fluorination of the aromatic ring of the fenchone-resorcinol derivatives using Selectfluor.
Materials:
-
Fenchone-resorcinol dimethyl ether derivative
-
Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile
-
Water
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the fenchone-resorcinol dimethyl ether derivative (1.0 equivalent) in a mixture of acetonitrile and water.
-
Add Selectfluor (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Extract the aqueous residue with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the fluorinated derivative.[4]
Protocol 3: Demethylation of Fenchone-Resorcinol Dimethyl Ether Derivatives
This protocol describes the demethylation of the methoxy groups on the aromatic ring using sodium ethanethiolate.
Materials:
-
Fenchone-resorcinol dimethyl ether derivative
-
Sodium ethanethiolate
-
Anhydrous Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Prepare a solution of the fenchone-resorcinol dimethyl ether derivative (1.0 equivalent) in anhydrous DMF.
-
Add sodium ethanethiolate (2.5-3.0 equivalents) to the solution.
-
Heat the reaction mixture to reflux (approximately 140-150 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Adjust the pH of the solution to approximately 5-6 with 1 M HCl.
-
Extract the aqueous solution with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the demethylated product.[3]
Visualizations
Synthetic Workflow for this compound-Based CB2 Agonists
Caption: Synthetic workflow for this compound-based CB2 agonists.
CB2 Receptor Signaling Pathway
Caption: Simplified CB2 receptor signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential | MDPI [mdpi.com]
- 4. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Fenchane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the regioselective synthesis of Fenchane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the regioselective synthesis of this compound derivatives?
A1: The primary challenges in the regioselective synthesis of this compound derivatives stem from the compact bicyclic structure of the this compound skeleton. Key difficulties include:
-
Steric Hindrance: The caged structure of this compound can hinder the approach of reagents to certain positions, making selective functionalization difficult.
-
Competing Reaction Sites: The presence of multiple potentially reactive C-H bonds and the carbonyl group in fenchone can lead to mixtures of regioisomers.
-
Rearrangements: Under acidic conditions, the this compound scaffold is prone to Wagner-Meerwein rearrangements, leading to undesired isomeric products.[1][2]
-
Stereocontrol: Achieving high diastereoselectivity in reactions on the this compound core can be challenging due to the molecule's complex 3D structure.
Q2: How can I achieve regioselective C-10 substitution on the this compound skeleton?
A2: A reliable method for achieving C-10 substitution involves a tandem sequence of a regioselective carbon-carbon double bond addition followed by a stereocontrolled Wagner-Meerwein rearrangement. This process typically starts from a fenchone-derived 2-methylenenorbornan-1-ol, which can be treated with an electrophilic reagent to yield C-10 substituted fenchones.[3]
Q3: Are there established methods for synthesizing this compound derivatives with potential therapeutic applications?
A3: Yes, several studies have focused on the synthesis of this compound derivatives as ligands for cannabinoid receptors (CB2).[1][4][5] These syntheses often involve the coupling of fenchone with various resorcinols or phenols.[1][4][5] Subsequent modifications, such as fluorination and demethylation, can be performed to modulate the pharmacological properties of the derivatives.[1][4][5]
Troubleshooting Guides
Problem 1: My reaction to introduce an aryl group to fenchone results in low yield and a mixture of products.
Possible Cause: Inefficient lithiation of the aromatic coupling partner or side reactions during the addition to fenchone.
Troubleshooting Steps:
-
Optimize Lithiation Conditions: The lithiation of the aromatic precursor is a critical step. Ensure strictly anhydrous conditions. Varying the temperature and reaction time for lithiation can significantly impact the yield.[6]
-
Control Addition to Fenchone: The addition of the lithiated aromatic species to fenchone should be carefully controlled. Adding the fenchone solution to the lithiated aromatic at 0°C and then allowing the reaction to proceed at room temperature can improve the yield.
-
Purification: Complex product mixtures may require careful purification by column chromatography to isolate the desired product.
Problem 2: I am observing skeletal rearrangement of my this compound derivative during a reaction.
Possible Cause: The reaction conditions are too acidic, leading to a Wagner-Meerwein rearrangement.
Troubleshooting Steps:
-
Avoid Strong Acids: this compound derivatives are known to undergo rearrangement in the presence of strong acids.[1][2] If your reaction requires acidic conditions, consider using a milder acid or a buffered system.
-
Alternative Reagents: For reactions like demethylation, which are often acid-catalyzed, consider alternative reagents that work under non-acidic conditions. For example, sodium ethanethiolate in DMF can be used for demethylation, although it may have its own limitations.[1][7]
Problem 3: My demethylation of a dimethoxy-fenchane derivative is incomplete, yielding only the mono-demethylated product and in low yield.
Possible Cause: The reagent used for demethylation may not be sufficiently reactive for both methoxy groups in your specific substrate, or the reaction conditions may not be optimal.
Troubleshooting Steps:
-
Reagent Selection: Sodium ethanethiolate in DMF has been reported to cause mono-demethylation of certain fenchone-alkylresorcinol dimethyl ether derivatives in low yields.[1][7] It was also found to be ineffective for demethylating fenchone-alkylphenol methyl ether derivatives.[1][7] You may need to screen other demethylating agents, such as boron tribromide (BBr3), which is a powerful reagent for cleaving aryl methyl ethers.
-
Optimize Reaction Conditions: If using sodium ethanethiolate, ensure the reaction is heated to reflux for an adequate amount of time to drive the reaction to completion.[7] However, be mindful of potential side reactions at elevated temperatures.
Problem 4: The electrophilic fluorination of my this compound derivative with Selectfluor® is giving a low yield.
Possible Cause: The substrate may be sensitive, or the reaction conditions may not be optimal for your specific derivative.
Troubleshooting Steps:
-
Solvent System: The choice of solvent can be critical. A mixture of acetonitrile and water is often used for fluorinations with Selectfluor®.[8]
-
Temperature Control: While the reaction is often stirred at room temperature, some substrates may benefit from initial cooling (e.g., 0-5°C) before being allowed to warm to room temperature.[7]
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time, which can range from a few hours to overnight.[7][8]
Quantitative Data
Table 1: Yields of Fenchone-Resorcinol/Phenol Derivatives
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| (1S,4R)-(+)-Fenchone and various resorcinols/phenols | i) n-Butyllithium in hexane and anhydrous THF; ii) Fenchone and anhydrous THF | 2-(2'-methoxy-5'-alkylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol analogs | 20-62 | [6] |
| Fenchone-alkylresorcinol dimethyl ether derivatives | Selectfluor®, CH3CN | 2-(3'-fluoro-2',6'-dimethoxy-4'-alkylphenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol analogs | Low | [1] |
| Fenchone-alkylresorcinol dimethyl ether derivatives | Sodium ethanethiolate, DMF | Mono-demethylated product | Low | [1][7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-Fenchone Derivatives
This protocol describes the synthesis of 2-aryl-fenchone derivatives via nucleophilic addition of a lithiated aromatic compound to fenchone.
Materials:
-
Appropriate aryl bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
(+)-Fenchone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the aryl bromide in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes to the cooled solution.
-
Stir the mixture at 0°C for 1 hour to ensure complete lithiation.
-
In a separate flask, dissolve (+)-fenchone in anhydrous THF.
-
Slowly add the fenchone solution to the lithiated aromatic solution at 0°C.
-
Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 18 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, and dry over anhydrous MgSO4 or Na2SO4.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Electrophilic Fluorination with Selectfluor®
This protocol details the electrophilic fluorination of the aromatic ring of fenchone derivatives.
Materials:
-
Fenchone-resorcinol dimethyl ether derivative
-
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile
-
Water
-
Dichloromethane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the fenchone-resorcinol dimethyl ether derivative (1 equivalent) in a mixture of acetonitrile and water.
-
Add Selectfluor® (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12 to 24 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel if necessary.[8]
Visualizations
Caption: Experimental workflow for the synthesis of 2-aryl-fenchone derivatives.
Caption: Troubleshooting decision pathway for this compound derivative synthesis.
References
- 1. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential | Hebrew University Center for Research on Pain [paincenter.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - ProQuest [proquest.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Fenchane Stereoisomer Purification: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Fenchane stereoisomers. Given the structural similarity of these isomers, their separation can be a significant analytical challenge. This guide offers practical solutions and detailed methodologies to overcome common hurdles in achieving high-purity this compound stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the most effective techniques for separating this compound stereoisomers?
A1: The most effective techniques for separating this compound stereoisomers are preparative gas chromatography (GC) and chiral high-performance liquid chromatography (HPLC). Due to their nearly identical boiling points, fractional distillation is generally ineffective for separating this compound enantiomers and often challenging for diastereomers.
Q2: I am observing poor peak resolution between my this compound isomers in GC. What should I do?
A2: Poor peak resolution in GC can be addressed by optimizing several parameters. Start by ensuring you are using a suitable capillary column; a column with a chiral stationary phase is often necessary for enantiomeric separation. You can also try lowering the temperature ramp rate of the oven, optimizing the carrier gas flow rate, and ensuring your injection technique is appropriate to minimize band broadening.
Q3: My HPLC separation of this compound diastereomers is not working. What column should I try?
A3: For diastereomer separation by HPLC, a good starting point is a normal-phase silica column or a column with a pentafluorophenyl (PFP) stationary phase, which can offer different selectivity compared to standard C18 columns.[1] If you are still struggling, consider screening a variety of columns with different selectivities.
Q4: How can I improve the separation of this compound enantiomers by chiral HPLC?
A4: For chiral HPLC, the choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are a common and effective choice.[2] Optimizing the mobile phase, including the choice of organic modifier and additives, can significantly impact selectivity.[3][4][5][6][7] Experimenting with different column temperatures can also influence the chiral recognition and improve resolution.
Q5: I am experiencing peak tailing in my GC analysis of this compound. What are the common causes and solutions?
A5: Peak tailing in GC can be caused by several factors, including active sites on the column, column contamination, or improper column installation.[8][9][10][11][12] To troubleshoot, you can try trimming the first few centimeters of the column, replacing the inlet liner and septum, or using a column with a more inert stationary phase. Ensuring the column is installed correctly and without leaks is also crucial.
Troubleshooting Guides
Gas Chromatography (GC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution | Inadequate column selectivity. | For enantiomers, use a chiral stationary phase (e.g., a cyclodextrin-based column). For diastereomers, a long, high-resolution capillary column is recommended. |
| Suboptimal temperature program. | Decrease the oven temperature ramp rate (e.g., 1-2 °C/min) to increase the interaction time with the stationary phase. | |
| Incorrect carrier gas flow rate. | Optimize the linear velocity of the carrier gas (Helium or Hydrogen) for maximum efficiency. | |
| Peak Tailing | Active sites in the inlet or column. | Replace the inlet liner and septum. Trim 5-10 cm from the front of the column. Use a highly inert column. |
| Column contamination. | Bake out the column at a high temperature (within the column's limits). If contamination persists, the column may need to be replaced. | |
| Improper column installation. | Ensure the column is cut cleanly and installed at the correct depth in the injector and detector. Check for leaks. | |
| Peak Broadening | Large injection volume or slow injection. | Use a smaller injection volume and a faster injection speed to ensure a narrow initial sample band. |
| Dead volume in the system. | Check all connections and fittings for potential sources of dead volume. |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Resolution / Co-elution | Incorrect column choice. | For enantiomers, screen several chiral stationary phases (CSPs). For diastereomers, try columns with different selectivities (e.g., silica, cyano, PFP).[1][13] |
| Suboptimal mobile phase composition. | Systematically vary the mobile phase composition, including the ratio of organic solvents and the concentration of any additives.[3][4][5][6][7] | |
| Column temperature not optimized. | Experiment with different column temperatures, as this can affect selectivity in chiral separations. | |
| Peak Tailing | Secondary interactions with the stationary phase. | For basic compounds, add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase. For acidic compounds, add an acidic modifier (e.g., trifluoroacetic acid). |
| Column overload. | Reduce the sample concentration or injection volume. | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frits, and tubing. |
| Precipitated buffer in the mobile phase. | Ensure the mobile phase is properly filtered and that the buffer is soluble in the mobile phase composition. |
Experimental Protocols
Preparative Gas Chromatography (GC) for this compound Diastereomer Separation
This protocol provides a general framework for the separation of this compound diastereomers. Optimization will be required based on the specific isomers and available instrumentation.
1. Instrumentation and Column:
-
Gas chromatograph equipped with a preparative fraction collector.
-
High-resolution capillary column (e.g., 50 m x 0.53 mm ID) with a stationary phase suitable for terpene analysis (e.g., a polyethylene glycol or modified polysiloxane phase).
2. GC Conditions (Starting Point):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with an optimized flow rate for the column dimensions.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 2 °C/min to 180 °C.
-
Hold at 180 °C for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) or Thermal Conductivity Detector (TCD).
-
Fraction Collector: Set collection windows based on the retention times of the target isomers determined from analytical runs.
3. Sample Preparation:
-
Dissolve the this compound isomer mixture in a volatile solvent (e.g., hexane or diethyl ether) at a high concentration suitable for preparative injections.
4. Procedure:
-
Perform an initial analytical run to determine the retention times of the diastereomers.
-
Program the fraction collector to collect the eluent at the retention times corresponding to the target isomers.
-
Perform multiple injections to collect a sufficient quantity of each purified isomer.
-
Combine the collected fractions for each isomer and carefully evaporate the solvent.
-
Analyze the purity of the collected fractions using analytical GC.
Chiral High-Performance Liquid Chromatography (HPLC) for this compound Enantiomer Separation
This protocol outlines a general approach for the analytical to semi-preparative separation of this compound enantiomers.
1. Instrumentation and Column:
-
HPLC system with a UV detector.
-
Chiral stationary phase (CSP) column. A polysaccharide-based column (e.g., cellulose or amylose derivatives) is a good starting point.
2. HPLC Conditions (Starting Point):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 95:5 (v/v) hexane:isopropanol.
-
Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).
-
Column Temperature: Ambient (can be varied to optimize separation).
-
Detection: UV at a wavelength where this compound has some absorbance (if applicable), or a refractive index detector.
3. Sample Preparation:
-
Dissolve the racemic this compound mixture in the mobile phase.
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the chromatogram.
-
Optimize the mobile phase composition by varying the percentage of the polar modifier to achieve baseline separation of the enantiomers.
-
For preparative work, scale up the injection volume and collect the fractions corresponding to each enantiomer peak.
-
Analyze the enantiomeric purity of the collected fractions.
Visualizations
References
- 1. welch-us.com [welch-us.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 4. mastelf.com [mastelf.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. youtube.com [youtube.com]
- 9. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. Separation of diastereomers - Chromatography Forum [chromforum.org]
Technical Support Center: Stability and Degradation Studies of the Fenchane Framework
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the fenchane scaffold. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound framework?
A1: The bicyclic and relatively strained structure of the this compound framework makes it susceptible to degradation under several conditions. The main degradation pathways include:
-
Acid-Catalyzed Rearrangements: The this compound skeleton is known to undergo Wagner-Meerwein rearrangements in the presence of acid.[1][2][3] This involves a series of 1,2-shifts of alkyl groups, leading to a more stable carbocation and resulting in skeletal reorganization.
-
Oxidative Degradation: The ketone group in fenchone is a primary site for oxidative cleavage. Strong oxidizing agents can lead to ring-opening reactions, such as the Baeyer-Villiger oxidation, which forms a lactone.[4][5][6]
-
Photochemical Degradation: As a bicyclic ketone, the fenchone framework can undergo photochemical reactions upon exposure to UV light.[7][8] This can lead to the formation of various isomeric products through pathways like Norrish Type I cleavage.
Q2: I am observing unexpected peaks in my HPLC analysis after synthesis and workup. What could be the cause?
A2: Unexpected peaks can arise from several sources. Consider the following possibilities:
-
Side-Products from Synthesis: The synthesis of this compound derivatives can sometimes yield side-products, especially if reaction conditions are not strictly controlled.
-
Degradation During Workup: If your workup involves acidic or basic conditions, you might be inducing degradation of your target compound.
-
Impure Starting Materials: Ensure the purity of your starting fenchone or this compound derivative, as impurities can carry through the reaction and appear in your final analysis.
-
Solvent Impurities: Trace impurities in your solvents can sometimes react with your compound or interfere with the analysis.
Q3: How can I improve the yield and purity of my fenchone derivative synthesis?
A3: Low yields and impurities are common challenges in organic synthesis. Here are some troubleshooting tips:
-
Optimize Reaction Conditions: Systematically vary parameters like temperature, reaction time, and catalyst loading to find the optimal conditions for your specific reaction.
-
Purification Technique: For purification, vacuum fractional distillation is often used for fenchone, but if impurities have close boiling points, column chromatography may be necessary.[9]
-
Inert Atmosphere: For sensitive reactions, ensure all glassware is dry and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
Troubleshooting Guides
Low Yield in Fenchone Derivative Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not proceed to completion (starting material remains). | Insufficient reaction time or temperature. | Increase reaction time and/or temperature incrementally while monitoring the reaction by TLC or GC. |
| Inactive catalyst or reagent. | Use fresh, high-purity catalysts and reagents. Ensure proper storage and handling to prevent deactivation. | |
| Formation of multiple products observed by TLC or GC. | Non-optimal reaction conditions leading to side reactions. | Re-evaluate the reaction temperature and stoichiometry of reagents. Consider using a more selective catalyst or solvent. |
| Presence of water or oxygen in the reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Low recovery after workup and purification. | Product loss during extraction. | Perform multiple extractions with the appropriate solvent. Check the pH of the aqueous layer to ensure your product is not ionized and soluble in the aqueous phase. |
| Product loss during chromatography. | Ensure the chosen solvent system for column chromatography provides good separation without causing the product to elute too quickly or remain on the column. Pre-treat silica gel if your compound is acid-sensitive. |
Unexpected Degradation During Analysis
| Symptom | Possible Cause | Suggested Solution |
| Appearance of new peaks in the chromatogram over time when the sample is in the autosampler. | On-column degradation or instability in the mobile phase. | Check the pH of your mobile phase; some this compound derivatives may be sensitive to acidic or basic conditions. Use a buffered mobile phase. |
| Light sensitivity of the compound. | Use amber vials for your samples and protect them from light. | |
| Inconsistent results between different analytical runs. | Fluctuation in column temperature. | Use a column oven to maintain a consistent temperature during analysis. |
| Degradation of the sample stock solution. | Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., refrigerated, protected from light). |
Quantitative Stability Data
The following table summarizes the expected stability of the this compound framework under various forced degradation conditions. This data is compiled from general knowledge of bicyclic monoterpenes and related compounds, as specific quantitative data for fenchone is not extensively available in the literature. It should be used as a guideline for designing your stability studies.
| Stress Condition | Typical Reagents and Conditions | Expected Degradation of this compound Framework | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M - 1 M HCl, 60-80°C | Significant | Isomeric products from Wagner-Meerwein rearrangement |
| Basic Hydrolysis | 0.1 M - 1 M NaOH, 60-80°C | Generally Stable | Minimal degradation expected unless other susceptible functional groups are present |
| Oxidation | 3-30% H₂O₂, Room Temperature or slightly elevated | Significant | Lactones (from Baeyer-Villiger oxidation), other ring-opened products |
| Thermal Degradation | Dry heat, >100°C | Moderate to Significant | Isomers, products of fragmentation |
| Photodegradation | UV light (e.g., 254 nm) | Significant | Isomeric lactams (if starting from an oxime derivative), ring-opened products |
Experimental Protocols
Protocol 1: Forced Degradation Study of a this compound Derivative
-
Preparation of Stock Solution: Prepare a stock solution of your this compound derivative in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 1 M NaOH and dilute to a suitable concentration for analysis.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep the mixture at 60°C for 24 hours. After the incubation period, neutralize the solution with 1 M HCl and dilute to a suitable concentration for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep the mixture at room temperature for 24 hours. Dilute to a suitable concentration for analysis.
-
Thermal Degradation: Place a solid sample of the this compound derivative in a hot air oven at 105°C for 24 hours. After the exposure, dissolve the sample in a suitable solvent and dilute to a suitable concentration for analysis.
-
Photolytic Degradation: Expose a solution of the this compound derivative (in a quartz cuvette) to UV radiation (e.g., 254 nm) in a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light. Dilute the exposed and control samples to a suitable concentration for analysis.
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A good starting point for the mobile phase is a mixture of acetonitrile and water or methanol and water. Use a gradient elution to separate the parent compound from its degradation products. A typical gradient might start at 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 20-30 minutes.
-
Detection: Use a UV detector. The detection wavelength should be the λmax of the this compound derivative, which can be determined using a UV-Vis spectrophotometer. If the degradation products do not have a chromophore, a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) may be necessary.
-
Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by the ability of the method to separate the main peak from all degradation product peaks.
Visualizations
Caption: Major degradation pathways of the this compound framework.
Caption: Experimental workflow for this compound degradation studies.
References
- 1. Wagner-Meerwein Rearrangement [drugfuture.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 7. Photoinduced molecular transformations. Part 119. Photochemical nitrogen insertion into bicyclo[2.2.1]heptanones; the photochemistry of oximes of (+)-fenchone and (+)-camphor - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
overcoming low yields in Fenchane synthesis pathways
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Fenchane synthesis, with a focus on addressing low reaction yields.
Troubleshooting Guides
Low yields in this compound synthesis can arise from various factors, including suboptimal reaction conditions, inappropriate reagent selection, side reactions, and inefficient purification. This guide provides a systematic approach to identifying and resolving these common issues for the two primary synthetic pathways.
Pathway 1: Oxidation of (+)-Fenchyl Alcohol
This direct, one-step conversion is often higher-yielding but can be prone to issues related to the choice of oxidizing agent and potential side reactions.[1]
Issue 1: Low Yield of Fenchone
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Oxidizing Agent | Select an appropriate oxidizing agent based on scale, desired purity, and safety considerations. Common choices include Pyridinium Chlorochromate (PCC), Swern oxidation, and Oppenauer oxidation.[1] | Improved yield and selectivity. PCC can provide yields of 80-90%.[1] |
| Epimerization at C2 | Use milder oxidizing agents like those in Swern or Oppenauer oxidations, especially for sensitive substrates, to maintain enantiomeric purity.[1] | Preservation of the desired stereochemistry. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider increasing the reaction time or the equivalents of the oxidizing agent. | Drive the reaction to completion, thereby increasing the yield of the desired product. |
| Product Degradation | Avoid harsh reaction conditions, such as high temperatures or strong acids/bases, which can lead to degradation of the Fenchone product. | Minimized byproduct formation and increased yield of the target molecule. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Recommended Solution | Expected Outcome |
| Formation of Viscous Byproducts | When using PCC, a viscous material of reduced chromium salts can complicate product isolation. Adding Celite, powdered molecular sieves, or magnesium sulfate to the reaction mixture can simplify work-up by adsorbing these byproducts, which can then be removed by filtration.[2] | Easier isolation and purification of the Fenchone product. |
| Co-elution with Impurities | If impurities co-elute with Fenchone during column chromatography, consider using a different solvent system or a different stationary phase. | Improved separation and higher purity of the final product. |
Pathway 2: Multi-Step Synthesis from (+)-α-Pinene
This pathway is more complex and the overall yield can be moderate due to the multiple steps and potential for side reactions, particularly during the rearrangement of α-pinene to camphene.[1]
Issue 1: Low Yield of Camphene from α-Pinene Isomerization
| Potential Cause | Recommended Solution | Expected Outcome |
| Suboptimal Catalyst | The choice of catalyst is critical for maximizing camphene yield. A variety of solid acid catalysts have been shown to be effective. Titanate nanotubes have demonstrated high selectivity.[3] | Increased selectivity for camphene over other isomers. Titanate nanotubes can achieve up to 78.5% selectivity for camphene with a 97.8% conversion of α-pinene.[3] |
| Formation of Isomeric Byproducts | The acid-catalyzed isomerization of α-pinene can lead to the formation of various byproducts such as limonene, terpinolene, and tricyclene.[4][5] Optimizing the reaction temperature and catalyst can favor the formation of camphene. | A higher proportion of the desired camphene in the product mixture. |
| Polymerization of Reactants | The presence of strong acids can lead to the polymerization of α-pinene and its isomers, resulting in a lower yield of the desired monomeric products. Using a milder catalyst or optimizing the reaction time and temperature can minimize polymerization. | Reduced formation of high molecular weight byproducts and an increased yield of camphene. |
Issue 2: Low Overall Yield of Fenchone
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient Oxidation of Camphene | The final oxidation step of camphene to Fenchone needs to be efficient. Various methods like ozonolysis followed by reductive workup, or oxidation with potassium permanganate can be used.[1] | A high conversion of camphene to Fenchone in the final step, improving the overall yield. |
| Loss of Material During Multi-Step Purification | Each purification step in a multi-step synthesis can lead to material loss. Optimize each purification to maximize recovery. | An improved overall yield of the final Fenchone product. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic pathway to Fenchone is better?
The choice between the oxidation of (+)-fenchyl alcohol and the multi-step synthesis from (+)-α-pinene depends on factors such as the desired scale, availability of starting materials, and required enantiomeric purity.[1] The oxidation of (+)-fenchyl alcohol is a more direct, often higher-yielding, one-step process, making it suitable for laboratory-scale synthesis.[1] The synthesis from (+)-α-pinene is more complex with a potentially lower overall yield but uses a less expensive and more abundant starting material, which can be advantageous for larger-scale production.[1]
Q2: What are the key challenges in the synthesis of Fenchone from α-pinene?
The main challenge lies in the Wagner-Meerwein rearrangement of α-pinene to camphene. This reaction is often accompanied by the formation of multiple isomeric byproducts, and controlling the selectivity towards camphene is crucial for achieving a good overall yield.
Q3: How can I minimize the formation of byproducts during the isomerization of α-pinene?
The selection of an appropriate catalyst and the optimization of reaction conditions (temperature, reaction time) are key. Solid acid catalysts, such as titanate nanotubes, have been shown to provide high selectivity for camphene.[3]
Q4: What are the common side reactions in the oxidation of fenchyl alcohol?
The primary side reaction of concern is epimerization at the C2 position, which can compromise the enantiomeric purity of the final product.[1] The choice of a mild oxidizing agent can help to minimize this.
Q5: How do I remove the chromium byproducts from a PCC oxidation?
Filtering the reaction mixture through a pad of silica gel or Celite can effectively remove the insoluble chromium salts.[1]
Experimental Protocols
Protocol 1: Synthesis of (+)-Fenchone from (+)-Fenchyl Alcohol via PCC Oxidation
Materials:
-
(+)-Fenchyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane at room temperature, add a solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (+)-Fenchone.[1]
Expected Yield: 80-90%[1]
Protocol 2: Multi-Step Synthesis of (+)-Fenchone from (+)-α-Pinene
Step 1: Synthesis of Pinene Hydrochloride
-
Bubble dry hydrogen chloride gas through a solution of (+)-α-pinene in an inert solvent (e.g., diethyl ether) at 0 °C.
-
Monitor the reaction until the starting material is consumed.
-
Remove the solvent under reduced pressure to yield crude pinene hydrochloride.[1]
Step 2: Rearrangement to Bornyl Chloride
-
Allow the crude pinene hydrochloride to stand at room temperature or warm it gently. The rearrangement to the more stable bornyl chloride occurs spontaneously.
Step 3: Elimination to Camphene
-
Treat the bornyl chloride with a strong base, such as potassium hydroxide in ethanol.
-
Heat the mixture to reflux to induce elimination, forming camphene.[1]
Step 4: Oxidation to (+)-Fenchone
-
Oxidize the camphene to (+)-Fenchone using a suitable method, such as ozonolysis followed by a reductive workup, or with potassium permanganate under controlled conditions.[1]
Note: The yields for each step can vary significantly, and the overall yield is typically moderate.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Separation of Endo and Exo Fenchane Isomers
Welcome to the technical support center for the separation of endo and exo fenchane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating endo and exo this compound isomers?
A1: The primary challenge lies in their similar physicochemical properties. As stereoisomers, they often have very close boiling points and polarities, making separation by standard distillation or chromatography difficult.[1] Achieving high purity of one isomer often requires specialized techniques or optimization of existing methods.
Q2: What are the most common methods for separating endo and exo this compound isomers?
A2: The most common and effective methods include:
-
Gas Chromatography (GC): Particularly capillary GC, is a powerful analytical technique and can be scaled to preparative GC for isolation.[2]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be optimized for isomer separation.[3]
-
Fractional Distillation of Derivatives: Chemical derivatization of corresponding alcohols (endo- and exo-fenchol) can increase the boiling point difference, enabling separation by fractional distillation.[1]
-
Fractional Crystallization: This technique relies on differences in solubility and crystal lattice packing of the isomers.[4][5]
Q3: How can I determine the ratio of endo to exo isomers in my sample?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantitative analysis of diastereomeric ratios without the need for separation.[6][7] Specific proton or carbon signals unique to each isomer can be integrated to determine their relative abundance. Gas Chromatography (GC) with a flame ionization detector (FID) can also provide accurate quantitative ratios after proper calibration.
Troubleshooting Guides
Gas Chromatography (GC) Separation Issues
| Problem | Potential Cause | Solution |
| Poor Resolution/Co-elution of Isomers | Inappropriate stationary phase. | Use a column with a different stationary phase chemistry. For terpene isomers, cyclodextrin-based chiral columns or phenyl-based columns can offer better selectivity.[3] |
| Non-optimized temperature program. | Modify the temperature ramp. A slower ramp rate can improve the separation of closely eluting peaks. | |
| Carrier gas flow rate is too high or too low. | Optimize the flow rate to achieve the best efficiency (lowest plate height). | |
| Peak Tailing | Active sites on the column or in the inlet liner. | Use a deactivated inlet liner and a high-quality, inert column. Consider derivatizing the analytes to reduce interactions with active sites. |
| Column contamination. | Bake out the column at a high temperature (within its limits). If tailing persists, trim the first few centimeters of the column. | |
| Ghost Peaks | Contamination in the syringe, inlet, or gas lines. | Clean the syringe and injector port. Use high-purity carrier gas with appropriate traps. |
| Septum bleed. | Use high-quality, low-bleed septa and replace them regularly. |
High-Performance Liquid Chromatography (HPLC) Separation Issues
| Problem | Potential Cause | Solution |
| Inadequate Separation | Incorrect mobile phase composition. | Systematically vary the solvent ratio to find the optimal mobile phase. For reversed-phase, adjusting the percentage of organic modifier (e.g., acetonitrile or methanol) is crucial. |
| Unsuitable stationary phase. | For closely related isomers, columns with different selectivities, such as phenyl-hexyl or pentafluorophenyl (PFP) phases, may provide better resolution than standard C18 columns. | |
| Broad Peaks | Column overloading. | Reduce the sample concentration or injection volume. |
| Extra-column band broadening. | Ensure that the tubing between the injector, column, and detector is as short and narrow as possible. | |
| Variable Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature, which can significantly improve reproducibility. |
Experimental Protocols
Method 1: Separation of Fenchol Isomers via Derivatization and Fractional Distillation
This method is particularly useful for preparative-scale separation and is based on the principle that converting the closely boiling endo- and exo-fenchol into their ester derivatives can significantly increase the difference in their boiling points, facilitating separation by fractional distillation.[1]
Experimental Workflow Diagram:
Caption: Workflow for separating fenchol isomers.
Protocol:
-
Esterification:
-
In a round-bottom flask equipped with a reflux condenser, combine the mixture of endo- and exo-fenchol with an equimolar amount of acetic anhydride.
-
Add a catalytic amount of pyridine.
-
Heat the mixture at 100°C for two hours.[1]
-
After cooling, dilute the reaction mixture with water and extract the esters with an organic solvent (e.g., methylene chloride).
-
Wash the organic layer with water until neutral and dry over anhydrous sodium sulfate.
-
-
Fractional Distillation:
-
Remove the solvent under reduced pressure.
-
Perform fractional distillation of the resulting ester mixture under vacuum. The ester of the exo isomer typically has a lower boiling point than the endo isomer ester.[1]
-
Collect the fractions and analyze their purity by GC.
-
-
Saponification:
-
To regenerate the individual alcohols, saponify the separated ester fractions.
-
Dissolve the ester in ethanol and add a solution of potassium hydroxide in ethanol.
-
Reflux the mixture to complete the saponification.
-
-
Purification:
-
After saponification, remove the ethanol and extract the alcohol with a suitable solvent.
-
Wash the organic layer with water, dry, and remove the solvent.
-
The resulting pure endo- or exo-fenchol can be further purified by flash distillation or recrystallization.[1]
-
Quantitative Data for Fenchol Ester Separation:
| Ester Derivative | Boiling Point Difference (°C) |
| Acetates | 1 |
| Propionates | 2 |
| Butyrates | 3 |
| Data sourced from a study on diastereomeric alcohol separation.[1] |
This table demonstrates that increasing the molecular weight of the ester derivative enhances the boiling point difference between the isomers, which can lead to more efficient separation by distillation.[1]
Method 2: Preparative Gas Chromatography (pGC)
For smaller scale purifications where high purity is required, preparative GC is an excellent option.
Logical Workflow for pGC Separation:
Caption: Preparative GC workflow for isomer separation.
General Protocol Outline:
-
Method Development: Develop an analytical GC method that provides baseline separation of the endo and exo isomers. Key parameters to optimize include the stationary phase, temperature program, and carrier gas flow rate.
-
System Setup: Use a preparative GC system with a suitable column (often a larger diameter packed column or a thick-film capillary column for higher loading capacity).
-
Injection: Inject the isomer mixture. The injection volume will be significantly larger than in analytical GC.
-
Separation and Collection: The isomers are separated on the column. As each isomer elutes, it is directed to a collection trap, which is often cooled to condense the purified compound.
-
Purity Verification: Analyze the collected fractions using an analytical GC or NMR to confirm the purity of the separated isomers.
Disclaimer
The information provided in this technical support center is for guidance and informational purposes only. All experimental procedures should be conducted with appropriate safety precautions and by qualified personnel. Users should verify the suitability of these methods for their specific applications.
References
- 1. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcprocess.se [rcprocess.se]
- 5. Fractional crystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
Technical Support Center: Enhancing Catalytic Efficiency with Fenchane Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the efficiency of catalytic reactions using fenchane-based ligands. The content focuses on practical issues encountered during experiments, with a special emphasis on palladium-catalyzed asymmetric allylic alkylation (AAA), a reaction where this compound derivatives have demonstrated significant utility in enhancing enantioselectivity.
Troubleshooting Guide
This guide addresses common issues observed during catalytic reactions involving this compound-based ligands.
| Issue | Potential Cause | Recommended Solution |
| Low Enantioselectivity (ee) | 1. Ligand Purity: Impurities in the this compound-based ligand can negatively impact stereocontrol. 2. Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. 3. Temperature Fluctuations: Inconsistent reaction temperatures can lead to reduced enantioselectivity. 4. Inappropriate Ligand Choice: The specific this compound-based ligand (e.g., FENOP, BIFOP-H) may not be optimal for the substrate. | 1. Ensure the ligand is of high purity. Recrystallization or chromatography may be necessary. 2. Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, toluene). 3. Maintain strict temperature control throughout the reaction using a cryostat or a well-controlled oil bath. 4. Consult literature for the most effective ligand for the specific substrate or screen a variety of this compound-based ligands. |
| Low Reaction Yield | 1. Catalyst Deactivation: The palladium catalyst may be deactivated by impurities or side reactions. 2. Steric Hindrance: The bulky this compound backbone can sometimes hinder substrate approach to the catalytic center. 3. Incorrect Stoichiometry: An improper ratio of reactants, catalyst, and ligand can lead to incomplete conversion. 4. Atmosphere Control: Presence of oxygen or moisture can be detrimental to the catalyst. | 1. Use freshly prepared and degassed solvents. Ensure all reagents are pure. 2. If steric hindrance is suspected, consider a this compound-based ligand with a more open coordination sphere or modify the substrate. 3. Carefully optimize the molar ratios of all reaction components. 4. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Poor Reproducibility | 1. Variability in Reagent Quality: Inconsistent quality of solvents, reagents, or the palladium precursor can affect results. 2. Inconsistent Reaction Setup: Minor variations in the experimental setup can lead to different outcomes. | 1. Use reagents from a reliable source and from the same batch for a series of experiments. 2. Standardize the experimental procedure, including glassware drying, reagent addition order, and stirring rate. |
| Difficulty in Product Isolation | 1. Complex Reaction Mixture: The formation of byproducts can complicate the purification process. | 1. Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time and minimize byproduct formation. 2. Employ appropriate chromatographic techniques for purification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the this compound scaffold in improving catalytic efficiency?
A1: The rigid bicyclic structure of the this compound scaffold provides a well-defined and sterically hindered chiral environment around the metal center. This steric bulk is crucial for controlling the facial selectivity of the incoming nucleophile, thereby leading to high enantioselectivity in asymmetric catalysis.
Q2: Which types of catalytic reactions benefit most from this compound-based ligands?
A2: this compound-based ligands, particularly phosphine derivatives like FENOPs and BIFOPs, have shown significant success in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. They are also used in other asymmetric transformations such as 1,4-additions.
Q3: How do I choose the right this compound-based ligand for my reaction?
A3: The choice of ligand depends heavily on the specific substrate and reaction conditions. For palladium-catalyzed AAA, fenchol-based P-H phosphonites like BIFOP-H have demonstrated good performance. It is recommended to screen a small library of ligands to identify the optimal one for your system.
Q4: What are some common solvents used in reactions with this compound-based catalysts?
A4: Common solvents include dichloromethane (CH2Cl2), tetrahydrofuran (THF), and toluene. The choice of solvent can significantly impact both yield and enantioselectivity, so solvent screening is often a necessary optimization step.
Q5: Are there any known challenges associated with the synthesis of this compound-based ligands?
A5: The synthesis of this compound derivatives can sometimes be challenging. For example, demethylation of fenchone derivatives using acidic conditions can lead to skeletal rearrangements.
Quantitative Data Summary
The following table summarizes the performance of various fenchol-based ligands in asymmetric catalysis, providing a comparative overview of their efficiency in terms of enantiomeric excess (ee).
| Ligand | Reaction Type | Substrate | Nucleophile | Metal | Yield (%) | ee (%) | Reference |
| BIFOP-H | Pd-catalyzed Allylic Substitution | 1-phenyl-2-propenyl acetate | Dimethylmalonate | Pd | - | 65 | [1] |
| BIFOP-H | Cu-catalyzed 1,4-Addition | Chalcone | Et2Zn | Cu | up to 93 | up to 99 | [2] |
| BIFOP-F | Pd-catalyzed Allylic Alkylation | 1,3-diphenylallyl acetate | Sodium dimethyl malonate | Pd | up to 92 | 67 (R) | [3] |
| BIFOP-H | Pd-catalyzed Allylic Alkylation | cyclohexenyl acetate | Sodium dimethyl malonate | Pd | up to 91 | 70 (R) | [3] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation using a Fenchol-Based Ligand
This protocol is a representative example for conducting a palladium-catalyzed asymmetric allylic alkylation.
Materials:
-
Palladium(II) acetate (Pd(OAc)2)
-
Fenchol-based phosphine ligand (e.g., BIFOP-H)
-
Allylic substrate (e.g., 1-phenyl-2-propenyl acetate)
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Nucleophile (e.g., dimethyl malonate)
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Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous, degassed solvent (e.g., CH2Cl2)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve Pd(OAc)2 (1 mol%) and the fenchol-based ligand (1.1 mol%) in the anhydrous, degassed solvent. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the allylic substrate (1.0 equiv) and the nucleophile (1.2 equiv) in the anhydrous, degassed solvent.
-
Reaction Initiation: Add the base (1.3 equiv) to the substrate/nucleophile mixture, followed by the dropwise addition of the pre-formed catalyst solution.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for palladium-catalyzed asymmetric allylic alkylation.
Caption: Simplified catalytic cycle for palladium-catalyzed allylic alkylation.
References
Navigating the complexities of large-scale production of fenchane-based compounds: A technical support center
For researchers, scientists and drug development professionals, the transition from laboratory-scale synthesis to industrial production of fenchane-based compounds presents a unique set of challenges. This technical support center provides essential guidance, troubleshooting strategies and frequently asked questions to ensure a smooth, efficient and safe scale-up process.
This compound derivatives, prized for their rigid bicyclic structure and chiral properties, are valuable building blocks in the pharmaceutical and fragrance industries. However, their complex stereochemistry and the potential for exothermic reactions require careful consideration during scale-up. This resource addresses common issues encountered during the large-scale synthesis of these valuable compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up reactions with (+)-Fenchone?
A1: Key challenges when moving (+)-Fenchone reactions from the laboratory to a pilot plant include managing heat transfer in exothermic reactions, ensuring adequate mixing (mass transfer) in larger reaction vessels, and maintaining consistent reaction kinetics and selectivity.[1] As the reactor volume increases, the surface-area-to-volume ratio decreases, which makes heat dissipation less efficient.[1] This can lead to temperature gradients, the formation of localized "hot spots" and an increased risk of side reactions or a dangerous thermal runaway.[1]
Q2: How does mixing in a pilot plant reactor differ from a laboratory flask?
A2: While mixing in a small laboratory flask is often relatively uniform, achieving homogeneous mixing in a large pilot plant reactor is more complex.[1] Inefficient mixing can lead to localized areas of high reagent concentration, which can negatively impact reaction selectivity and overall yield.[1] Critical factors that require optimization to ensure good mass transfer include the type of impeller, the agitation speed, and the geometry of the reactor.[1]
Q3: Can I use the same solvent for a pilot plant reaction as I used in the lab?
A3: Although it is often desirable to use the same solvent system, its properties must be carefully re-evaluated for use on a pilot plant scale.[1] Important factors to consider include the solvent's boiling point and vapor pressure, as low-boiling point solvents may necessitate specialized condensers and pressure-rated reactors.[1] Toxicity, flammability, cost, and availability are also more significant considerations at a larger scale.[1] Furthermore, the ease of solvent removal and recycling is crucial for a sustainable and cost-effective large-scale production process.[1]
Q4: I am considering two synthetic routes to (+)-Fenchone for large-scale production: oxidation of (+)-fenchyl alcohol and a multi-step synthesis from (+)-α-pinene. Which is preferable?
A4: The choice between these two main synthetic routes depends on several factors, including the desired scale of the reaction, the availability and cost of starting materials, and the required enantiomeric purity. The oxidation of (+)-fenchyl alcohol is a more direct, one-step transformation, often resulting in higher yields, making it well-suited for laboratory-scale synthesis where the starting material is readily available.[2] In contrast, the multi-step synthesis from (+)-α-pinene, while more complex and with a potentially lower overall yield, benefits from a less expensive and more abundant starting material, which can be a significant advantage for larger-scale production.[2]
Troubleshooting Guide
Scaling up the synthesis of this compound-based compounds can present a number of practical challenges. This guide provides a systematic approach to troubleshooting common issues.
Issue 1: Low Yield and/or Purity
A decrease in yield and purity is a common problem during scale-up.[1] The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting Action |
| Inefficient Mixing | In a large reactor, inefficient mixing can lead to localized high concentrations of reagents, promoting side reactions. Optimize the agitator speed and type for the specific reaction viscosity and volume. Consider installing baffles to improve mixing.[1] |
| Poor Temperature Control | "Hot spots" can cause thermal degradation of reactants, intermediates, or products. Ensure the reactor's heating and cooling system is adequate for the reaction's exothermicity. Consider a slower, controlled addition of reagents to manage heat generation.[1] |
| Extended Reaction Time | Longer processing times at a larger scale can lead to product degradation. Analyze the stability of your product under the reaction conditions over an extended period. If necessary, adjust the process to minimize reaction and work-up times. |
| Changes in Raw Material Quality | The quality of starting materials and reagents can vary between batches, especially when purchased in larger quantities. Perform incoming quality control checks on all raw materials to ensure consistency. |
| Impurity Profile Changes | The impurity profile can change on scale-up due to altered reaction conditions. Re-evaluate your purification methods. A different crystallization solvent or chromatographic technique may be necessary. |
Issue 2: Difficulty with Product Isolation and Purification
Isolating the final product in a pure form can become more challenging at a larger scale.
| Potential Cause | Troubleshooting Action |
| Different Crystal Form (Polymorph) | Changes in cooling profiles and solvent volumes during scale-up can lead to the formation of different polymorphs or crystal habits that are more difficult to filter.[1] Carefully control the cooling and crystallization process. Seeding with crystals of the desired form from a lab-scale batch can be beneficial. |
| Emulsion Formation during Work-up | The increased agitation and different vessel geometries in a plant can lead to stable emulsions during aqueous work-ups. Try adding a small amount of a different, immiscible organic solvent or brine to help break the emulsion.[1] |
| Incomplete Washing of Filter Cake | The efficiency of washing a large filter cake can be lower than on a laboratory scale Büchner funnel.[1] Employ a multi-wash protocol with smaller volumes of solvent and ensure even distribution of the wash solvent over the entire surface of the filter cake.[1] |
Issue 3: Thermal Runaway / Loss of Temperature Control
An uncontrolled increase in reaction temperature is a major safety hazard.
| Potential Cause | Troubleshooting Action |
| Inadequate Heat Removal | The reactor's cooling capacity may be insufficient for the heat generated by the reaction, especially given the lower surface-area-to-volume ratio of large reactors.[1] Reduce the rate of reagent addition, use a lower-temperature coolant if possible, or dilute the reaction mixture.[1] |
| Accumulation of Unreacted Reagent | A slow initial reaction followed by a sudden acceleration can overwhelm the cooling system.[1] Ensure that the reaction has initiated before adding the bulk of the reagent. Performing calorimetric studies (e.g., using Differential Scanning Calorimetry or Reaction Calorimetry) to understand the heat of reaction is highly recommended.[1] |
| Cooling System Failure | Have a contingency plan in place for cooling system failure. This may include an emergency quenching system or a secondary cooling source. |
Experimental Protocols
Hydrogenation of (+)-Fenchone to (+)-Fenchol (Lab and Pilot Scale)
This protocol provides a general guideline for the hydrogenation of (+)-Fenchone. Specific parameters may need to be optimized for your particular equipment and desired outcome.
Laboratory Scale (Exemplary)
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Equipment: A standard laboratory glass reactor (e.g., 1 L) equipped with a magnetic stirrer, a hydrogen inlet, and a temperature probe.
-
Procedure:
-
Charge the flask with (+)-Fenchone (e.g., 50 g) and a suitable solvent (e.g., ethanol, 500 mL).[1]
-
Begin stirring to ensure the mixture is homogeneous.[1]
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Carefully add the hydrogenation catalyst (e.g., 5% Pd/C, 0.5 g) under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purge the flask with hydrogen gas several times to remove air.[1]
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Pressurize the flask with hydrogen to the desired pressure (e.g., 1-3 bar) and maintain this pressure throughout the reaction.
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Monitor the reaction progress by techniques such as GC or TLC.
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Upon completion, carefully filter the catalyst and concentrate the filtrate to obtain the crude product, which can be further purified if necessary.
-
Pilot Plant Scale (Exemplary)
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Equipment: A 100 L glass-lined or stainless steel reactor equipped with a multi-bladed agitator, a temperature control unit (heating/cooling jacket), a pressure gauge, a hydrogen inlet from a cylinder bank, and a bottom outlet valve.[1]
-
Procedure:
-
Inerting: Purge the reactor thoroughly with nitrogen to remove all oxygen.[1]
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Charging: Charge the reactor with the solvent (e.g., 50 L of ethanol) followed by (+)-Fenchone (e.g., 5 kg).[1]
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Catalyst Slurry: In a separate, inerted vessel, prepare a slurry of the catalyst (e.g., 50 g of 5% Pd/C) in a small amount of the reaction solvent. Transfer this slurry to the reactor under nitrogen pressure.[1]
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Pressurization: Seal the reactor. Pressurize and vent with nitrogen three times, then pressurize and vent with hydrogen three times to ensure an inert atmosphere.[1]
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 2-5 bar). Start agitation and begin heating to the target temperature (e.g., 30-40 °C).[1]
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Monitoring: Monitor the reaction temperature and pressure closely. An initial exotherm is expected. The pressure will drop as hydrogen is consumed; maintain the target pressure by feeding more hydrogen.[1]
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Work-up: Once the reaction is complete, cool the reactor, vent the hydrogen, and purge with nitrogen. The catalyst can be filtered, and the product isolated from the filtrate.
-
Visualizing the Scale-Up Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of this compound-based compound synthesis.
Caption: A decision-making workflow for troubleshooting common scale-up issues.
This technical support center provides a foundational understanding of the key considerations for scaling up the synthesis of this compound-based compounds. By anticipating and systematically addressing these challenges, researchers and production chemists can improve the efficiency, safety, and success of their large-scale manufacturing processes.
References
Technical Support Center: Stereocontrol in Fenchane Chemistry
Welcome to the technical support center for managing stereocontrol in reactions involving the fenchane scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on navigating the stereochemical challenges inherent in this versatile bicyclic system. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
FAQ 1: What are the main challenges in controlling stereochemistry in reactions with this compound derivatives?
The rigid bicyclo[2.2.1]heptane framework of this compound presents unique stereochemical challenges. The primary issues encountered are:
-
Facial Selectivity in Nucleophilic Additions: The compact structure of fenchone, a common this compound-derived starting material, often leads to high diastereoselectivity in nucleophilic additions to the carbonyl group. However, achieving the desired diastereomer can be challenging and is highly dependent on the nature of the nucleophile and reaction conditions.
-
Controlling Exo/Endo Selectivity in Cycloadditions: In Diels-Alder reactions involving this compound-derived dienes or dienophiles, controlling the exo versus endo approach of the reacting partner is crucial for the stereochemical outcome of the product. This selectivity is influenced by steric and electronic factors, as well as the use of catalysts.
-
Propensity for Wagner-Meerwein Rearrangements: Like other bicyclic terpenes, the this compound skeleton is susceptible to carbocation-mediated skeletal rearrangements, particularly under acidic conditions.[1] These Wagner-Meerwein rearrangements can lead to unexpected products and a loss of stereochemical integrity.[1]
Troubleshooting Guides
Troubleshooting 1: Low Diastereoselectivity in Nucleophilic Addition to Fenchone
Question: I am performing a nucleophilic addition to fenchone, but I am observing a low diastereomeric ratio. How can I improve the stereoselectivity?
Answer: Improving diastereoselectivity in nucleophilic additions to fenchone involves careful consideration of the steric bulk of the nucleophile and the reaction conditions. The inherent chirality of the fenchone scaffold directs the incoming nucleophile to one of the two faces of the carbonyl group.
Strategies for Improving Diastereoselectivity:
-
Choice of Nucleophile: The size and nature of the nucleophilic reagent play a critical role. Bulkier nucleophiles will experience greater steric hindrance from the this compound skeleton, often leading to higher diastereoselectivity.
-
Use of Chelating Agents: For certain nucleophiles, the addition of a Lewis acid can promote the formation of a chelate, which can lock the conformation of the substrate and enhance facial selectivity.
-
Temperature Control: Lowering the reaction temperature (e.g., to -78 °C) can increase the energy difference between the transition states leading to the two diastereomers, thereby improving the diastereomeric ratio.
Quantitative Data on Nucleophilic Addition to Fenchone:
| Nucleophile (R-M) | Solvent | Temperature (°C) | Diastereomeric Ratio (endo:exo alcohol) |
| MeMgBr | Diethyl Ether | 25 | 90:10 |
| PhLi | THF | 0 | 85:15 |
| n-BuLi | Hexane | -78 | >95:5 |
Note: The endo alcohol is typically the major product due to the steric hindrance of the gem-dimethyl bridge.
Experimental Protocol: Diastereoselective Grignard Reaction with (+)-Fenchone
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq.). Add a small crystal of iodine. Slowly add a solution of the corresponding alkyl or aryl halide (1.1 eq.) in anhydrous diethyl ether via the dropping funnel to initiate the reaction. Once the reaction has started, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition to Fenchone: Cool the Grignard reagent to 0 °C. In a separate flame-dried flask, dissolve (+)-fenchone (1.0 eq.) in anhydrous diethyl ether. Add the fenchone solution dropwise to the Grignard reagent at 0 °C.
-
Reaction and Work-up: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.
Logical Workflow for Optimizing Diastereoselectivity:
Caption: Workflow for troubleshooting low diastereoselectivity.
Troubleshooting 2: Poor Exo/Endo Selectivity in Diels-Alder Reactions
Question: I am conducting a Diels-Alder reaction with a this compound-derived diene and the exo/endo selectivity is poor. How can I control this?
Answer: The exo/endo selectivity in Diels-Alder reactions is governed by a combination of steric and electronic factors, specifically secondary orbital interactions. For many Diels-Alder reactions, the endo product is kinetically favored due to these stabilizing secondary orbital interactions. However, the exo product is often thermodynamically more stable.
Strategies for Controlling Exo/Endo Selectivity:
-
Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance endo selectivity. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and increasing the energy difference between the endo and exo transition states.
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Solvent Effects: The polarity of the solvent can influence the transition state energies. Polar solvents may favor the more polar endo transition state.
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Temperature: Since the endo product is the kinetic product, lower reaction temperatures generally favor its formation. Conversely, higher temperatures can lead to equilibration and favor the formation of the more stable exo product.
Quantitative Data on Lewis Acid Effects on Exo/Endo Selectivity:
| Dienophile | Lewis Acid | Solvent | Temperature (°C) | Endo:Exo Ratio |
| Methyl Acrylate | None | Toluene | 80 | 70:30 |
| Methyl Acrylate | AlCl₃ | Dichloromethane | 0 | 95:5 |
| Methyl Acrylate | SnCl₄ | Dichloromethane | -20 | >98:2 |
| Maleic Anhydride | None | Xylene | 140 | 10:90 (thermodynamic) |
| Maleic Anhydride | ZnCl₂ | Dichloromethane | 25 | 90:10 (kinetic) |
Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction
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Setup: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add the this compound-derived diene (1.0 eq.) and the dienophile (1.2 eq.) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C). Slowly add a solution of the Lewis acid (e.g., aluminum chloride or tin tetrachloride, 1.1 eq.) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the exo and endo isomers.
Signaling Pathway for Lewis Acid Catalysis:
Caption: Lewis acid catalysis favors the endo pathway.
Troubleshooting 3: Unwanted Wagner-Meerwein Rearrangements
Question: My reaction is producing a rearranged product due to a Wagner-Meerwein shift. How can I prevent this?
Answer: Wagner-Meerwein rearrangements are common in the bicyclo[2.2.1]heptane system of this compound and are typically initiated by the formation of a carbocation.[1] Preventing these rearrangements involves avoiding conditions that favor carbocation formation.
Strategies to Suppress Wagner-Meerwein Rearrangements:
-
Avoid Strongly Acidic Conditions: Strong acids can protonate alcohols or alkenes, leading to the formation of carbocations that can then rearrange. Use buffered conditions or non-acidic reagents whenever possible.
-
Use of Non-Polar Solvents: Polar, protic solvents can stabilize carbocationic intermediates. Performing reactions in non-polar solvents can disfavor their formation.
-
Employ Milder Reagents: For reactions that might proceed through a carbocationic intermediate, consider using milder reagents that are less likely to promote ionization. For example, for dehydrations, consider using Martin's sulfurane instead of a strong acid.
-
Reaction Temperature: In some cases, running the reaction at a lower temperature can disfavor the rearrangement pathway, which often has a higher activation energy than the desired reaction.
Reaction Conditions to Minimize Rearrangement:
| Reaction Type | Standard Conditions (Rearrangement Prone) | Milder Conditions (Rearrangement Suppressed) |
| Dehydration of Fenchol | Concentrated H₂SO₄, heat | POCl₃, pyridine, 0 °C to RT |
| Addition of H-X to a this compound-derived Alkene | Concentrated HCl or HBr | 1. BH₃-THF; 2. NaOH, H₂O₂ (for anti-Markovnikov alcohol) |
| Solvolysis of a Fenchyl Ester | Formic Acid, heat | Use of a less ionizing solvent with a non-nucleophilic base |
Logical Flowchart for Preventing Rearrangements:
Caption: Decision tree for suppressing Wagner-Meerwein rearrangements.
References
Validation & Comparative
Fenchane vs. Camphor: A Comparative Guide for Chiral Starting Materials in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the choice of a chiral starting material is a critical decision that significantly influences the stereochemical outcome of a reaction. Among the plethora of options available from the chiral pool, bicyclic monoterpenes have emerged as particularly effective scaffolds for the design of chiral auxiliaries and ligands. This guide provides an objective comparison of two such monoterpenes, fenchane and camphor, as chiral starting materials. By examining their performance in key asymmetric transformations, supported by experimental data and detailed protocols, this document aims to assist researchers in selecting the optimal chiral building block for their synthetic endeavors.
Structural Overview and Availability
This compound and camphor are both bicyclic monoterpenoids, sharing a rigid [2.2.1]heptane framework. This rigid structure is crucial for effective stereochemical control, as it limits conformational flexibility and creates a well-defined chiral environment.
Camphor is a widely recognized and extensively studied chiral starting material.[1] Both of its enantiomers, (+)-camphor and (-)-camphor, are commercially available in high enantiomeric purity. Its versatile reactivity at multiple positions (C2, C3, C5, C8, C9, and C10) allows for the synthesis of a vast array of derivatives, including chiral auxiliaries, ligands, and catalysts.[1]
This compound , on the other hand, is less commonly employed as a chiral starting material. Its ketone derivative, fenchone, is commercially available in both enantiomeric forms, (+)-fenchone and (-)-fenchone. While structurally similar to camphor, the different placement of the methyl groups on the bicyclic ring of this compound leads to a distinct steric environment, which can influence its effectiveness in asymmetric induction.
Performance in Asymmetric Synthesis: A Comparative Analysis
The true measure of a chiral starting material's utility lies in its performance in asymmetric reactions. This section compares the efficacy of this compound- and camphor-derived chiral auxiliaries in the enantioselective addition of diethylzinc to aldehydes, a key carbon-carbon bond-forming reaction.
Enantioselective Addition of Diethylzinc to Aldehydes
A direct comparison of this compound and camphor as chiral synthons has been reported in the synthesis of chiral β-hydroxy oxazoline ligands for the enantioselective addition of diethylzinc to aromatic aldehydes.[2][3]
Table 1: Comparison of Fenchone- and Camphor-Derived Chiral Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
| Chiral Starting Material | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| (-)-Fenchone | β-hydroxy-2-oxazoline 1 | 92 | 90 |
| (+)-Camphor | β-hydroxy-2-oxazoline 2 | 95 | 96 |
Data extracted from a study by Wosch et al.[2][3]
As the data in Table 1 indicates, both fenchone- and camphor-derived ligands are highly effective in catalyzing the enantioselective addition of diethylzinc to benzaldehyde, affording the corresponding chiral secondary alcohol in high yield and with excellent enantioselectivity.[2][3] The camphor-derived ligand showed a slightly higher enantiomeric excess in this specific comparison.[2][3]
Experimental Protocols
Detailed experimental procedures are essential for the reproducibility of synthetic methods. This section provides the protocols for the synthesis of the chiral β-hydroxy oxazoline ligands from fenchone and camphor, and their subsequent use in the enantioselective addition of diethylzinc to an aldehyde.
Synthesis of Chiral β-Hydroxy-2-oxazolines from (-)-Fenchone and (+)-Camphor
General Procedure:
To a solution of (S)-(-)-2-methyl-4-isopropyloxazoline in anhydrous THF at -78 °C under an argon atmosphere, n-BuLi in hexane is added at once. The reaction mixture is stirred for 15 minutes, followed by the dropwise addition of a solution of either (-)-fenchone or (+)-camphor in anhydrous THF. The mixture is stirred at -78 °C for 30 minutes before the cooling bath is removed.[3]
Enantioselective Addition of Diethylzinc to Aldehydes
General Procedure:
In a vial under an argon atmosphere, the chiral β-hydroxy-2-oxazoline ligand is dissolved in anhydrous hexane. Diethylzinc (1.0 M in hexane) is added dropwise, and the solution is stirred at 20 °C for 20 minutes. The temperature is then reduced to 0 °C, and a solution of the aldehyde in anhydrous hexane is added. After 2 hours, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The product is then extracted and purified.[2]
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of the chiral auxiliaries and the general workflow of the asymmetric addition reaction.
Caption: Synthesis of chiral β-hydroxy-2-oxazoline ligands.
Caption: Workflow of the enantioselective diethylzinc addition.
Conclusion
Both this compound and camphor are valuable chiral starting materials for asymmetric synthesis, owing to their rigid bicyclic structures and ready availability. While camphor has been more extensively studied and applied in a wider range of asymmetric transformations, this guide demonstrates that this compound-derived chiral auxiliaries can also provide excellent levels of stereocontrol, as evidenced by the high yields and enantioselectivities achieved in the diethylzinc addition to aldehydes.
The choice between this compound and camphor as a chiral starting material will ultimately depend on the specific reaction, the desired stereochemical outcome, and the commercial availability and cost of the required derivatives. For well-established transformations, the extensive literature on camphor-derived auxiliaries may offer a more straightforward path. However, for the development of novel asymmetric methods, the unique steric environment of the this compound scaffold presents an opportunity for discovering new and highly selective chiral controllers. Further research into the broader applications of this compound in asymmetric synthesis is warranted to fully unlock its potential as a versatile chiral building block.
References
comparative analysis of different synthetic routes to the Fenchane skeleton
##Forging the Fenchane Framework: A Comparative Guide to Synthetic Strategies
For researchers and professionals in the fields of organic synthesis and drug development, the this compound skeleton represents a valuable bicyclic monoterpene scaffold found in a variety of natural products and utilized as a chiral building block. This guide provides a comparative analysis of the primary synthetic routes to this important chemical architecture, supported by experimental data and detailed methodologies to inform the selection of the most appropriate synthetic strategy.
Two principal pathways dominate the synthesis of the this compound skeleton: the oxidation of fenchyl alcohol and the acid-catalyzed rearrangement of pinene derivatives. A less common but notable approach involves transformations starting from camphor. Each route presents distinct advantages and challenges in terms of starting material availability, reaction efficiency, and stereochemical control.
Route 1: Oxidation of Fenchyl Alcohol
This approach offers a direct and often high-yielding conversion to fenchone, a ketone derivative of the this compound skeleton. The primary consideration in this route is the choice of the oxidizing agent to ensure high conversion without inducing epimerization at the C2 position, which would compromise the product's stereochemical integrity.
Experimental Protocol: Oxidation of (+)-Fenchyl Alcohol using Pyridinium Chlorochromate (PCC)
This method is a reliable and relatively mild procedure for the oxidation of secondary alcohols to ketones.[1]
Materials:
-
(+)-Fenchyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of (+)-fenchyl alcohol (1.0 equivalent) in anhydrous dichloromethane is added to a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel in anhydrous dichloromethane at room temperature.[1]
-
The reaction mixture is stirred for 2-4 hours, with progress monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the mixture is diluted with anhydrous diethyl ether and filtered through a pad of silica gel to remove chromium salts.[1]
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield (+)-fenchone.[1]
Route 2: Rearrangement of Pinene Derivatives
The acid-catalyzed rearrangement of pinenes, particularly α-pinene, represents a classic and industrially significant route to camphor and its isomers, including this compound derivatives.[2][3] This pathway, known as the Wagner-Meerwein rearrangement, involves a complex series of carbocationic intermediates that can lead to a variety of bicyclic products.[4][5][6] Controlling the selectivity to favor the this compound skeleton is the primary challenge of this route.
Experimental Protocol: Acid-Catalyzed Rearrangement of α-Pinene
This protocol outlines a general procedure for the rearrangement of α-pinene, which can be optimized to favor the formation of this compound derivatives.[1]
Materials:
-
(+)-α-Pinene
-
Dry hydrogen chloride gas
-
Inert solvent (e.g., diethyl ether)
-
Strong base (e.g., potassium hydroxide in ethanol)
Procedure:
-
Dry hydrogen chloride gas is bubbled through a solution of (+)-α-pinene in an inert solvent at a low temperature (0 °C) to form pinene hydrochloride.[1]
-
The crude pinene hydrochloride is allowed to stand at room temperature or is gently warmed to facilitate rearrangement to bornyl chloride.[1]
-
Bornyl chloride is treated with a strong base and heated to induce elimination, forming camphene.[1]
-
Camphene is then oxidized to produce fenchone. This can be achieved through various methods, such as ozonolysis followed by reductive workup or oxidation with potassium permanganate.[1]
Route 3: Synthesis from Camphor
While less common for the de novo synthesis of the this compound skeleton, camphor can serve as a starting material for the preparation of this compound derivatives. These transformations often involve skeletal rearrangements or functional group manipulations.
Quantitative Data Summary
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Stereoselectivity | Reference |
| Oxidation | (+)-Fenchyl alcohol | Pyridinium chlorochromate (PCC) | 80-90% | >98% ee (dependent on starting material) | [1] |
| Rearrangement | (+)-α-Pinene | HCl, KOH, Oxidizing agent | Variable (often a mixture of products) | Dependent on reaction conditions | [1][3] |
Visualizing the Synthetic Pathways
To further elucidate the transformations involved in these synthetic routes, the following diagrams illustrate the key steps and intermediates.
Caption: Oxidation of Fenchyl Alcohol to Fenchone.
Caption: Acid-Catalyzed Rearrangement of α-Pinene.
Logical Relationship of Synthetic Choices
The selection of a synthetic route is governed by several factors, including the desired scale, stereochemical purity, and the availability of starting materials.
References
Spectroscopic Comparison of Fenchane Diastereomers: A Guide for Researchers
A detailed analysis of the spectroscopic data of endo- and exo-fenchol, diastereomers of fenchane, reveals key differences in their NMR and IR spectra, providing valuable insights for their identification and characterization. While their mass spectra are strikingly similar, NMR and IR spectroscopy serve as powerful tools to distinguish between these stereoisomers.
This guide provides a comparative analysis of the spectroscopic data for the endo- and exo- diastereomers of fenchol, a saturated bicyclic monoterpenoid alcohol derived from this compound. Understanding the subtle yet significant differences in their spectral properties is crucial for researchers in natural product chemistry, stereoselective synthesis, and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for endo-fenchol and exo-fenchol, highlighting the diagnostic features that enable their differentiation.
¹H NMR Spectral Data
The proton NMR spectra of endo- and exo-fenchol show distinct differences in the chemical shifts and coupling constants, particularly for the proton attached to the carbon bearing the hydroxyl group (H-2) and the bridgehead proton (H-4). These variations arise from the different spatial orientations of the hydroxyl group in the two diastereomers.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm) of endo- and exo-Fenchol
| Proton | endo-Fenchol (α-Fenchol) | exo-Fenchol (β-Fenchol) | Key Differences |
| H-2 | ~3.9 (d) | ~3.6 (d) | The H-2 proton in the endo isomer is more deshielded due to the anisotropic effect of the C1-C7 bridge. |
| H-4 | ~1.7 | ~1.9 | The bridgehead proton H-4 is more deshielded in the exo isomer. |
| CH₃-8/9 | ~1.0, ~1.1 | ~0.9, ~1.2 | Subtle differences in the chemical shifts of the gem-dimethyl protons. |
| CH₃-10 | ~1.2 | ~1.0 | The methyl group at C-1 exhibits a noticeable difference in chemical shift. |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency. Data presented here are approximate values based on typical spectra.
¹³C NMR Spectral Data
Carbon-13 NMR spectroscopy further corroborates the structural differences between the two diastereomers. The carbon atom attached to the hydroxyl group (C-2) and the neighboring carbon atoms exhibit the most significant variations in their chemical shifts.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm) of endo- and exo-Fenchol
| Carbon | endo-Fenchol (α-Fenchol) | exo-Fenchol (β-Fenchol) | Key Differences |
| C-1 | ~48 | ~50 | The bridgehead carbon C-1 is slightly more deshielded in the exo isomer. |
| C-2 | ~76 | ~80 | The carbon bearing the hydroxyl group (C-2) is significantly more deshielded in the exo isomer. |
| C-3 | ~40 | ~42 | |
| C-4 | ~45 | ~46 | |
| C-8/9 | ~21, ~31 | ~20, ~30 | |
| C-10 | ~19 | ~16 |
Note: Exact chemical shifts can vary depending on the solvent and instrument frequency. Data presented here are approximate values based on typical spectra.
IR Spectral Data
Infrared spectroscopy provides a straightforward method to distinguish between the two diastereomers based on the C-O stretching vibration. The position of this band is sensitive to the stereochemistry of the hydroxyl group.
Table 3: Comparative IR Data (Wavenumber in cm⁻¹) of endo- and exo-Fenchol
| Vibrational Mode | endo-Fenchol (α-Fenchol) | exo-Fenchol (β-Fenchol) | Key Differences |
| O-H stretch | ~3400 (broad) | ~3400 (broad) | The O-H stretching bands are broad in both isomers due to hydrogen bonding and are not reliable for differentiation. |
| C-O stretch | ~1050 | ~1030 | The C-O stretching frequency is a key diagnostic feature, appearing at a higher wavenumber for the endo isomer. |
Mass Spectrometry Data
In contrast to NMR and IR spectroscopy, the electron ionization mass spectra of endo- and exo-fenchol are remarkably similar, making them unsuitable for distinguishing between the two diastereomers. Both isomers exhibit a molecular ion peak at m/z 154 and a base peak at m/z 81. The fragmentation patterns are nearly identical due to the formation of common carbocation intermediates after the initial ionization.
Table 4: Major Fragments in the Mass Spectra of endo- and exo-Fenchol
| m/z | Relative Intensity (endo) | Relative Intensity (exo) | Putative Fragment |
| 154 | ~5% | ~5% | [M]⁺ |
| 139 | ~10% | ~10% | [M-CH₃]⁺ |
| 121 | ~20% | ~20% | [M-CH₃-H₂O]⁺ |
| 95 | ~60% | ~60% | |
| 81 | 100% | 100% |
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of this compound diastereomers.
NMR Spectroscopy
-
Sample Preparation: Samples of endo- and exo-fenchol are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for protons.
-
Data Acquisition: Standard pulse sequences are used for acquiring one-dimensional ¹H and ¹³C spectra. Two-dimensional techniques like COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull in Nujol.
-
Instrumentation: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Samples are introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and analysis of individual isomers.
-
Ionization: Electron ionization (EI) at 70 eV is the most common method for generating mass spectra of these compounds.
-
Mass Analysis: A quadrupole or time-of-flight mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.
Logical Workflow for Diastereomer Identification
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound diastereomers.
Caption: Workflow for this compound Diastereomer Identification.
Synthetic Fenchane Analogs vs. Natural Terpenes: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The diverse world of terpenes, naturally occurring compounds in plants, has long been a source of inspiration for drug discovery. Their inherent biological activities, ranging from antimicrobial to anticancer effects, make them attractive candidates for therapeutic development. However, the isolation of these compounds from natural sources can be challenging and often yields low quantities. This has spurred the development of synthetic analogs, such as those derived from the bicyclic monoterpene Fenchane, with the aim of enhancing efficacy, improving stability, and enabling large-scale production.
This guide provides a comparative overview of the biological activities of synthetic this compound analogs and their natural terpene counterparts, supported by experimental data and detailed methodologies.
Comparative Analysis of Biological Activity
The biological activities of both natural terpenes and their synthetic analogs are vast and varied. Modifications to the natural terpene scaffold can lead to significant changes in their therapeutic properties. Below is a summary of key biological activities and a comparison of the performance of natural terpenes and synthetic analogs.
| Biological Activity | Natural Terpenes (Examples) | Synthetic Analogs (General Trends) | Key Performance Metrics |
| Antimicrobial | α-Pinene, Limonene, Terpinen-4-ol | Enhanced activity through addition of functional groups (e.g., hydroxyl, carbonyl).[1] | Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC) |
| Anti-inflammatory | β-Caryophyllene, Myrcene, α-Pinene | Often show increased potency by targeting specific inflammatory pathways like NF-κB.[2][3] | Inhibition of Nitric Oxide (NO) production, Reduction of pro-inflammatory cytokines (TNF-α, IL-6)[4][5] |
| Anticancer | Paclitaxel (diterpene), Artemisinin (sesquiterpene lactone) | Designed to improve cytotoxicity, selectivity for cancer cells, and overcome drug resistance.[6][7] | IC50 (half-maximal inhibitory concentration), Induction of apoptosis, Cell cycle arrest[8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of biological activities.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure for determining the MIC of a compound against a specific microorganism.[10]
-
Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[11] The suspension is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.[10]
-
Serial Dilution of Test Compounds: The test compounds (natural terpenes or synthetic analogs) are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[11]
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[12][13]
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period.
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce the production of NO.
-
Nitrite Quantification: After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[2] The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated by comparing the absorbance of treated cells to that of untreated controls.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8][9]
-
Cell Seeding: Cancer cells (e.g., A549 lung cancer cells, MDA-MB-231 breast cancer cells) are seeded in a 96-well plate and allowed to attach overnight.[8][9]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific duration (e.g., 48 or 72 hours).[8][14]
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO). The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm.
-
Calculation of IC50: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.[8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways involved in the biological activities of terpenes and a typical workflow for evaluating these activities.
Caption: Workflow for comparing the biological activity of natural terpenes and synthetic analogs.
Caption: Simplified NF-κB signaling pathway in inflammation and the inhibitory role of terpenes.
Conclusion
The exploration of both natural terpenes and their synthetic analogs presents a promising avenue for the discovery of novel therapeutic agents. While natural terpenes provide a diverse and readily available source of bioactive scaffolds, synthetic chemistry offers the tools to refine and enhance their properties. The strategic design of analogs, such as those based on the this compound skeleton, can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The continued investigation into the structure-activity relationships of these compounds, guided by robust experimental evaluation, will be crucial in unlocking their full therapeutic potential.
References
- 1. Antibacterial Activity of Terpenes and Terpenoids Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives | MDPI [mdpi.com]
- 4. Therapeutic Applications of Terpenes on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pregnane C21-Steroids with Anti-Inflammatory Activity from the Roots of Cynanchum bungei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Enantiomeric Excess of Fenchane Derivatives
For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical for ensuring the efficacy and safety of chiral molecules. Fenchane, a bicyclic monoterpene, and its derivatives are important chiral building blocks. This guide provides an objective comparison of common analytical techniques for evaluating the enantiomeric excess of this compound derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The primary methods for determining the enantiomeric excess of this compound derivatives include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited to different experimental constraints.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of each method for the analysis of chiral compounds like this compound derivatives.
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | NMR Spectroscopy with Chiral Solvating Agents (CSA) |
| Principle | Vapor phase separation on a chiral stationary phase (CSP). | Liquid phase separation on a chiral stationary phase (CSP). | Formation of transient diastereomeric complexes that exhibit distinct NMR signals. |
| Typical Resolution | High, often baseline separation. | High, often baseline separation. | Variable, depends on the analyte-CSA interaction and magnetic field strength. |
| Analysis Time | Fast (typically 5-30 minutes).[1] | Moderate (typically 10-45 minutes). | Fast per sample (typically < 5 minutes), but requires sample preparation.[2] |
| Sensitivity | High, especially with sensitive detectors like FID or MS. | Moderate to high, depending on the detector (UV, CD, MS). | Lower, requires higher sample concentration (mg scale). |
| Sample Requirement | Volatile and thermally stable compounds. Derivatization may be needed. | Wide range of compounds soluble in the mobile phase. | Soluble analyte, requires a suitable chiral solvating agent. |
| Instrumentation Cost | Moderate. | High. | High (for high-field NMR). |
| Solvent Consumption | Very low (carrier gas).[1] | High. | Low. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible results. Below are representative protocols for the analysis of this compound derivatives.
Chiral Gas Chromatography (GC) Protocol
This method is highly effective for volatile and thermally stable this compound derivatives. Cyclodextrin-based chiral stationary phases are commonly used.[3]
Objective: To separate and quantify the enantiomers of a this compound derivative.
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral Capillary Column: e.g., HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness).[4]
Procedure:
-
Sample Preparation: Dissolve the this compound derivative in a suitable volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = |(A1 - A2) / (A1 + A2)| * 100
-
-
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC is a versatile technique applicable to a wide range of this compound derivatives. Polysaccharide-based chiral stationary phases are often effective.[5]
Objective: To resolve and quantify the enantiomers of a non-volatile or thermally labile this compound derivative.
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Column: e.g., Chiralpak AS-H or Chiralpak AZ-H.
Procedure:
-
Sample Preparation: Dissolve the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 99:1 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Determine the retention times for each enantiomer.
-
Calculate the enantiomeric excess from the peak areas as described for the GC method.
-
NMR Spectroscopy Protocol using a Chiral Solvating Agent (CSA)
This method provides a rapid determination of enantiomeric excess without the need for chromatographic separation. It relies on the formation of diastereomeric complexes with a chiral solvating agent, which results in separate NMR signals for each enantiomer.[2][6]
Objective: To determine the enantiomeric excess of a this compound derivative directly in solution.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the this compound derivative into an NMR tube.
-
Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral acid for basic analytes).
-
Dissolve the mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved proton signal that is split into two distinct peaks, corresponding to the two diastereomeric complexes.
-
Integrate the two peaks to determine their relative areas (I1 and I2).
-
Calculate the enantiomeric excess:
-
ee (%) = |(I1 - I2) / (I1 + I2)| * 100
-
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for selecting an appropriate method and the experimental process for chiral GC analysis.
Caption: Method selection workflow for ee determination.
Caption: Experimental workflow for Chiral GC analysis.
References
A Comparative Analysis of the Reactivity of Fenchane and Other Bicyclic Systems
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the relative reactivity of fenchane, a key bicyclic system, in comparison to other structurally related molecules. This guide provides a summary of experimental data on solvolysis, oxidation, and free-radical halogenation reactions, offering insights into the factors governing their chemical behavior.
The rigid, strained framework of bicyclic molecules like this compound imparts unique chemical properties that are of significant interest in organic synthesis and drug development. Understanding the relative reactivity of these systems is crucial for predicting reaction outcomes and designing novel molecular architectures. This guide provides a comparative analysis of this compound's reactivity against other well-known bicyclic systems, including norbornane and camphor derivatives, with a focus on solvolysis, oxidation, and free-radical halogenation reactions.
Factors Influencing Reactivity in Bicyclic Systems
The reactivity of bicyclic alkanes is primarily governed by a combination of ring strain, steric hindrance, and the stability of reactive intermediates such as carbocations and free radicals. The bicyclo[2.2.1]heptane skeleton, common to this compound, norbornane, and camphor, possesses inherent angle strain and torsional strain, which can be released or exacerbated during chemical transformations.
The substitution pattern on the bicyclic framework also plays a critical role. For instance, the gem-dimethyl group at the C3 position and the methyl group at the C1 position in this compound introduce steric bulk that can influence the approach of reagents and the stability of intermediates.
Caption: Factors influencing the reactivity of bicyclic systems.
Comparative Reactivity Data
To provide a clear comparison, the following tables summarize key quantitative data from various reactivity studies.
Solvolysis Reactions
Solvolysis reactions, which proceed through carbocation intermediates, are highly sensitive to the structure of the bicyclic system. The relative rates of solvolysis for various bicyclo[2.2.1]heptyl derivatives provide valuable insights into carbocation stability and the potential for rearrangements. A hallmark of the bicyclo[2.2.1]heptyl system is the significantly faster solvolysis rate of exo isomers compared to their endo counterparts, often by a factor of several hundred. This is attributed to the participation of the C1-C6 bonding electrons in stabilizing the developing positive charge at C2 in the exo transition state, a phenomenon known as anchimeric assistance.
| Substrate (Leaving Group: Tosylate) | Relative Rate (k_rel) | Product(s) | Reference |
| exo-Norbornyl | ~350 | Racemic exo-norbornyl acetate | [1] |
| endo-Norbornyl | 1 | Racemic exo-norbornyl acetate | [1] |
| exo-Fenchyl | Data not available | Rearrangement products expected | - |
| endo-Fenchyl | Data not available | Rearrangement products expected | - |
| Isobornyl | - | Camphene, tricyclene, isobornyl acetate | [2] |
| Bornyl | - | Camphene, tricyclene, bornyl acetate | [2] |
Oxidation Reactions
The oxidation of C-H bonds in bicyclic alkanes provides a measure of their inherent reactivity towards oxidative cleavage. Reagents like potassium permanganate can be used to probe the relative ease of oxidation at different positions within the molecule.
| Substrate | Oxidant | Major Product(s) | Observations |
| This compound | KMnO4 | Fenchone and other oxygenated products | Oxidation at the secondary C2 position is expected. |
| Norbornane | KMnO4 | Norcamphor | Oxidation at the secondary C2 position. |
| Camphor | KMnO4 | Camphoric acid | Oxidation of the ketone leads to ring cleavage. |
Note: Detailed kinetic data for the direct comparison of oxidation rates between this compound and norbornane under identical conditions is limited. However, the general outcome involves oxidation at the secondary carbon positions to form the corresponding ketones.
Free-Radical Halogenation
Free-radical halogenation proceeds via the formation of radical intermediates. The selectivity of this reaction is dependent on the stability of the radical formed and the reactivity of the halogen radical. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical.
| Substrate | Reagent | Major Product(s) | Relative Reactivity (per H) |
| This compound | Br2, hv | Mixture of brominated fenchanes | Tertiary > Secondary > Primary |
| Norbornane | Br2, hv | 2-Bromonorbornane (exo/endo mixture) | Secondary > Tertiary (bridgehead) |
| Camphor | Br2, hv | 3-Bromocamphor | Favors α-position to the carbonyl |
Note: The relative reactivity of C-H bonds in free-radical halogenation generally follows the order: tertiary > secondary > primary.[3] In norbornane, the bridgehead (tertiary) hydrogens are less reactive than the secondary hydrogens due to the increased strain and pyramidal geometry of the resulting bridgehead radical. For this compound, with its tertiary bridgehead and other secondary and primary hydrogens, a complex mixture of products is expected, with a preference for substitution at the tertiary and more accessible secondary positions.
Experimental Protocols
General Procedure for Comparative Solvolysis (Acetolysis)
This protocol outlines a general method for comparing the rates of acetolysis of bicyclic tosylates.
Materials:
-
Bicyclic tosylate (e.g., exo-norbornyl tosylate, endo-norbornyl tosylate)
-
Anhydrous acetic acid
-
Sodium acetate
-
Titration equipment (buret, flasks, etc.)
-
Thermostated oil bath
Procedure:
-
Prepare a solution of the bicyclic tosylate of known concentration in anhydrous acetic acid.
-
Prepare a solution of sodium acetate in anhydrous acetic acid to act as a buffer.
-
Initiate the reaction by mixing the two solutions in a flask and placing it in a thermostated oil bath at a desired temperature (e.g., 25 °C).
-
At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding the aliquot to a cold solvent (e.g., ether).
-
Titrate the liberated p-toluenesulfonic acid in each aliquot with a standardized solution of a base (e.g., sodium hydroxide) using a suitable indicator.
-
The rate of reaction can be determined by plotting the concentration of the acid produced versus time.
General Procedure for Comparative Oxidation with Potassium Permanganate
This protocol provides a general method for the oxidation of bicyclic alkanes.
Materials:
-
Bicyclic alkane (e.g., this compound, norbornane)
-
Potassium permanganate (KMnO4)
-
Phase-transfer catalyst (e.g., a quaternary ammonium salt)
-
Dichloromethane
-
Water
-
Sodium bisulfite
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Dissolve the bicyclic alkane in dichloromethane.
-
Prepare an aqueous solution of potassium permanganate.
-
Combine the organic and aqueous solutions and add a catalytic amount of a phase-transfer catalyst.
-
Stir the mixture vigorously at room temperature for a set period.
-
Quench the reaction by adding solid sodium bisulfite until the purple color of the permanganate and the brown precipitate of manganese dioxide disappear.
-
Separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.
-
Analyze the product mixture by GC-MS to identify and quantify the oxidation products.
General Procedure for Comparative Free-Radical Bromination
This protocol describes a general procedure for the free-radical bromination of bicyclic alkanes.
Materials:
-
Bicyclic alkane (e.g., this compound, norbornane)
-
Bromine (Br2) or N-bromosuccinimide (NBS)
-
Carbon tetrachloride (or a safer alternative solvent)
-
A light source (e.g., a sunlamp) or a radical initiator (e.g., AIBN)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Dissolve the bicyclic alkane in carbon tetrachloride in a reaction vessel equipped with a reflux condenser.
-
Add bromine or NBS to the solution.
-
Initiate the reaction by irradiating the mixture with a sunlamp or by adding a radical initiator and heating to reflux.
-
Monitor the progress of the reaction by observing the disappearance of the bromine color or by GC analysis.
-
Once the reaction is complete, wash the reaction mixture with a solution of sodium thiosulfate to remove any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Analyze the product mixture by GC to determine the relative amounts of the different brominated isomers.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of factors influencing reactivity and a typical experimental workflow for these comparative studies.
Caption: Interplay of factors influencing the reactivity of bicyclic systems.
Caption: Experimental workflow for comparing bicyclic system reactivity.
Conclusion
The reactivity of this compound, while sharing the fundamental bicyclo[2.2.1]heptane framework with molecules like norbornane, is distinctly influenced by its unique substitution pattern. The presence of methyl groups, particularly the gem-dimethyl bridge, introduces significant steric and electronic effects that modulate the stability of reactive intermediates and influence reaction pathways. While comprehensive quantitative data for direct comparisons across all reaction types remains an area for further investigation, the principles outlined in this guide provide a robust framework for understanding and predicting the chemical behavior of these important bicyclic systems. The propensity for Wagner-Meerwein rearrangements in carbocation-mediated reactions of this compound derivatives is a key feature that distinguishes its reactivity profile. Further research employing modern computational and experimental techniques will undoubtedly provide a more detailed and quantitative picture of the subtle yet significant differences in the reactivity of these fascinating molecules.
References
A Comparative Guide to Analytical Methods for Fenchane Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of Fenchane, a bicyclic monoterpene found in various essential oils. The selection of an appropriate analytical technique is critical for accurate quality control, formulation development, and scientific research. This document outlines the performance of common analytical methods, supported by experimental data, to aid in the selection of the most suitable methodology for your specific application.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the most common analytical techniques for this compound detection: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) | Alternative Method: Headspace-Solid Phase Microextraction (HS-SPME)-GC-MS |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed upon combustion in a hydrogen-air flame. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Extraction and concentration of volatile and semi-volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into a GC-MS system. |
| Specificity | Good, based on retention time. However, co-elution with other compounds can lead to inaccurate quantification.[1] | Excellent, provides mass spectral data for positive identification, reducing the risk of misidentification due to co-elution.[1] | High, combines the selectivity of SPME with the identification power of MS. |
| Linearity (R²) | Typically ≥ 0.99 over a defined concentration range.[2][3] | Typically ≥ 0.99 over a defined concentration range.[4] | Generally ≥ 0.99 for terpenes. |
| Limit of Detection (LOD) | Generally in the low µg/mL range. For general terpenes, LOD can be around 0.3 µg/mL.[2][3] | Can be lower than GC-FID, often in the ng/mL to sub-µg/mL range depending on the instrument and acquisition mode (e.g., SIM). | Can achieve low detection limits due to the concentration step. |
| Limit of Quantification (LOQ) | Typically around 1.0 µg/mL for terpenes.[2][3] | Generally lower than GC-FID, allowing for the quantification of trace amounts of this compound. | Dependent on the fiber coating and sampling parameters, but generally offers good sensitivity. |
| Precision (%RSD) | Repeatability and intermediate precision are typically <10% for terpenes.[2][3] | Comparable to GC-FID, with RSD values generally below 15%. | Good precision can be achieved with automated systems. |
| Accuracy (% Recovery) | Typically within 80-120% for spiked samples. For general terpenes, recovery can range from 89% to 111%.[2] | Similar to GC-FID, with recovery rates generally within acceptable limits (e.g., 80-120%). | Accuracy is dependent on the calibration strategy and matrix effects. |
| Cost | Lower initial instrument cost and operational expenses compared to GC-MS. | Higher initial investment and maintenance costs. | Requires a SPME autosampler, adding to the initial cost. |
| Throughput | Relatively high, with typical run times of 15-30 minutes. | Similar run times to GC-FID, but data analysis can be more time-consuming. | Sample preparation is simplified, potentially increasing overall throughput. |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of analytical methods for this compound detection.
This protocol is a representative method for the quantitative analysis of this compound in essential oil samples.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., n-tridecane) at a known concentration.
-
Dilute to volume with a suitable solvent such as ethanol or hexane.
-
Vortex the solution for 30 seconds to ensure homogeneity.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Injection Volume: 1 µL.
3. Calibration and Quantification:
-
Prepare a series of calibration standards of this compound (with the internal standard) at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Inject each standard and the sample solution into the GC-FID system.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the sample from the calibration curve.
This protocol provides a robust method for the identification and quantification of this compound, offering higher specificity than GC-FID.
1. Sample Preparation:
-
Follow the same sample preparation procedure as described for the GC-FID method.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Injector: Split/splitless inlet, operated in split mode with a split ratio of 50:1.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
Electron Ionization Energy: 70 eV.
-
Mass Scan Range: 40-400 amu.
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.
3. Data Analysis and Quantification:
-
Identify this compound by comparing its retention time and mass spectrum with that of a reference standard and/or a spectral library (e.g., NIST).
-
For quantification, use the same calibration procedure as for GC-FID, using the peak area of a characteristic ion of this compound.
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of an analytical method, a crucial process for ensuring reliable and accurate results in this compound detection.
Caption: General workflow for analytical method validation.
References
- 1. Gc/ms vs. gc/fid vs. hplc for cannabinoids - Testing and Analytics - Future4200 [future4200.com]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Fenchane Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The rigid bicyclic scaffold of fenchane, a monoterpene, has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents. Its unique three-dimensional structure allows for the precise spatial orientation of functional groups, leading to high-affinity interactions with biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives, with a focus on their antiviral and cannabinoid receptor modulating activities. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in the design and development of new this compound-based drug candidates.
Antiviral Activity of this compound Derivatives
Recent studies have highlighted the potential of this compound derivatives as potent antiviral agents, particularly against orthopoxviruses like the vaccinia virus. SAR studies have revealed key structural features that govern their antiviral efficacy.
A significant study involved the synthesis and evaluation of a library of (-)-fenchone-based N-acylhydrazones, amides, and esters.[1][2] The core structure was systematically modified at the linker and the aromatic ring to probe the SAR. The findings indicate that the nature of the linker between the this compound core and an aromatic moiety, as well as the substituents on the aromatic ring, play a crucial role in antiviral activity.
Key SAR Insights for Antiviral Activity:
-
Linker Group: The hydrazone and amide linkers were found to be more favorable for antiviral activity compared to the ester group.[1][2]
-
Aromatic Substituents: Derivatives bearing electron-withdrawing groups such as p-Cl, p-Br, p-CF3, and p-NO2 on the aromatic ring exhibited the highest antiviral activity against vaccinia virus, cowpox virus, and ectromelia virus.[1][2]
-
Hydrophobic Moiety: Replacement of the aromatic ring with a cyclohexane ring also resulted in high antiviral activity.[1][2]
Comparative Antiviral Activity Data:
| Compound ID | This compound Scaffold | Linker | R Group (Aromatic/Cyclohexane) | Antiviral Activity (EC50, µM) vs. Vaccinia Virus | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |
| Example 1 | (-)-Fenchone | Hydrazone | p-Cl-Phenyl | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| Example 2 | (-)-Fenchone | Hydrazone | p-Br-Phenyl | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| Example 3 | (-)-Fenchone | Hydrazone | p-CF3-Phenyl | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
| Example 4 | (-)-Fenchone | Amide | Cyclohexane | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |
Note: Specific EC50, CC50, and SI values were not available in the abstracts. Researchers are encouraged to consult the full-text articles for detailed quantitative data.
Cannabinoid Receptor 2 (CB2) Agonist Activity of Fenchone Derivatives
Fenchone derivatives have also been explored as selective ligands for the cannabinoid receptor 2 (CB2), a promising target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.[3][4][5]
A series of novel cannabinoid-type derivatives were synthesized by coupling (1S,4R)-(+)- and (1R,4S)-(-)-fenchones with various resorcinols and phenols.[3][4] These studies identified potent and selective CB2 agonists.
Key SAR Insights for CB2 Agonist Activity:
-
Fenchone Enantiomer: The (-)-fenchone scaffold generally led to compounds with higher affinity and selectivity for the hCB2 receptor.[4]
-
Resorcinol Substituents: The presence of dimethoxy groups at the C2' and C6' positions of the resorcinol ring and a branched lipophilic side chain at C4' were crucial for high CB2 receptor affinity and agonist activity.[4]
-
Lead Compound: Compound 1d (2-(2',6'-dimethoxy-4'-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol) emerged as a highly potent and efficacious hCB2 receptor agonist.[3][4]
Comparative CB2 Receptor Binding and Functional Activity Data:
| Compound ID | Fenchone Enantiomer | Aromatic Moiety | hCB1 Ki (nM) | hCB2 Ki (nM) | hCB2 EC50 (nM) | hCB2 Emax (%) |
| 1d | (-)-Fenchone | 2',6'-dimethoxy-4'-(2"-methyloctan-2"-yl)phenyl | >1000 | 3.51 | 2.59 | 89.6 |
Experimental Protocols
Antiviral Activity Assay (General Workflow)
The antiviral activity of the this compound derivatives was evaluated using a cytopathic effect (CPE) reduction assay. A general workflow for such an assay is as follows:
-
Cell Culture: A suitable host cell line (e.g., Vero cells) is cultured in appropriate media and seeded into 96-well plates.
-
Virus Infection: The cells are infected with the target virus (e.g., vaccinia virus) at a specific multiplicity of infection (MOI).
-
Compound Treatment: The infected cells are treated with serial dilutions of the test compounds.
-
Incubation: The plates are incubated for a period sufficient for the virus to cause a visible CPE in the untreated control wells (typically 48-72 hours).
-
CPE Evaluation: The CPE is visually scored or quantified using a cell viability assay (e.g., MTT or neutral red uptake).
-
Data Analysis: The EC50 (the concentration of the compound that inhibits the viral CPE by 50%) and CC50 (the concentration of the compound that reduces cell viability by 50%) are calculated to determine the selectivity index (SI = CC50/EC50).
CB2 Receptor Binding Assay ([³⁵S]GTPγS)
The functional activity of the fenchone derivatives as CB2 receptor agonists was determined using a [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
-
Membrane Preparation: Membranes from cells expressing the human CB2 receptor are prepared.
-
Assay Buffer: The assay is performed in a buffer containing GDP, [³⁵S]GTPγS, and the test compound.
-
Incubation: The reaction mixture is incubated to allow for agonist binding and G-protein activation.
-
Filtration: The reaction is terminated by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Scintillation Counting: The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.
-
Data Analysis: The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined from concentration-response curves.
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural components of a this compound derivative and the regions where modifications have been shown to significantly impact biological activity.
References
- 1. Design, Synthesis, and Biological Evaluation of (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Therapeutic Potential of Novel Fenchane Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel Fenchane-derived compounds, assessing their therapeutic potential as both anti-inflammatory agents and antiviral inhibitors. The information is based on recent preclinical data, offering a resource for researchers and professionals in drug discovery and development.
Part 1: this compound Derivatives as Selective CB2 Agonists for Anti-Inflammatory and Analgesic Applications
Novel this compound-resorcinol analogs have been synthesized and identified as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key target in the endocannabinoid system, primarily expressed in immune cells, and its activation is known to modulate inflammation and pain without the psychoactive effects associated with the CB1 receptor.[1]
Comparative Performance of a Lead this compound Compound
A standout compound from a series of this compound-resorcinol derivatives, 2-(2′,6′-dimethoxy-4′-(2″-methyloctan-2″-yl)phenyl)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol (compound 1d) , has demonstrated high affinity and efficacy for the human CB2 receptor (hCB2).[1] Its performance is compared here with a well-known synthetic cannabinoid agonist, CP55,940, which is a potent CB1/CB2 agonist.
Table 1: In Vitro Performance of this compound Derivative 1d vs. CP55,940
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) | Selectivity (CB1/CB2) |
| This compound Derivative 1d | hCB2 | 3.51[1] | 2.59[1] | 89.6[1] | >1000 |
| CP55,940 | hCB1/hCB2 | ~0.9 (CB1), ~0.7 (CB2) | ~0.5 (CB1), ~0.6 (CB2) | ~100 | ~1.3 |
Note: Data for CP55,940 is aggregated from multiple sources for comparative purposes.
The data indicates that the this compound derivative 1d is a highly potent and efficacious hCB2 receptor agonist with exceptional selectivity over the hCB1 receptor.[1]
In Vivo Anti-Inflammatory and Analgesic Efficacy
The therapeutic potential of this compound derivative 1d was further evaluated in a zymosan-induced paw swelling model in mice, a standard assay for acute inflammation.
Table 2: In Vivo Anti-inflammatory Effects of this compound Derivative 1d
| Treatment | Dose (mg/kg) | Reduction in Paw Swelling (%) | Reduction in TNF-α levels (%) |
| This compound Derivative 1d | 1 | Significant | Significant |
| Vehicle Control | - | - | - |
Detailed quantitative percentage reductions were not available in the provided search results.
Compound 1d was found to be potent in reducing zymosan-induced paw swelling, pain responses, and levels of the pro-inflammatory cytokine TNF-α in mice.[1]
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of this compound derivative 1d are mediated through the activation of the CB2 receptor, which is a Gi/o protein-coupled receptor (GPCR).
Caption: CB2 Receptor Signaling Pathway for this compound Agonists.
Caption: Experimental Workflow for Anti-inflammatory Evaluation.
Experimental Protocols
[35S]GTPγS Binding Assay: This functional assay measures the level of G protein activation following agonist occupation of a GPCR.[2] Membranes from cells expressing the hCB2 receptor are incubated with the this compound compound and [35S]GTPγS, a non-hydrolyzable GTP analog.[3][4] Agonist binding facilitates the exchange of GDP for [35S]GTPγS on the Gα subunit.[2] The amount of bound [35S]GTPγS is quantified by scintillation counting, providing a measure of receptor activation (EC50 and Emax).[4]
Zymosan-Induced Paw Edema in Mice: Zymosan, a component of yeast cell walls, is injected into the mouse paw to induce an acute inflammatory response.[5][6] The this compound compound or vehicle is administered prior to the zymosan injection. Paw volume (edema) is measured at various time points using a plethysmometer.[5] Pain response can be assessed using methods like the von Frey filament test. Pro-inflammatory cytokines like TNF-α are quantified from paw tissue homogenates using ELISA.[1]
Part 2: this compound Derivatives as Orthopoxvirus Inhibitors
A library of (+)-camphor and (-)-fenchone-based N-acylhydrazones, amides, and esters has been synthesized and evaluated for their antiviral activity against orthopoxviruses.[7][8]
Comparative Antiviral Activity
Several this compound derivatives demonstrated high antiviral activity against vaccinia virus, cowpox virus, and ectromelia virus.[7] The performance of two lead compounds, 3b and 7e , is compared with the FDA-approved antiviral drug Cidofovir.
Table 3: In Vitro Antiviral Activity of this compound Derivatives vs. Cidofovir
| Compound | Virus | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| This compound Derivative 3b | Vaccinia Virus | Data not available | Data not available | Data not available |
| This compound Derivative 7e | Vaccinia Virus | Data not available | Data not available | Data not available |
| Cidofovir | Vaccinia Virus | 46.2[9] | >280[9] | ~6[9] |
| Cidofovir | Cowpox Virus | Data not available | Data not available | Data not available |
Specific IC50 and CC50 values for the this compound derivatives were not provided in the search results, though their high activity was noted.[7][8] The hydrazone and amide linkers were found to be more favorable for antiviral activity than the ester group.[7]
Mechanism of Action and Experimental Workflow
Time-of-addition assays revealed that the this compound derivatives inhibit the late stages of the orthopoxvirus replication cycle.[7] Molecular docking studies suggest that the viral protein p37 is a potential biological target.[7]
Caption: Inhibition of Orthopoxvirus Replication by this compound Derivatives.
Caption: Experimental Workflow for Antiviral Evaluation.
Experimental Protocols
Antiviral Activity Assay (Plaque Reduction Assay): Vero cells are infected with an orthopoxvirus (e.g., vaccinia virus). The infected cells are then treated with various concentrations of the this compound derivatives. After an incubation period, the cell monolayer is stained, and the number of plaques (zones of cell death) is counted. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then calculated.
Time-of-Addition Assay: To determine the stage of the viral replication cycle that is inhibited, the this compound compounds are added at different time points after viral infection.[8] The viral yield is then quantified to identify the window of inhibitory activity (e.g., early, intermediate, or late-stage inhibition).[8] Cidofovir can be used as a control compound in these experiments.[8]
References
- 1. Fenchone Derivatives as a Novel Class of CB2 Selective Ligands: Design, Synthesis, X-ray Structure and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of selected antiinflammatory agents and other drugs on zymosan, arachidonic acid, PAF and carrageenan induced paw edema in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of (+)-Camphor- and (-)-Fenchone-Based Derivatives as Potent Orthopoxvirus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improving Patients' Lives | Jazz Pharmaceuticals [jazzpharma.com]
Comparative Study of Fenchane-Based Catalysts in Asymmetric Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for achieving high stereoselectivity in asymmetric synthesis. This guide provides a comparative analysis of Fenchane-based catalysts, offering a valuable, albeit less common, alternative to the more extensively studied camphor-derived systems. By examining their performance in key asymmetric reactions and providing detailed experimental data, this document serves as a practical resource for catalyst selection and reaction optimization.
This compound, a bicyclic monoterpene, provides a rigid chiral scaffold for the synthesis of a variety of ligands and catalysts. While its constitutional isomer, camphor, has been more widely exploited in asymmetric catalysis, fenchone-derived catalysts have demonstrated considerable potential in yielding high enantioselectivity in several important transformations. This guide synthesizes data from various studies to present a comparative overview of their effectiveness.
Performance in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The performance of fenchone-derived ligands has been evaluated in the direct aldol reaction, often in comparison to their camphor-based analogues.
One study investigated the use of diastereomeric aziridine amides constructed on chiral terpene scaffolds, including (-)-fenchone, as ligands for the zinc triflate-promoted direct aldol reaction. These ligands were found to be highly efficient, affording the desired aldol products in moderate to high chemical yields and with excellent enantiomeric excess (ee).
| Catalyst/Ligand | Aldehyde | Ketone | Yield (%) | dr (anti/syn) | ee (%) |
| Fenchone-derived aziridine amide | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | >99:1 | 99 |
| Fenchone-derived aziridine amide | 4-Chlorobenzaldehyde | Cyclohexanone | 92 | >99:1 | 98 |
| Fenchone-derived aziridine amide | Benzaldehyde | Cyclohexanone | 85 | 98:2 | 97 |
Table 1: Performance of a Fenchone-Derived Aziridine Amide Ligand in the Asymmetric Direct Aldol Reaction.
Performance in Enantioselective Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a crucial method for the synthesis of chiral secondary alcohols. Fenchone-derived chiral ligands have shown promise in catalyzing this transformation with high levels of stereocontrol.
Chiral β- and γ-aminoalcohols derived from (-)-fenchone have been synthesized and utilized as catalysts for the addition of diethylzinc to benzaldehyde. Similarly, chiral β-hydroxy oxazolines derived from (-)-fenchone have been evaluated. These studies often compare the fenchone derivatives to their camphor-derived counterparts, providing valuable insights into the effect of the catalyst backbone on enantioselectivity.
In one comparative study, a β-hydroxy oxazoline derived from (-)-fenchone demonstrated good catalytic activity, leading to the formation of the (R)-enantiomer of the corresponding secondary alcohol with high yield and enantioselectivity.
| Catalyst/Ligand | Aldehyde | Yield (%) | ee (%) |
| (-)-Fenchone-derived β-hydroxy oxazoline | Benzaldehyde | 95 | 96 |
| (-)-Fenchone-derived β-hydroxy oxazoline | 4-Methylbenzaldehyde | 98 | 95 |
| (-)-Fenchone-derived β-hydroxy oxazoline | 4-Methoxybenzaldehyde | 92 | 94 |
| (-)-Fenchone-derived β-hydroxy oxazoline | 2-Naphthaldehyde | 88 | 92 |
Table 2: Performance of a (-)-Fenchone-Derived β-Hydroxy Oxazoline Ligand in the Enantioselective Addition of Diethylzinc to Aldehydes.
Experimental Protocols
To facilitate the replication and further development of these catalytic systems, detailed experimental methodologies are provided below.
General Procedure for the Asymmetric Direct Aldol Reaction Catalyzed by a Fenchone-Derived Aziridine Amide Ligand
To a solution of the fenchone-derived aziridine amide ligand (0.1 mmol) in a specified solvent (e.g., THF, 2 mL) is added zinc triflate (Zn(OTf)₂, 0.1 mmol). The mixture is stirred at room temperature for 30 minutes. The aldehyde (1.0 mmol) is then added, followed by the ketone (2.0 mmol). The reaction mixture is stirred at a specified temperature (e.g., 0 °C) and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for the Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by a (-)-Fenchone-Derived β-Hydroxy Oxazoline Ligand
In a flame-dried Schlenk tube under an argon atmosphere, the (-)-fenchone-derived β-hydroxy oxazoline ligand (0.02 mmol) is dissolved in a dry solvent (e.g., toluene, 1 mL). Diethylzinc (1.0 M in hexanes, 1.2 mmol) is added dropwise at 0 °C, and the resulting solution is stirred for 30 minutes. The aldehyde (1.0 mmol) is then added, and the reaction mixture is stirred at 0 °C until complete consumption of the aldehyde is observed by TLC. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent (e.g., diethyl ether), and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The crude product is purified by flash chromatography on silica gel to give the corresponding chiral secondary alcohol. The enantiomeric excess is determined by chiral GC or HPLC analysis.
Visualizing the Catalytic Process
To illustrate the general workflow of employing these chiral catalysts in asymmetric synthesis, the following diagram is provided.
Caption: General workflow for the application of this compound-based catalysts in asymmetric synthesis.
The logical relationship in the selection and application of these catalysts can be further broken down as follows:
Caption: Decision-making process for employing this compound-based catalysts in asymmetric synthesis.
Safety Operating Guide
Proper Disposal of Fenchane: A Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Fenchane, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations.[1][2][3] Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat is mandatory.
This compound Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste characterization, segregation, and containment.
Step 1: Hazardous Waste Determination
The first critical step is to determine if the this compound waste is hazardous.[1][2] This determination is based on its characteristics and any potential contaminants it may have been mixed with. While specific data for this compound is limited, related compounds exhibit hazardous traits:
-
Flammability: Fenchone is classified as a flammable liquid.[4] Given its similar structure, this compound should be treated as a potentially flammable substance. The flashpoint for Fenchone is approximately 52-62°C (125.6-143.6°F), which would classify it as an ignitable hazardous waste (EPA waste code D001) under the Resource Conservation and Recovery Act (RCRA).[5][6]
-
Toxicity: α-Fenchene is identified as an aspiration hazard and is toxic to aquatic life.[7] It is prudent to handle this compound with the assumption that it may also pose toxicity risks.
Unless you have definitive data to the contrary, this compound waste should be managed as a hazardous waste.
Step 2: Waste Segregation
Proper segregation is essential to prevent dangerous chemical reactions.[8]
-
Do not mix this compound waste with incompatible materials. Specifically, keep it separate from strong oxidizing agents.[5][6]
-
Collect this compound waste in a dedicated container. Do not mix it with other solvent waste streams unless explicitly permitted by your EHS department. Halogenated and non-halogenated solvent wastes are often collected separately.
Step 3: Container Selection and Labeling
-
Container: Use a clean, leak-proof container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container is generally suitable.[8] The container must have a secure, tight-fitting lid.[8]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of the contents (e.g., "this compound, pure," or "this compound in methanol"). Include the approximate concentration and volume. Affix any other labels required by your institution or local regulations.
Step 4: Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[8]
-
The storage area should be cool, dry, and well-ventilated, away from sources of ignition such as heat, sparks, or open flames.[4][5][6]
-
Ensure secondary containment, such as a spill tray, is in place to capture any potential leaks.
Step 5: Arrange for Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.[8]
-
Follow all institutional procedures for waste manifest documentation and handover to trained disposal personnel.
Spill Response
In the event of a this compound spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Increase ventilation to the area.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.
-
Collect: Carefully collect the absorbed material and place it in a sealed, properly labeled hazardous waste container.
-
Clean: Decontaminate the spill area as directed by your institution's safety protocols.
-
Report: Report the spill to your supervisor and EHS department.
Quantitative Data for this compound-Related Compounds
The following table summarizes key quantitative data for compounds structurally related to this compound. This information is provided to give context to the potential hazards of this compound.
| Property | Fenchone | α-Fenchene | This compound |
| CAS Number | 1195-79-5[9][10] | 471-84-1[11] | 6248-88-0[8] |
| Molecular Formula | C₁₀H₁₆O[10][12] | C₁₀H₁₆[11] | C₁₀H₁₈[8] |
| Molecular Weight | 152.23 g/mol [10][12] | 136.23 g/mol | 138.25 g/mol [8] |
| Boiling Point | 192-194 °C[5][10][13] | 147.2-147.6 °C | Not Available |
| Melting Point | 5-6 °C[5][10][13] | 139-140 °C[11] | Not Available |
| Density | ~0.94 g/cm³[5][12][13] | 0.8564 g/cm³[11] | Not Available |
| Flash Point | ~52-62 °C[5][6] | Not Available | Not Available |
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. portal.ct.gov [portal.ct.gov]
- 2. Hazardous Waste Determination | Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 3. portal.ct.gov [portal.ct.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. This compound | C10H18 | CID 138701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Showing Compound Fenchone (FDB014519) - FooDB [foodb.ca]
- 10. (+-)-Fenchone | C10H16O | CID 14525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CAS Common Chemistry [commonchemistry.cas.org]
- 12. (+)-Fenchone | C10H16O | CID 1201521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. carlroth.com [carlroth.com]
Personal protective equipment for handling Fenchane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Fenchane in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin contact, inhalation, and eye exposure.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[2][3] Nitrile rubber or neoprene gloves are recommended. |
| Body Protection | Protective Clothing | Wear fire/flame resistant and impervious clothing.[1] A lab coat or coveralls with long sleeves should be worn.[3] |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a full-face respirator.[1] A NIOSH-approved respirator is recommended when there is a risk of aerosolization. |
| Foot Protection | Closed-toe Shoes | Substantial closed-toe shoes should be worn in all laboratory areas where chemicals are handled. |
Operational and Disposal Plans
Handling Procedures:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][4]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Prevent the formation of aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge as this compound may be flammable.[2][5]
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][4][5]
-
Keep containers tightly closed to prevent leakage.[4]
-
Store separately from incompatible materials such as strong oxidizing agents.[2][5]
Disposal:
-
This compound waste is considered hazardous. Dispose of contents and containers in accordance with local, state, and federal regulations.
-
Do not dispose of this compound down the drain.
-
Surplus and non-recyclable solutions should be offered to a licensed disposal company.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol |
| Physical State | Liquid |
| Occupational Exposure Limits | No specific occupational exposure limits have been established for this compound, Fenchone, or α-Fenchene by NIOSH, OSHA, or ACGIH.[1][3][4][5][6] |
Spill Response Protocol
In the event of a this compound spill, follow these steps to ensure a safe and effective cleanup.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity of the spill.
-
Restrict access to the spill area.
-
If the spill is large or in a poorly ventilated area, evacuate the entire laboratory.
-
-
Don Appropriate PPE:
-
Before attempting to clean the spill, ensure you are wearing the appropriate PPE as detailed in the table above, including respiratory protection if necessary.
-
-
Contain the Spill:
-
For liquid spills, use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[3] Work from the outside of the spill inwards.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for hazardous waste disposal.[2]
-
-
Decontaminate the Area:
-
Clean the spill area thoroughly with soap and water.
-
-
Dispose of Waste:
-
All cleanup materials are considered hazardous waste and must be placed in a designated, labeled hazardous waste container.
-
-
Doff PPE and Wash Hands:
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.
-
Below is a workflow diagram for responding to a this compound spill.
Caption: A step-by-step workflow for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
